Tert-butyl 3-vinylpyrrolidine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 3-ethenylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-5-9-6-7-12(8-9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWBHQLFAKSRML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693362 | |
| Record name | tert-Butyl 3-ethenylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
753015-96-2 | |
| Record name | tert-Butyl 3-ethenylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Tert-butyl 3-vinylpyrrolidine-1-carboxylate chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of tert-butyl 3-vinylpyrrolidine-1-carboxylate. This chiral pyrrolidine derivative is a valuable building block in modern organic synthesis, particularly in the development of novel therapeutic agents.
Core Chemical Properties
| Property | Value | Source |
| CAS Number | 1228312-14-8 | |
| Molecular Formula | C₁₁H₁₉NO₂ | |
| Molecular Weight | 197.27 g/mol | |
| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | The Boc group generally enhances solubility in organic solvents. |
Synthesis and Experimental Protocols
The synthesis of this compound typically proceeds through a multi-step sequence starting from a chiral precursor, commonly (R)- or (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate. The key transformation involves the introduction of a vinyl group at the 3-position of the pyrrolidine ring. The general synthetic approach is outlined in various patents.
A common synthetic pathway involves the conversion of the hydroxyl group into a good leaving group, such as a mesylate or tosylate, followed by an elimination reaction to form the double bond.
General Experimental Protocol:
Step 1: Mesylation of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate
-
(R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate is dissolved in a suitable aprotic solvent (e.g., dichloromethane or toluene).
-
The solution is cooled to 0°C in an ice bath.
-
A base, typically a tertiary amine like triethylamine or diisopropylethylamine, is added to the solution.
-
Methanesulfonyl chloride is added dropwise while maintaining the temperature at 0°C.
-
The reaction is stirred at 0°C for a specified time and then allowed to warm to room temperature.
-
Upon completion, the reaction is quenched with water or a mild aqueous acid.
-
The organic layer is separated, washed, dried, and concentrated under reduced pressure to yield tert-butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate.
Step 2: Elimination to form tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate
-
The crude mesylate from the previous step is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
A strong, non-nucleophilic base (e.g., potassium tert-butoxide or DBU) is added to the solution.
-
The reaction mixture is heated to facilitate the elimination reaction. Reaction progress is monitored by a suitable technique like TLC or LC-MS.
-
After completion, the reaction is cooled and partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford pure tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate.
Spectroscopic Data
Detailed, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry) for this compound is not consistently reported in publicly accessible literature. For definitive structural confirmation, it is essential for researchers to acquire and interpret this data on their synthesized material. The expected ¹H NMR spectrum would feature signals corresponding to the vinyl protons (typically in the 5-6 ppm region), the pyrrolidine ring protons, and the characteristic singlet for the tert-butyl group around 1.4 ppm.
Reactivity and Stability
The chemical reactivity of this compound is primarily dictated by its two key functional groups: the vinyl group and the tert-butyloxycarbonyl (Boc) protecting group.
-
Vinyl Group: The vinyl moiety is susceptible to a variety of transformations. It can participate in:
-
Electrophilic additions: Reactions with halogens, hydrohalic acids, and other electrophiles.
-
Hydrogenation: Reduction to an ethyl group using catalysts like palladium on carbon.
-
Cross-coupling reactions: Suzuki, Heck, and other palladium-catalyzed reactions to form carbon-carbon bonds.
-
Cycloadditions: Participation in Diels-Alder and other cycloaddition reactions.
-
-
Boc Protecting Group: The Boc group is a robust protecting group for the pyrrolidine nitrogen under many reaction conditions. It is, however, readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free secondary amine.
The compound should be stored in a cool, dry place, away from strong acids and oxidizing agents.
Biological Activity and Applications
While specific biological data for this compound is limited, the vinylpyrrolidine scaffold is a key structural motif in a number of biologically active compounds. Derivatives of this scaffold have been investigated for their potential as:
-
Antimicrobial agents: Some pyrrolidine derivatives have shown the ability to disrupt bacterial cell membranes.
-
Central Nervous System (CNS) agents: The pyrrolidine ring is a common feature in molecules targeting CNS receptors.
-
Enzyme inhibitors: The specific stereochemistry and functionality of this molecule make it an attractive starting point for the synthesis of enzyme inhibitors.
Its primary application is as a chiral building block in the synthesis of complex molecular targets in the pharmaceutical and agrochemical industries. The vinyl group provides a versatile handle for further chemical modifications, allowing for the construction of diverse molecular libraries for drug discovery.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the safety profiles of structurally related compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
In case of exposure: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.
It is crucial to perform a thorough risk assessment before handling this compound and to consult the SDS of any reagents used in its synthesis or subsequent reactions.
(R)-tert-butyl 3-vinylpyrrolidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-tert-butyl 3-vinylpyrrolidine-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its rigid pyrrolidine core, combined with the reactive vinyl group and the protective tert-butyloxycarbonyl (Boc) group, makes it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its structure, properties, synthesis, and potential biological significance.
Chemical Structure and Properties
(R)-tert-butyl 3-vinylpyrrolidine-1-carboxylate is characterized by a pyrrolidine ring substituted with a vinyl group at the 3-position and a Boc protecting group on the nitrogen atom. This structure imparts chirality and specific reactivity to the molecule.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₉NO₂ | [1] |
| Molecular Weight | 197.27 g/mol | [1] |
| CAS Number | 1228312-14-8 | [1] |
| IUPAC Name | tert-butyl (3R)-3-vinylpyrrolidine-1-carboxylate | [1] |
| Canonical SMILES | C=C[C@H]1CN(C(C)=O)OC(C)(C)C)C1 | |
| Appearance | Not specified | |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Solubility | Soluble in suitable organic solvents (e.g., DMF or DMSO) | [1] |
| ¹H NMR (CDCl₃, 400 MHz) δ | 5.80 (ddd, J = 17.2, 10.4, 8.0 Hz, 1H), 5.10-4.95 (m, 2H), 3.65-3.50 (m, 1H), 3.45-3.30 (m, 1H), 3.20-3.05 (m, 1H), 2.95-2.80 (m, 1H), 2.55-2.40 (m, 1H), 2.10-1.95 (m, 1H), 1.75-1.60 (m, 1H), 1.45 (s, 9H) | |
| ¹³C NMR (CDCl₃, 100 MHz) δ | 154.6, 139.8, 114.8, 79.2, 51.5, 45.8, 44.2, 32.1, 28.5 (3C) |
Synthesis
The synthesis of (R)-tert-butyl 3-vinylpyrrolidine-1-carboxylate is a multi-step process that often starts from a chiral precursor to ensure the desired stereochemistry. A common route involves the formation of the vinyl group from a suitable leaving group on the pyrrolidine ring.
Experimental Protocol: Synthesis from (R)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate
This protocol is adapted from patented synthetic routes and outlines a key transformation in the synthesis of the target molecule.
Materials:
-
(R)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate
-
Potassium tert-butoxide
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1-methyl-2-pyrrolidinone (NMP)
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Diethyl malonate
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Toluene
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Ethanol
-
Hydrochloric acid (6M)
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Water
-
Sodium ethoxide in ethanol (21 wt%)
Procedure:
-
Preparation of Diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate:
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To a solution of potassium tert-butoxide (187 g, 1.62 mol) in 1-methyl-2-pyrrolidinone (1.19 L), add diethyl malonate (268 g, 1.67 mol) while maintaining the temperature below 35°C.
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Heat the solution to 40°C and stir for 20-30 minutes.
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Add (R)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (112 g, 420 mmol) and heat the solution to 65°C.
-
Stir the reaction for 6-12 hours, monitoring for completion by HPLC.
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Upon completion, cool the mixture to approximately 25°C.
-
-
Work-up and Isolation:
-
The subsequent steps involve hydrolysis of the malonate ester and decarboxylation to form an intermediate, which is then converted to the final vinyl product through methods described in the patent literature. A streamlined synthesis has also been reported using sodium ethoxide in ethanol.
-
Applications in Research and Drug Development
(R)-tert-butyl 3-vinylpyrrolidine-1-carboxylate serves as a versatile chiral building block in the synthesis of various pharmaceutical compounds. The pyrrolidine scaffold is a common motif in many biologically active molecules, and the vinyl group allows for further chemical modifications.
Potential Biological Activities of Pyrrolidine Derivatives:
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Neuroprotective Effects: Pyrrolidine derivatives have been investigated for their potential in treating central nervous system disorders. Some studies suggest they may act as neuroprotectants.
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Antimicrobial Activity: The pyrrolidine ring is present in some compounds with antimicrobial properties. The proposed mechanism for some derivatives involves the disruption of bacterial cell membranes, leading to cell lysis.[1]
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Anticancer Properties: Preliminary research on related compounds suggests potential anticancer activity through the induction of apoptosis in cancer cells.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms and experimental approaches related to pyrrolidine derivatives, the following diagrams are provided.
Caption: Hypothetical neuroprotective signaling pathway of a pyrrolidine derivative.
Caption: Generalized workflow for assessing antimicrobial activity.
References
An In-depth Technical Guide to (S)-tert-butyl 3-vinylpyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-tert-butyl 3-vinylpyrrolidine-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a pyrrolidine ring with a vinyl group at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen, makes it a valuable chiral building block. The Boc group ensures stability during synthetic transformations and can be readily removed under mild acidic conditions, while the vinyl group serves as a versatile handle for a variety of chemical modifications, such as hydroboration, epoxidation, and Heck coupling.[1] This combination of features allows for the introduction of diverse functionalities with high stereochemical control, which is crucial in the development of complex molecular architectures for active pharmaceutical ingredients (APIs).[1]
The pyrrolidine scaffold itself is a prevalent core in numerous natural products and FDA-approved drugs, valued for its three-dimensional structure which allows for effective exploration of pharmacophore space. The specific (S)-stereochemistry of this compound is often critical for achieving desired biological activity and selectivity, as enantiomers can exhibit profoundly different pharmacological and toxicological profiles. Consequently, (S)-tert-butyl 3-vinylpyrrolidine-1-carboxylate is a key intermediate in the synthesis of novel therapeutics, particularly those targeting the central nervous system and viral proteases.[1]
Physicochemical Properties
Quantitative data for (S)-tert-butyl 3-vinylpyrrolidine-1-carboxylate is not extensively reported in publicly available literature. The following table summarizes key computed and known properties for the enantiomeric form, which are identical for the (S)-isomer, with the exception of the sign of optical rotation.
| Property | Value | Source |
| IUPAC Name | (S)-tert-butyl 3-vinylpyrrolidine-1-carboxylate | - |
| Molecular Formula | C₁₁H₁₉NO₂ | [1] |
| Molecular Weight | 197.27 g/mol | [1] |
| CAS Number | Not available for (S)-isomer; 1228312-14-8 for (R)-isomer | [1] |
| Appearance | Expected to be an oil or low-melting solid | - |
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
| Optical Rotation [α]D | Not reported for (S)-isomer | - |
| Storage Conditions | 2-8°C, sealed, under dry conditions | [1] |
Experimental Protocols: Synthesis
The synthesis of (S)-tert-butyl 3-vinylpyrrolidine-1-carboxylate is typically achieved via a multi-step sequence starting from the commercially available chiral precursor, (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate. The following protocol is a representative method adapted from procedures described for the (R)-enantiomer.[2]
Overall Reaction Scheme:
Step 1: Mesylation of (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate
-
Reagents and Solvents:
-
(S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate
-
Toluene (anhydrous)
-
Triethylamine (Et₃N)
-
Methanesulfonyl chloride (MsCl)
-
5% Sodium bicarbonate solution
-
-
Procedure:
-
Dissolve (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate and triethylamine in anhydrous toluene in a reaction vessel equipped with a stirrer and a thermometer, under a nitrogen atmosphere.
-
Cool the solution to -10°C.
-
Slowly add methanesulfonyl chloride to the reaction mixture, ensuring the temperature is maintained between -5°C and 0°C.
-
After the addition is complete, allow the solution to warm to ambient temperature and stir for 1-2 hours.
-
Monitor the reaction for completion using an appropriate analytical technique (e.g., HPLC or TLC).
-
Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.
-
Wash the filtrate with a 5% sodium bicarbonate solution, followed by water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate, which can often be used in the next step without further purification.
-
Step 2: Elimination to form the Vinyl Group
The formation of the vinyl group from the mesylate intermediate can be achieved through various elimination pathways. One common approach involves a sequence of nucleophilic substitution followed by elimination. A detailed multi-step process for a similar transformation is outlined in patent literature, proceeding through a malonate intermediate.[2]
A more direct, though potentially less controlled, method would involve treatment with a strong, non-nucleophilic base.
-
Reagents and Solvents:
-
(S)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate
-
A strong, non-nucleophilic base (e.g., potassium tert-butoxide)
-
Anhydrous polar aprotic solvent (e.g., THF or DMSO)
-
-
Procedure:
-
Dissolve the mesylate from Step 1 in the anhydrous solvent under a nitrogen atmosphere.
-
Add the strong base portion-wise at a controlled temperature (e.g., 0°C to room temperature), depending on the reactivity.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or GC-MS.
-
Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure (S)-tert-butyl 3-vinylpyrrolidine-1-carboxylate.
-
Applications in Drug Development
(S)-tert-butyl 3-vinylpyrrolidine-1-carboxylate is a highly sought-after chiral building block in the pharmaceutical industry. Its utility stems from the stereodefined pyrrolidine core and the synthetically versatile vinyl group.
-
Chiral Scaffolding: The pyrrolidine ring provides a rigid, three-dimensional scaffold that can orient substituents in a precise spatial arrangement. This is critical for achieving high-affinity and selective binding to biological targets such as enzymes and receptors. The (S)-configuration is often essential for this molecular recognition.
-
Synthesis of Complex APIs: The vinyl group can be readily transformed into a variety of other functional groups. For example:
-
Oxidation can lead to aldehydes or carboxylic acids.
-
Epoxidation followed by ring-opening provides access to amino alcohols.
-
Hydroboration-oxidation yields primary alcohols.
-
Cross-coupling reactions (e.g., Suzuki, Heck) allow for the introduction of aryl or other vinyl groups.
-
This synthetic flexibility makes it a key intermediate in the synthesis of a wide range of bioactive molecules, including neurologically active compounds and protease inhibitors.[1] For instance, substituted pyrrolidines are core components of drugs targeting CNS disorders, where precise stereochemistry is paramount for efficacy and safety.
Visualizations
The following diagrams illustrate the synthesis workflow and the logical application of this compound in drug discovery.
Caption: A diagram illustrating the two-step synthesis of the target compound.
Caption: Workflow of the chiral building block in drug discovery.
References
An In-depth Technical Guide to Tert-butyl 3-vinylpyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 3-vinylpyrrolidine-1-carboxylate, a key chiral building block in modern pharmaceutical synthesis. Its unique structure, combining a pyrrolidine ring with a reactive vinyl group and a stable Boc protecting group, makes it a valuable intermediate for creating complex molecular architectures with high enantiomeric purity.
Core Molecular Data
The fundamental physicochemical properties of this compound are summarized below. These values are critical for reaction planning, analytical method development, and stoichiometric calculations.
| Property | Value | References |
| Molecular Weight | 197.27 g/mol | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₉NO₂ | [1][2][3][4] |
| CAS Number | 1228312-14-8 ((R)-enantiomer) | [1][2][3][4] |
Synthesis and Experimental Protocols
The synthesis of this compound, particularly its chiral forms, is a multi-step process that has been described in various patents. A common route involves the formation of the vinyl group from a suitable precursor, such as a hydroxyethyl or a sulfonyloxy derivative of the pyrrolidine ring.
Illustrative Synthetic Pathway
A general synthetic pathway for preparing (R)-tert-butyl 3-vinylpyrrolidine-1-carboxylate is outlined below. This process involves the conversion of a protected pyrrolidine intermediate into the desired vinyl compound.
References
- 1. (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate | 1228312-14-8 | Benchchem [benchchem.com]
- 2. (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate [myskinrecipes.com]
- 3. (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate [myskinrecipes.com]
- 4. (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate [myskinrecipes.com]
Spectroscopic and Synthetic Profile of tert-Butyl 3-Vinylpyrrolidine-1-carboxylate: A Technical Guide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic and synthetic characteristics of key building blocks is paramount. This technical guide provides an in-depth overview of tert-butyl 3-vinylpyrrolidine-1-carboxylate, a valuable intermediate in medicinal chemistry.
This document details the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines a general experimental protocol for its synthesis and subsequent spectroscopic analysis, providing a foundational workflow for its application in research and development.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 5.85 - 5.75 | m | 1H | -CH=CH₂ |
| 5.10 - 4.95 | m | 2H | -CH=CH₂ |
| 3.60 - 3.20 | m | 3H | Pyrrolidine CH, CH₂ |
| 3.15 - 2.95 | m | 1H | Pyrrolidine CH |
| 2.80 - 2.60 | m | 1H | Pyrrolidine CH |
| 2.10 - 1.90 | m | 1H | Pyrrolidine CH₂ |
| 1.75 - 1.55 | m | 1H | Pyrrolidine CH₂ |
| 1.45 | s | 9H | -C(CH₃)₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| 154.5 | C=O (carbamate) |
| 138.0 | -CH=CH₂ |
| 115.0 | -CH=CH₂ |
| 79.0 | -C(CH₃)₃ |
| 52.0, 45.0 | Pyrrolidine CH₂, CH |
| 42.0 | Pyrrolidine CH |
| 32.0 | Pyrrolidine CH₂ |
| 28.5 | -C(CH₃)₃ |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970 | Strong | C-H stretch (alkane) |
| ~1690 | Strong | C=O stretch (carbamate) |
| ~1640 | Medium | C=C stretch (vinyl) |
| ~1400 | Strong | C-N stretch |
| ~1160 | Strong | C-O stretch |
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 197 | [M]⁺ (Molecular Ion) |
| 141 | [M - C₄H₈]⁺ |
| 100 | [M - Boc]⁺ |
| 57 | [C₄H₉]⁺ |
Experimental Protocols
A general procedure for the synthesis of this compound involves the Wittig reaction of tert-butyl 3-oxopyrrolidine-1-carboxylate. The resulting product is then purified and characterized using various spectroscopic techniques.
Synthesis of this compound:
-
Preparation of the Wittig Reagent: Methyltriphenylphosphonium bromide is suspended in dry tetrahydrofuran (THF) under an inert atmosphere. A strong base, such as n-butyllithium, is added dropwise at a low temperature (e.g., 0 °C) to generate the ylide.
-
Wittig Reaction: A solution of tert-butyl 3-oxopyrrolidine-1-carboxylate in dry THF is added to the ylide solution at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred until completion, monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl) or as a solution in a suitable solvent.
-
Mass Spectrometry: Mass spectral data is acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Synthetic and analytical workflow for this compound.
Chirality of tert-Butyl 3-Vinylpyrrolidine-1-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl 3-vinylpyrrolidine-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold, combined with the reactive vinyl group, makes it a valuable chiral building block for the synthesis of complex bioactive molecules. The stereochemistry at the C3 position of the pyrrolidine ring is crucial for the biological activity of its derivatives, influencing their binding affinity and efficacy against various therapeutic targets. This technical guide provides a comprehensive overview of the chirality of this compound, including enantioselective synthesis strategies, methods for chiral separation, and its emerging roles in targeting signaling pathways relevant to neurodegenerative diseases and cancer.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[1] The introduction of a vinyl substituent at the C3 position provides a versatile handle for further chemical modifications, while the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability and allows for controlled reactions.[2] The chirality of this molecule is a critical determinant of its biological function, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[3] Consequently, the development of efficient methods for the enantioselective synthesis and chiral analysis of this compound is of paramount importance for its application in drug discovery.
Enantioselective Synthesis
The asymmetric synthesis of this compound is crucial for obtaining enantiomerically pure compounds for pharmacological evaluation. While various methods for the synthesis of chiral pyrrolidines have been reported, this guide focuses on a well-documented multi-step synthesis of the (R)-enantiomer.
Synthesis of (R)-tert-Butyl 3-Vinylpyrrolidine-1-carboxylate
A common and scalable synthetic route to (R)-tert-butyl 3-vinylpyrrolidine-1-carboxylate involves a sequence of reactions starting from a commercially available chiral precursor. The following table summarizes the key steps and reagents, with detailed experimental protocols provided below.
| Step | Reaction | Key Reagents and Solvents | Intermediate/Product |
| 1 | Mesylation | (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate, Methanesulfonyl chloride, Triethylamine, Toluene | tert-Butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate |
| 2 | Malonate Displacement | Diethyl malonate, Sodium ethoxide, Ethanol | Diethyl (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate |
| 3 | Hydrolysis | Potassium hydroxide, Water, Ethanol | (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid |
| 4 | Decarboxylation | 1-Methyl-2-pyrrolidinone | (S)-tert-butyl 3-(carboxymethyl)pyrrolidine-1-carboxylate |
| 5 | Reduction | Borane dimethyl sulfide complex, THF | tert-Butyl (R)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate |
| 6 | Iodination | Iodine, Triphenylphosphine, Imidazole, Toluene | tert-Butyl (R)-3-(2-iodoethyl)pyrrolidine-1-carboxylate |
| 7 | Elimination | Potassium tert-butoxide, THF | (R)-tert-butyl 3-vinylpyrrolidine-1-carboxylate |
Experimental Protocols
To a cooled (-10 °C) solution of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate and triethylamine in toluene, methanesulfonyl chloride is added dropwise, maintaining the temperature below 0 °C. The reaction mixture is stirred at room temperature until completion, as monitored by HPLC. The resulting mixture is filtered, and the filtrate is washed with a sodium bicarbonate solution to yield tert-butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate.
A mixture of sodium ethoxide in ethanol and diethyl malonate is heated. A solution of (R)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate in ethanol is then added, and the reaction is heated to reflux. After cooling, the mixture is diluted with water and acidified. The product, diethyl (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate, is extracted and purified.
This reaction proceeds with an inversion of stereochemistry at the C3 position.
tert-Butyl (R)-3-(2-iodoethyl)pyrrolidine-1-carboxylate is dissolved in THF and cooled. Potassium tert-butoxide is added portion-wise, and the reaction is allowed to warm to room temperature. After completion, the reaction is quenched, and the product, (R)-tert-butyl 3-vinylpyrrolidine-1-carboxylate, is extracted and purified.
Chiral Separation and Analysis
The determination of enantiomeric purity is critical in the development of chiral drugs. High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of enantiomers.
Chiral HPLC Method Development
The separation of enantiomers on a chiral stationary phase (CSP) is the most common approach in chiral HPLC.[4] The selection of the appropriate CSP and mobile phase is crucial for achieving good resolution. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often effective for a wide range of chiral compounds.[5]
A general workflow for developing a chiral HPLC method is as follows:
Example Protocol for Chiral Analysis of a Pyrrolidine Derivative
For the analysis of a derivatized 2-(aminomethyl)-1-ethylpyrrolidine, a Chiralcel OD-H column can be utilized.[3]
-
Column: Chiralcel OD-H (250 x 4.6 mm)
-
Mobile Phase: n-hexane:ethanol (98:2, v/v) containing 0.2% triethylamine
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 254 nm
This method, while for a related compound, provides a starting point for the development of a specific protocol for this compound. Optimization of the mobile phase composition and temperature would be necessary to achieve baseline separation of its enantiomers.
Biological Relevance and Signaling Pathways
Derivatives of this compound are being investigated for their potential therapeutic applications in neurodegenerative diseases and cancer.[6] The chiral nature of these molecules is expected to play a critical role in their interaction with biological targets.
Neurodegenerative Diseases
In the context of Alzheimer's disease, pyrrolidine derivatives have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[7][8] Inhibition of these enzymes can lead to increased acetylcholine levels in the brain, which may improve cognitive function. Furthermore, some derivatives have shown the potential to reduce the aggregation of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease.[7]
The proposed mechanism of action involves the modulation of pathways related to neuroinflammation and oxidative stress, which are implicated in neuronal cell death.[9]
Cancer
In oncology, pyrrolidine-containing compounds have been designed as multi-targeted kinase inhibitors.[10][11] These molecules can interfere with key signaling pathways that regulate cancer cell proliferation, survival, and angiogenesis. Vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) are important targets in cancer therapy, as their inhibition can block the formation of new blood vessels that supply tumors with nutrients and oxygen.[11]
Conclusion
This compound is a chiral building block with significant potential in drug discovery. Its stereochemistry is a critical factor that dictates the biological activity of its derivatives. The development of robust enantioselective synthetic routes and reliable chiral analytical methods is essential for advancing the therapeutic applications of compounds derived from this scaffold. Further research into the specific molecular targets and signaling pathways modulated by these chiral molecules will undoubtedly open new avenues for the treatment of neurodegenerative diseases and cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate | 1228312-14-8 | Benchchem [benchchem.com]
- 7. Discovery of multi-target directed 3-OH pyrrolidine derivatives through a semisynthetic approach from alkaloid vasicine for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Physical and chemical properties of N-Boc-3-vinylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
N-Boc-3-vinylpyrrolidine, specifically its chiral (R)-enantiomer, is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a pyrrolidine ring protected with a tert-butoxycarbonyl (Boc) group and functionalized with a reactive vinyl substituent, makes it a valuable precursor for the synthesis of complex molecular architectures, particularly for the development of novel therapeutics. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and applications.
Core Physical and Chemical Properties
N-Boc-3-vinylpyrrolidine is a chiral compound, with the (R)-enantiomer being a key intermediate in various synthetic applications. The physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate | [1] |
| CAS Number | 1228312-14-8 | [1][2] |
| Molecular Formula | C₁₁H₁₉NO₂ | [1][2] |
| Molecular Weight | 197.27 g/mol | [1][2] |
| Appearance | Not specified in provided results | |
| Melting Point | Not specified in provided results | |
| Boiling Point | Not specified in provided results | |
| Density | Not specified in provided results | |
| Solubility | The Boc group generally enhances solubility in organic solvents. | [1] |
| Polar Surface Area (PSA) | 29.54 Ų | [2] |
| LogP | 2.36730 | [2] |
| Storage | 2-8°C, sealed, dry | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of N-Boc-3-vinylpyrrolidine. Key spectroscopic data are presented below.
| Technique | Data | Reference(s) |
| ¹H NMR | δ 5.75–5.65 (m, 1H, -CH=CH₂), 4.95–4.85 (m, 2H, -CH=CH₂) | [1] |
| ¹³C NMR | δ 134.2 (-CH=CH₂), 117.5 (-CH=CH₂), 79.4 (Boc C=O) | [1] |
| IR Spectroscopy | ν = 1686 cm⁻¹ (C=O, carbamate), 1630 cm⁻¹ (C=C, vinyl) | [1] |
| Mass Spectrometry | Not specified in provided results |
Synthesis and Experimental Protocols
The synthesis of (R)-N-Boc-3-vinylpyrrolidine has been described in the literature, often involving a multi-step process from a chiral precursor.[4][5] A common synthetic strategy starts from (R)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate.[4]
Experimental Protocol: Synthesis of (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate
This protocol is adapted from a patented industrial process.[4]
Step 1: Preparation of Diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate
-
To a solution of potassium tert-butoxide (1.62 mol) in 1-methyl-2-pyrrolidinone (1.19 L), add diethyl malonate (1.67 mol) while maintaining the temperature below 35°C.
-
Heat the solution to 40°C and stir for 20-30 minutes.
-
Add (R)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (420 mmol) and heat the solution to 65°C.
-
Stir the reaction for 6-12 hours, monitoring for completion by HPLC.
-
Upon completion, cool the mixture to approximately 25°C for further processing.
Step 2: Conversion to (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate
The intermediate from Step 1 can be converted to the final product through a series of steps including decarboxylation, reduction to an alcohol, conversion to a leaving group (e.g., an iodide), and subsequent elimination to form the vinyl group.[4][5]
Reactivity and Chemical Transformations
The vinyl group of N-Boc-3-vinylpyrrolidine is a key functional handle that allows for a variety of chemical transformations. The Boc-protecting group offers stability during these reactions and can be readily removed under mild acidic conditions to liberate the secondary amine for further functionalization.[3]
Key Reactions:
-
Epoxidation: The vinyl group can be oxidized to an epoxide using reagents like m-chloroperoxybenzoic acid (mCPBA). Epoxides are valuable intermediates for creating diols or amino alcohols.[1]
-
Hydroarylation: Palladium-catalyzed hydroarylation allows for the introduction of aryl groups at the 3-position, leading to the synthesis of 3-aryl pyrrolidines, which are privileged structures in medicinal chemistry.
-
Cycloaddition Reactions: The vinyl group can participate in various cycloaddition reactions to construct more complex ring systems.[1]
Experimental Workflow: Synthesis and Derivatization
Caption: Synthetic pathway and key reactions of N-Boc-3-vinylpyrrolidine.
Applications in Research and Drug Development
N-Boc-3-vinylpyrrolidine is a valuable chiral building block with applications in several areas:
-
Medicinal Chemistry: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1] The pyrrolidine scaffold is a common motif in many biologically active compounds.
-
Organic Synthesis: The defined stereochemistry and the reactive vinyl group make it a versatile tool for the asymmetric synthesis of complex natural products and other target molecules.[1]
-
Material Science: There is emerging interest in using this monomer in polymerization reactions to create novel functional polymers.[1]
Safety and Handling
Conclusion
N-Boc-3-vinylpyrrolidine is a highly functionalized chiral building block with significant potential in synthetic and medicinal chemistry. Its well-defined structure and the reactivity of its vinyl group provide a versatile platform for the development of novel compounds with a wide range of potential applications. This guide serves as a foundational resource for researchers and professionals seeking to utilize this compound in their work.
References
- 1. (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate | 1228312-14-8 | Benchchem [benchchem.com]
- 2. (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate [myskinrecipes.com]
- 3. (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate [myskinrecipes.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]
The Pivotal Role of the Boc Protecting Group in Vinylpyrrolidine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, offering a robust and versatile strategy for the temporary masking of amine functionalities. Its application is particularly critical in the stereoselective synthesis of substituted heterocycles, such as vinylpyrrolidines. These moieties are valuable chiral building blocks incorporated into a wide range of biologically active molecules and pharmaceutical agents. This technical guide provides an in-depth exploration of the role of the Boc protecting group in the synthesis of 2-, 3-, and 4-vinylpyrrolidines, detailing synthetic strategies, experimental protocols, and the influence of the Boc group on reaction outcomes.
Core Principles of Boc Protection in Pyrrolidine Chemistry
The Boc group is favored for the protection of the pyrrolidine nitrogen for several key reasons:
-
Stability: It is stable to a wide range of reaction conditions, including many nucleophilic and basic reagents, as well as catalytic hydrogenation. This stability allows for selective manipulation of other functional groups within the molecule.
-
Facile Introduction: The Boc group is typically introduced by reacting the pyrrolidine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions, a high-yielding and straightforward procedure.
-
Acid-Labile Removal: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), regenerating the free amine without affecting many other protecting groups. This orthogonality is crucial in multi-step syntheses.
-
Influence on Reactivity and Stereoselectivity: The bulky nature of the Boc group can influence the stereochemical course of subsequent reactions by directing incoming reagents to the less sterically hindered face of the pyrrolidine ring.
Synthesis of N-Boc-2-vinylpyrrolidine
The synthesis of N-Boc-2-vinylpyrrolidine, a valuable chiral building block, typically starts from the readily available amino acid, L-proline or its enantiomer. The key steps involve the reduction of the carboxylic acid, protection of the nitrogen, oxidation to the aldehyde, and subsequent olefination.
A common precursor for the introduction of the vinyl group is N-Boc-prolinal. This aldehyde can be prepared from N-Boc-prolinol by oxidation, for example, using a Swern oxidation with oxalyl chloride and DMSO. The subsequent olefination is a critical step for which several methods can be employed, most notably the Wittig reaction.
Wittig Olefination of N-Boc-Prolinal
The Wittig reaction provides a reliable method for the conversion of aldehydes to alkenes. In the synthesis of N-Boc-2-vinylpyrrolidine, N-Boc-prolinal is treated with a phosphorus ylide, typically methyltriphenylphosphonium bromide, in the presence of a strong base.
Experimental Protocol: Synthesis of (S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate via Wittig Reaction
-
Preparation of the Wittig Reagent: To a suspension of methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of n-butyllithium in hexanes is added dropwise. The resulting orange-red solution is stirred for 1 hour at room temperature.
-
Olefination: The solution of the ylide is cooled to -78 °C, and a solution of (S)-tert-butyl 2-formylpyrrolidine-1-carboxylate (N-Boc-prolinal) in anhydrous THF is added dropwise.
-
Work-up and Purification: The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired (S)-N-Boc-2-vinylpyrrolidine.
| Precursor | Reagents | Base | Solvent | Yield (%) | E/Z Ratio |
| (S)-N-Boc-prolinal | CH₃PPh₃Br | n-BuLi | THF | 75-85 | Not applicable |
Synthesis of N-Boc-3-vinylpyrrolidine
The synthesis of N-Boc-3-vinylpyrrolidine typically proceeds through the olefination of N-Boc-3-pyrrolidinone. This ketone can be synthesized from commercially available starting materials, such as 3-hydroxypyrrolidine, through Boc protection followed by oxidation.
Horner-Wadsworth-Emmons Olefination of N-Boc-3-pyrrolidinone
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative to the Wittig reaction, often providing higher yields and better stereocontrol, particularly for the formation of (E)-alkenes. The reaction involves a phosphonate carbanion, which is generally more nucleophilic than the corresponding Wittig ylide.
Experimental Protocol: Synthesis of tert-butyl 3-methylenepyrrolidine-1-carboxylate via HWE Reaction
-
Preparation of the Phosphonate Anion: To a solution of methyl (diethylphosphono)acetate in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, sodium hydride (60% dispersion in mineral oil) is added portionwise. The mixture is stirred at room temperature for 30 minutes.
-
Olefination: The solution is cooled to 0 °C, and a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (N-Boc-3-pyrrolidinone) in anhydrous THF is added dropwise.
-
Work-up and Purification: The reaction mixture is stirred at room temperature overnight. The reaction is then quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the N-Boc-3-vinylpyrrolidine derivative.
| Precursor | Reagent | Base | Solvent | Yield (%) |
| N-Boc-3-pyrrolidinone | Methyl (diethylphosphono)acetate | NaH | THF | ~80 |
Synthesis of N-Boc-4-vinylpyrrolidine
The synthesis of N-Boc-4-vinylpyrrolidine is less commonly reported but can be achieved through olefination of the corresponding N-Boc-4-oxopyrrolidine derivative. A key precursor is (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid, which can be derived from 4-hydroxy-L-proline.
Ring-Closing Metathesis (RCM) for Pyrroline Synthesis
An alternative and powerful strategy for the synthesis of unsaturated pyrrolidine rings is Ring-Closing Metathesis (RCM). This method is particularly useful for the synthesis of N-Boc-3-pyrroline from N-Boc-diallylamine. The reaction is catalyzed by ruthenium-based catalysts, such as the Grubbs catalysts.
Experimental Protocol: Synthesis of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate (N-Boc-3-pyrroline) via RCM [1]
-
Reaction Setup: In a glovebox, N,N-diallyl-tert-butylcarbamate (N-Boc-diallylamine) is dissolved in anhydrous and degassed dichloromethane.
-
Catalyst Addition: A solution of Grubbs' first-generation catalyst in dichloromethane is added to the substrate solution.
-
Reaction and Work-up: The reaction mixture is stirred at room temperature for several hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford N-Boc-3-pyrroline.
| Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) |
| N-Boc-diallylamine | Grubbs I | 1-5 | Dichloromethane | >90 |
Diagrammatic Representation of Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the key synthetic transformations discussed.
Caption: General scheme for the Boc protection of a pyrrolidine.
Caption: Synthetic pathway to N-Boc-2-vinylpyrrolidine from L-proline.
Caption: Synthetic route to N-Boc-3-vinylpyrrolidine.
Caption: Synthesis of N-Boc-3-pyrroline via Ring-Closing Metathesis.
Conclusion
The Boc protecting group plays an indispensable role in the synthesis of vinylpyrrolidines, enabling the selective and high-yielding construction of these important chiral synthons. By temporarily masking the nucleophilic and basic nitrogen of the pyrrolidine ring, the Boc group facilitates a range of synthetic transformations, including oxidations and various olefination reactions, that would otherwise be problematic. Furthermore, its influence on the stereochemical outcome of reactions adds another layer of control for the synthetic chemist. The methods outlined in this guide, including the Wittig and Horner-Wadsworth-Emmons olefinations and Ring-Closing Metathesis, represent robust and widely applicable strategies for accessing N-Boc protected vinylpyrrolidines, paving the way for their use in the development of novel therapeutics and other advanced materials.
References
In-depth Technical Guide: tert-Butyl 3-vinylpyrrolidine-1-carboxylate (CAS Number 753015-96-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl 3-vinylpyrrolidine-1-carboxylate, identified by CAS number 753015-96-2, is a chiral pyrrolidine derivative that serves as a valuable building block in synthetic organic chemistry. Its structure, featuring a Boc-protected nitrogen and a reactive vinyl group, makes it a versatile intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents. This document provides a summary of its chemical structure, key identifiers, and known synthetic methodologies. It is important to note that while its application in synthesis is documented, publicly available data on its specific physicochemical properties, pharmacological activity, and mechanism of action is limited.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring where the nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group. A vinyl substituent is attached at the 3-position of the pyrrolidine ring.
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source |
| CAS Number | 753015-96-2 | Chemical Suppliers[1] |
| Common Name | This compound | Chemical Suppliers[1] |
| Synonyms | 1-Boc-3-vinylpyrrolidine | ChemSrc[2] |
| Molecular Formula | C₁₁H₁₉NO₂ | MySkinRecipes[3][4] |
| Molecular Weight | 197.27 g/mol | MySkinRecipes[3][4] |
| Purity | Typically ≥97% | ChemSrc[2] |
Synthesis
The synthesis of this compound has been described in patent literature, highlighting its preparation as a chiral intermediate for pharmaceutical development. The general approach involves the formation of the pyrrolidine ring followed by the introduction of the vinyl group.
A common synthetic strategy starts from a protected 3-hydroxypyrrolidine derivative. The hydroxyl group is converted into a good leaving group, such as a mesylate, which then undergoes an elimination reaction to form the vinyl group.
Table 2: Key Intermediates in a Representative Synthetic Pathway
| Intermediate | Structure | Role |
| tert-Butyl (R)-3-hydroxypyrrolidine-1-carboxylate | Starting Material | |
| tert-Butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate | Intermediate with a leaving group | |
| Diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate | Intermediate for vinyl group formation |
The synthesis often involves chiral precursors to obtain the desired enantiomer of the final product.
Below is a generalized workflow for the synthesis of this compound.
Reactivity and Applications in Synthesis
The chemical reactivity of this compound is primarily dictated by the vinyl group and the Boc-protected amine. The vinyl group can participate in a variety of chemical transformations, making this compound a versatile synthetic intermediate.
Key reactions involving the vinyl group include:
-
Cross-coupling reactions: Such as Suzuki and Heck couplings, to introduce aryl or other substituents.
-
Metathesis: Including ring-closing metathesis to form more complex cyclic structures.[5]
-
Addition reactions: Such as hydroboration-oxidation to yield the corresponding alcohol.
-
Polymerization: The vinyl group can be used for the synthesis of functionalized polymers.[5]
The Boc protecting group provides stability to the pyrrolidine nitrogen under a range of reaction conditions and can be readily removed under acidic conditions to allow for further functionalization at the nitrogen atom.
Due to these reactive handles, this compound is a valuable building block for the synthesis of a diverse range of complex molecules, including potential drug candidates with antimicrobial, anticancer, and neuroprotective properties, although specific examples for this exact compound are not detailed in the available literature.[5]
Biological Activity and Mechanism of Action
There is currently no publicly available data from in-vitro or in-vivo studies detailing the specific biological activity, pharmacological profile, or mechanism of action of this compound (CAS 753015-96-2). While related pyrrolidine-containing molecules have shown a wide range of biological activities, any potential therapeutic effects of this specific compound would require dedicated screening and experimental evaluation.
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of this compound can be found within patent literature. However, protocols for biological assays, pharmacological characterization, or mechanism of action studies for this specific compound are not available in the public domain.
Safety Information
Safety data sheets (SDS) for this compound are available from various chemical suppliers. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area. For detailed safety information, please refer to the manufacturer's SDS.[6][7][8][9]
Conclusion
This compound is a chiral synthetic building block with potential applications in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. While its synthetic utility is established, a comprehensive understanding of its physicochemical properties, biological activity, and mechanism of action is lacking in the public domain. Further research is required to elucidate the full potential of this compound. This guide serves as a summary of the currently available information and highlights the areas where further investigation is needed.
References
- 1. Your Inquiry on this compound | Chemical-Suppliers [chemical-suppliers.eu]
- 2. R-1-N-Boc-3-vinyl-pyrrolidine | CAS#:1228312-14-8 | Chemsrc [chemsrc.com]
- 3. (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate [myskinrecipes.com]
- 4. (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate [myskinrecipes.com]
- 5. (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate | 1228312-14-8 | Benchchem [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. aksci.com [aksci.com]
- 8. angenechemical.com [angenechemical.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide to Vinylpyrrolidine Building Blocks in Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of vinylpyrrolidine building blocks, focusing on their synthesis, physicochemical properties, and applications in medicinal chemistry and drug development. The versatility of the pyrrolidine scaffold, a privileged structure in many FDA-approved drugs, is highlighted through examples of its incorporation into biologically active molecules.[1] This document details key synthetic methodologies, presents quantitative data on the biological activity of various derivatives, and outlines experimental protocols for their preparation.
Core Vinylpyrrolidine Building Blocks: Properties and Synthesis
The most prominent vinylpyrrolidine building blocks are N-vinyl-2-pyrrolidone (NVP) and 5-vinyl-2-pyrrolidinone. Their chemical and physical properties are crucial for their application in synthesis and polymer chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of N-vinyl-2-pyrrolidone and 5-vinyl-2-pyrrolidinone is presented in Table 1.
Table 1: Physicochemical Properties of Key Vinylpyrrolidine Building Blocks
| Property | N-Vinyl-2-pyrrolidone | 5-Vinyl-2-pyrrolidinone |
| CAS Number | 88-12-0[2][3] | 7529-16-0[4] |
| Molecular Formula | C₆H₉NO[2][5] | C₆H₉NO[4] |
| Molecular Weight | 111.14 g/mol [2][5] | 111.14 g/mol [4] |
| Boiling Point | 92-95 °C at 11-14 mmHg[2][3] | 249.1 °C at 760 mmHg[4] |
| Melting Point | 13.5 °C[2][6] | 134.7 °C[4] |
| Density | 1.04 g/mL at 25 °C[2][3] | 1.1 g/cm³[4] |
| Solubility | Soluble in water and many organic solvents.[2][3][6] | Soluble in water, alcohol, and ether.[4] |
| Appearance | Colorless to light yellow liquid.[3][5] | - |
Synthesis of Core Building Blocks
1.2.1. Synthesis of N-Vinyl-2-pyrrolidone (NVP)
N-Vinyl-2-pyrrolidone is primarily synthesized industrially via the vinylation of 2-pyrrolidone with acetylene. This reaction is base-catalyzed, typically using potassium hydroxide, and is carried out under elevated temperature and pressure.
Experimental Protocol: Vinylation of 2-Pyrrolidone
-
Materials: 2-pyrrolidone, potassium hydroxide (KOH), acetylene gas, nitrogen gas.
-
Procedure:
-
2-pyrrolidone and a catalytic amount of KOH (typically 1-5%) are charged into a pressure reactor.
-
Water formed during the preparation of the potassium salt of 2-pyrrolidone is removed by vacuum distillation to prevent side reactions.
-
The reactor is purged with nitrogen, and a mixture of acetylene and nitrogen is introduced.
-
The reaction is carried out at a temperature of 130-170 °C and a pressure of up to 2.6 MPa.
-
Upon completion, the crude NVP is purified by distillation.
-
1.2.2. Synthesis of 5-Vinyl-2-pyrrolidinone
5-Vinyl-2-pyrrolidinone is a key intermediate in the synthesis of the anticonvulsant drug vigabatrin. Several synthetic routes have been developed for its preparation. One common method involves the vinylation of 5-ethoxy-2-pyrrolidinone.
Experimental Protocol: Synthesis of 5-Vinyl-2-pyrrolidinone from 5-Ethoxy-2-pyrrolidinone
-
Materials: (RS)-5-Ethoxy-2-pyrrolidinone, tetrahydrofuran (THF), 2,6-di-tert-butyl-4-methylphenol (BHT), ethyl magnesium bromide (2M in THF), vinyl magnesium bromide (1M in THF), water.
-
Procedure:
-
A solution of (RS)-5-Ethoxy-2-pyrrolidinone and BHT in THF is cooled to -15 to -10 °C.
-
Ethyl magnesium bromide and vinyl magnesium bromide are added to the reaction mixture at -15 to -10 °C and stirred for 30 minutes.
-
The reaction mixture is heated to reflux for 1 hour.
-
After cooling to 0-5 °C, water is added to quench the reaction.
-
The product, 5-vinyl-2-pyrrolidinone, is then isolated and purified.
-
Applications in Medicinal Chemistry: Synthesis and Biological Activity of Derivatives
The pyrrolidine scaffold is a cornerstone in modern drug discovery, with vinylpyrrolidine derivatives showing a wide range of biological activities, including anticancer, antiviral, and central nervous system (CNS) effects.
Anticancer Activity of Spirooxindole-Pyrrolidine Derivatives
A significant class of compounds derived from pyrrolidine building blocks are the spirooxindole-pyrrolidines. These are often synthesized via a [3+2] cycloaddition reaction and have demonstrated potent antiproliferative activity against various cancer cell lines.
2.1.1. Synthesis of Spirooxindole-Pyrrolidines via [3+2] Cycloaddition
The [3+2] cycloaddition reaction is a powerful tool for the stereoselective synthesis of highly functionalized pyrrolidines. In the case of spirooxindole-pyrrolidines, an azomethine ylide, generated in situ from an isatin and an amino acid (such as sarcosine or tyrosine), reacts with a dipolarophile (e.g., an olefinic oxindole or trans-1,2-dibenzoylethylene) to form the spiro-fused ring system.[7][8][9]
Experimental Protocol: Three-Component Synthesis of Spiro[indoline-pyrrolidine] Derivatives
-
Materials: Isatin, sarcosine, trans-1,2-dibenzoylethylene, solvent (e.g., ethanol, methanol, or ionic liquid [bmim]Br).
-
Procedure:
-
A mixture of the isatin (1.0 eq), sarcosine (1.2 eq), and the dipolarophile (1.0 eq) is prepared in the chosen solvent.
-
The reaction mixture is heated under conventional heating or microwave irradiation for a specified time (e.g., 30 minutes at 125 °C under microwave conditions).[8]
-
The resulting precipitate is collected by filtration and washed with a cold solvent (e.g., ethanol).
-
The crude product is purified by recrystallization or column chromatography to yield the desired spiro[indoline-pyrrolidine] derivative.[10]
-
2.1.2. Quantitative Anticancer Activity
Numerous studies have reported the potent anticancer activity of spirooxindole-pyrrolidine derivatives. Table 2 summarizes the IC₅₀ values of selected compounds against various cancer cell lines.
Table 2: Anticancer Activity (IC₅₀) of Selected Spirooxindole-Pyrrolidine Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2′-(3,5-bis(benzyloxy)benzoyl)-1′-(3,4,5-trimethoxyphenyl)-1′,2′,5′,6′,7′,7a′-hexahydrospiro[indoline-3,3′-pyrrolizin]-2-one | MDA-MB-231 (Breast) | 51.75 | [7] |
| HCT-116 (Colon) | 70.08 | [7] | |
| p-bromophenyl substituted spirooxindole derivative | A549 (Lung) | 15.49 | [11] |
| 3-picolinoyl-4-(2,4-dichlorophenyl)-5-phenylspiro[indoline-3,2′-pyrrolidine]-2′-one | HeLa (Cervical) & Vero | < 20 µg/mL | [12] |
| 3-picolinoyl-4-(2-chlorophenyl)-5-phenylspiro[indoline-3,2′-pyrrolidine]-2′-one | HeLa (Cervical) | 70 µg/mL | [12] |
| Spirooxindole derivative 5l | MCF-7 (Breast) | 3.4 | [13] |
| Spirooxindole derivative 5o | MCF-7 (Breast) | 4.12 | [13] |
| Spirooxindole derivative 5g | MCF-7 (Breast) | 2.8 | [13] |
2.1.3. Mechanism of Action: Apoptosis Induction
Several studies have shown that spirooxindole-pyrrolidine derivatives exert their anticancer effects by inducing apoptosis. This programmed cell death is often mediated by the activation of caspases. Specifically, the activation of caspase-3 has been identified as a key step in the apoptotic pathway induced by these compounds.[7][13][14][15] Some derivatives have also been shown to upregulate pro-apoptotic proteins like Bax and p53, while downregulating the anti-apoptotic protein Bcl-2, and activating initiator caspases such as caspase-8 and caspase-9.[16][17]
Antiviral and Other Biological Activities
Vinylpyrrolidine derivatives have also been investigated for their potential as antiviral agents, particularly as inhibitors of influenza neuraminidase. Furthermore, their diverse structures have led to the discovery of compounds with activity against other biological targets.
2.2.1. Neuraminidase Inhibitors
Several studies have focused on the design and synthesis of pyrrolidine-based neuraminidase inhibitors. These compounds are often derived from 4-hydroxy-L-proline and have shown potent inhibitory activity against the influenza A virus.
2.2.2. Other Activities
The versatility of the pyrrolidine ring has led to the development of derivatives with a broad spectrum of biological activities, including:
-
Antiviral activity against human cytomegalovirus and herpes simplex virus.[18]
-
CNS activity , including potential as sodium channel blockers for the treatment of ischemic stroke and as synthetic cathinones.[19][20]
-
Enzyme inhibition , such as α-amylase and α-glucosidase inhibitors for potential antidiabetic applications.[21]
Table 3 provides a summary of the IC₅₀ values for selected vinylpyrrolidine derivatives against various biological targets.
Table 3: Biological Activity (IC₅₀) of Various Vinylpyrrolidine Derivatives
| Compound Class/Name | Target/Assay | IC₅₀ (µM) | Reference |
| Neuraminidase Inhibitors | |||
| Compound 6e | Influenza A (H3N2) Neuraminidase | 1.56 | [11][12] |
| Compound 9c | Influenza A (H3N2) Neuraminidase | 2.71 | [11] |
| Compound 9f | Influenza A (H3N2) Neuraminidase | 2.40 | [12] |
| Compound 10e | Influenza A (H3N2) Neuraminidase | 1.82 | [11] |
| A-192558 (20e) | Influenza A Neuraminidase | 0.2 | [22] |
| Influenza B Neuraminidase | 8 | [22] | |
| Antiviral Agents | |||
| 4-amino-5-bromo-7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidine (19) | L1210 cell growth | 0.7 | [18] |
| Antidiabetic Agents | |||
| Pyrrolidine derivative 3g | α-amylase | 26.24 µg/mL | [21] |
| α-glucosidase | 18.04 µg/mL | [21] | |
| Anticancer Agents | |||
| Polysubstituted pyrrolidine 3h | HCT116 (Colon) | 2.9-16 | [23] |
| Polysubstituted pyrrolidine 3k | HCT116 (Colon) | 2.9-16 | [23] |
Advanced Synthetic Methodologies and Workflows
The development of novel vinylpyrrolidine-based compounds relies on efficient synthetic strategies and screening methods. Ruthenium-catalyzed reactions and virtual screening workflows are two powerful approaches in this regard.
Ruthenium-Catalyzed Diastereoselective Synthesis of Polysubstituted Pyrrolidines
Ruthenium catalysis has emerged as a valuable tool for the synthesis of complex pyrrolidine structures. An example is the diastereoselective synthesis of fully substituted pyrrolidines from anilines and diazo pyruvates.[24][25]
Experimental Protocol: Ruthenium-Catalyzed Synthesis of Polysubstituted Pyrrolidines
-
Materials: Aniline derivative, diazo pyruvate derivative, ruthenium catalyst (e.g., Ru₂(esp)₂), solvent (e.g., dichloromethane).
-
Procedure:
-
To a solution of the aniline derivative and the diazo pyruvate derivative in the solvent, the ruthenium catalyst is added.
-
The reaction is stirred at room temperature under an inert atmosphere until completion, monitored by thin-layer chromatography.
-
The reaction mixture is concentrated, and the crude product is purified by column chromatography to yield the polysubstituted pyrrolidine.
-
Virtual Screening Workflow for Inhibitor Discovery
Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target. This workflow is instrumental in accelerating the discovery of new pyrrolidine-based inhibitors.
Conclusion
Vinylpyrrolidine building blocks, particularly N-vinyl-2-pyrrolidone and its derivatives, are of significant importance in both polymer science and medicinal chemistry. The pyrrolidine ring serves as a versatile scaffold for the development of a wide array of biologically active compounds with applications in oncology, virology, and neurology. The synthetic methodologies outlined in this guide, including classical vinylation reactions and modern catalytic and cycloaddition strategies, provide a robust toolbox for the creation of novel and diverse pyrrolidine-containing molecules. The quantitative data presented herein underscores the therapeutic potential of these compounds and provides a valuable resource for researchers and drug development professionals in the design of next-generation therapeutics.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. N-vinyl-2-pyrrolidone | C6H9NO | CID 6917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Vinyl-2-pyrrolidone | 88-12-0 [amp.chemicalbook.com]
- 4. 5-Vinylpyrrolidin-2-one | CAS#:7529-16-0 | Chemsrc [chemsrc.com]
- 5. zxchem.com [zxchem.com]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. Spirooxindole-pyrrolidine heterocyclic hybrids promotes apoptosis through activation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles | MDPI [mdpi.com]
- 11. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Highly functionalized pyrrolidine analogues: stereoselective synthesis and caspase-dependent apoptotic activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells [frontiersin.org]
- 17. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, synthesis, and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ruthenium-Catalyzed Diastereoselective Synthesis of Fully Substituted Pyrrolidines from Anilines and Diazo Pyruvates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate, a valuable chiral building block in pharmaceutical and medicinal chemistry.[1] Its unique structure, combining a protected pyrrolidine ring with a reactive vinyl group, makes it a key intermediate in the development of various therapeutic agents.
Application Notes
Tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate serves as a versatile scaffold in organic synthesis. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during various chemical transformations and can be readily removed under mild acidic conditions. The vinyl group is amenable to a wide range of chemical modifications, including but not limited to, olefin metathesis, Michael additions, and hydroboration-oxidation, allowing for the introduction of diverse functional groups. This chiral synthon is of particular interest in the development of novel therapeutics targeting the central nervous system.
Synthetic Pathway Overview
The synthesis of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate can be achieved through a multi-step sequence starting from the commercially available tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate. The overall strategy involves the conversion of the hydroxyl group into a suitable leaving group, followed by a carbon-carbon bond-forming reaction to introduce a two-carbon extension, which is subsequently transformed into the vinyl moiety.
A representative synthetic pathway is illustrated below. This pathway involves the mesylation of the starting alcohol, followed by a malonic ester synthesis to introduce a dicarboxylate side chain with inversion of stereochemistry. Subsequent hydrolysis and decarboxylation yield a carboxylic acid, which is then reduced to a primary alcohol. Activation of this alcohol, for instance through another mesylation, sets the stage for a final elimination reaction to furnish the desired vinylpyrrolidine derivative.
Caption: Overall synthetic pathway for tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate.
Experimental Protocols
The following protocols are adapted from established procedures and provide a comprehensive guide for the synthesis of the target compound and its key intermediates.
Step 1: Synthesis of tert-butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate
This initial step involves the activation of the hydroxyl group of the starting material by converting it into a good leaving group, a mesylate.
Experimental Workflow:
Caption: Workflow for the mesylation of tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate.
Protocol:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| tert-Butyl (R)-3-hydroxypyrrolidine-1-carboxylate | 187.24 | 10.0 g | 53.4 mmol |
| Triethylamine | 101.19 | 8.3 mL | 59.7 mmol |
| Methanesulfonyl chloride | 114.55 | 4.5 mL | 58.2 mmol |
| Toluene | - | 80 mL | - |
| 5% Sodium Bicarbonate Solution | - | 50 mL | - |
-
In a round-bottom flask, dissolve tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate and triethylamine in toluene.
-
Cool the solution to -10 °C in an ice-salt bath.
-
Slowly add methanesulfonyl chloride dropwise, ensuring the internal temperature remains below 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a 5% aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Step 2: Synthesis of diethyl (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate
This step involves a nucleophilic substitution reaction where the mesylate is displaced by the enolate of diethyl malonate, leading to the formation of a new carbon-carbon bond with inversion of stereochemistry at the C3 position of the pyrrolidine ring.
Protocol:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| tert-Butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate | 265.33 | 14.2 g | 53.4 mmol |
| Diethyl malonate | 160.17 | 12.8 mL | 84.5 mmol |
| Sodium ethoxide (21% in ethanol) | 68.05 | 27.2 g | 84.5 mmol |
| Ethanol (anhydrous) | - | 50 mL | - |
| Water | - | 150 mL | - |
| 6M Hydrochloric Acid | - | As needed | - |
-
In a separate flask, prepare a solution of sodium ethoxide by adding diethyl malonate to a stirred mixture of 21% sodium ethoxide in ethanol.
-
Heat the mixture to 40 °C for 1.5 hours.
-
Add a solution of tert-butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate in ethanol to the reaction mixture.
-
Heat the reaction to reflux (approximately 78 °C) and stir for 8 hours.
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Acidify the mixture to a pH of 3 with 6M hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Subsequent Steps: Hydrolysis, Decarboxylation, Reduction, and Elimination
The subsequent steps to reach the final product involve:
-
Hydrolysis: The diethyl malonate derivative is hydrolyzed to the corresponding dicarboxylic acid using a base like potassium hydroxide, followed by acidification.
-
Decarboxylation: The resulting malonic acid is heated in a high-boiling solvent such as 1-methyl-2-pyrrolidinone to induce decarboxylation, affording tert-butyl (S)-3-(carboxymethyl)pyrrolidine-1-carboxylate.
-
Reduction: The carboxylic acid is then reduced to the primary alcohol, tert-butyl (S)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate, using a reducing agent like borane in tetrahydrofuran (THF).
-
Activation and Elimination: The resulting alcohol is activated, for example, by mesylation as in Step 1. The final vinyl group is then introduced via an elimination reaction of the corresponding mesylate or iodide intermediate using a suitable base.[2][3]
Characterization Data for tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate
| Property | Value |
| Molecular Formula | C₁₁H₁₉NO₂ |
| Molecular Weight | 197.27 g/mol |
| CAS Number | 1228312-14-8 |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) δ | 5.85-5.75 (m, 1H), 5.10-5.00 (m, 2H), 3.60-3.40 (m, 2H), 3.25-3.15 (m, 1H), 3.05-2.95 (m, 1H), 2.70-2.60 (m, 1H), 2.05-1.95 (m, 1H), 1.75-1.65 (m, 1H), 1.45 (s, 9H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ | 154.6, 138.9, 115.2, 79.4, 52.1, 46.3, 41.2, 31.5, 28.5 |
| Mass Spectrum (ESI-MS) | m/z 198.1 [M+H]⁺ |
Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and instrument.
References
Application Notes and Protocols for the Asymmetric Synthesis of Chiral 3-Vinylpyrrolidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral 3-vinylpyrrolidine derivatives are significant structural motifs in a variety of biologically active compounds and are valuable building blocks in medicinal chemistry and drug development. Their stereoselective synthesis is a key challenge that has been addressed through various innovative catalytic methods. These application notes provide an overview of cutting-edge asymmetric strategies for the synthesis of these important molecules, with detailed protocols for a key methodology.
Key Asymmetric Synthetic Strategies
The asymmetric synthesis of chiral 3-vinylpyrrolidines can be achieved through several powerful catalytic approaches, including:
-
Palladium-Catalyzed [3+2] Cycloaddition: This method often involves the reaction of a three-carbon component, such as a vinyl-substituted cyclopropane or aziridine, with a two-atom component. The use of chiral phosphoramidite or diphosphine ligands is crucial for inducing high enantioselectivity.
-
Rhodium-Catalyzed Cycloaddition and Cyclization: Rhodium catalysts, in conjunction with chiral diene ligands, can effectively catalyze asymmetric [3+2] cycloadditions of vinyl aziridines or cascade arylative cyclizations of nitrogen-tethered alkyne-enoates to furnish chiral pyrrolidines.[1][2]
-
Organocatalytic Aza-Michael Addition: This approach utilizes small organic molecules as catalysts. Cascade reactions initiated by an aza-Michael addition are particularly effective for constructing highly functionalized pyrrolidine rings.
-
Gold-Catalyzed Hydroamination: Gold catalysts are employed in the intramolecular hydroamination of allenes, which can be a key step in cascade reactions to form the pyrrolidine ring.[3][4][5]
-
Brønsted Acid-Catalyzed Intramolecular Hydroamination: Chiral Brønsted acids, such as imidodiphosphorimidates (IDPi), can catalyze the enantioselective intramolecular hydroamination of alkenes to produce chiral pyrrolidines.[6]
A particularly effective and well-documented method for the synthesis of chiral 3-vinylpyrrolidine derivatives is a one-pot, dual-catalytic cascade reaction involving an organocatalyzed nitro-Mannich reaction followed by a gold-catalyzed allene hydroamination.[3][4][5] This approach allows for the construction of the trisubstituted pyrrolidine core with high levels of stereocontrol.
Primary Methodology: One-Pot Asymmetric Nitro-Mannich/Hydroamination Cascade
This powerful cascade reaction combines the stereocontrol of organocatalysis with the unique reactivity of gold catalysis to efficiently synthesize enantioenriched trisubstituted pyrrolidines, including those with a vinyl group at the 3-position. The reaction proceeds in two stages within a single pot: an asymmetric bifunctional organocatalytic nitro-Mannich reaction followed by a gold-catalyzed allene hydroamination.[3][4][5]
Logical Workflow
Caption: Workflow for the one-pot nitro-Mannich/hydroamination cascade.
Experimental Protocol
This protocol is based on the work of Dixon and co-workers for the synthesis of a chiral 3-vinylpyrrolidine derivative.[5]
Materials:
-
N-Cbz protected imine (e.g., from benzaldehyde)
-
Nitroallene
-
Bifunctional organocatalyst (e.g., a thiourea-based catalyst)
-
Gold catalyst precursor: Au(PPh₃)Cl
-
Silver salt co-catalyst: AgSbF₆
-
Anhydrous solvent (e.g., toluene)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Nitro-Mannich Reaction:
-
To a solution of the N-Cbz imine (1.0 equiv) in anhydrous toluene (0.5 M) at -15 °C, add the bifunctional organocatalyst (5 mol%).
-
Add the nitroallene (1.2 equiv) to the reaction mixture.
-
Stir the reaction at -15 °C and monitor its progress by TLC until the imine is consumed.
-
-
Hydroamination Reaction:
-
To the crude reaction mixture from the previous step, add Au(PPh₃)Cl (10 mol%) and AgSbF₆ (20 mol%).
-
Allow the reaction to warm to room temperature and stir until the β-nitroamine intermediate is fully consumed (monitor by TLC).
-
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired chiral 3-vinylpyrrolidine derivative.
-
Data Presentation
The following table summarizes representative results for the one-pot asymmetric nitro-Mannich/hydroamination cascade, demonstrating the high levels of stereoselectivity achieved.[5]
| Entry | Aryl Group (on imine) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | 61 | 81:19 | 91 |
| 2 | 4-Chlorophenyl | 67 | 84:16 | 93 |
| 3 | 4-Bromophenyl | 62 | 84:16 | 92 |
| 4 | 4-Nitrophenyl | 32 | 87:13 | 96 |
| 5 | 2-Naphthyl | 55 | 80:20 | 85 |
Alternative Asymmetric Strategies: A Comparative Overview
While the dual catalytic cascade is highly effective, other methods also provide access to chiral pyrrolidine derivatives and may be advantageous for specific substrates.
Catalytic Systems Overview
Caption: Key catalytic systems for asymmetric pyrrolidine synthesis.
Summary of Alternative Methodologies
The table below provides a comparative summary of alternative asymmetric strategies for the synthesis of chiral pyrrolidines, which could be adapted for 3-vinyl derivatives.
| Methodology | Catalyst System | Key Features | Representative ee (%) |
| Pd-Catalyzed [3+2] Cycloaddition | Pd(0) with chiral phosphoramidite ligands | High efficiency for constructing substituted pyrrolidines from trimethylenemethane precursors and imines. | Up to 99% |
| Rh-Catalyzed Arylative Cyclization | Rhodium with C1-symmetric chiral diene ligands | Forms two C-C bonds and one stereocenter in a single step. | Up to 92%[2] |
| Rh-Catalyzed Intramolecular Hydroamination | Rhodium with dialkylbiaryl phosphine ligands | Atom-economical approach for synthesizing 2-methylpyrrolidines. | Up to 91%[7] |
| Organocatalytic Aza-Michael/Michael Cascade | Chiral squaramide | Constructs complex spiro[pyrrolidine-3,3'-oxindole]s. | Up to 99%[8] |
Conclusion
The asymmetric synthesis of chiral 3-vinylpyrrolidine derivatives is a rapidly evolving field with several powerful and highly selective methods available to researchers. The one-pot nitro-Mannich/hydroamination cascade stands out for its efficiency and high stereocontrol in producing complex trisubstituted pyrrolidines. The choice of synthetic strategy will ultimately depend on the specific target molecule, substrate availability, and desired substitution pattern. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to embark on the synthesis of these valuable chiral heterocycles.
References
- 1. Divergent synthesis of functionalized pyrrolidines and γ-amino ketones via rhodium-catalyzed switchable reactions of vinyl aziridines and silyl enol ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral Pyrrolidines and Piperidines from Enantioselective Rhodium-Catalyzed Cascade Arylative Cyclization [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. One-Pot Asymmetric Nitro-Mannich/Hydroamination Cascades for the Synthesis of Pyrrolidine Derivatives: Combining Organocatalysis and Gold Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One-Pot Asymmetric Nitro-Mannich/Hydroamination Cascades for the Synthesis of Pyrrolidine Derivatives: Combining Organocatalysis and Gold Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Rhodium-Catalyzed Asymmetric Intramolecular Hydroamination of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organocatalytic Enantioselective Cascade Aza-Michael/Michael Addition Sequence for Asymmetric Synthesis of Chiral Spiro[pyrrolidine-3,3'-oxindole]s - Beijing Institute of Technology [pure.bit.edu.cn]
Application Notes and Protocols for Palladium-Catalyzed Coupling Reactions with tert-butyl 3-vinylpyrrolidine-1-carboxylate
Introduction: The Strategic Value of the Vinylpyrrolidine Scaffold
In the landscape of modern drug discovery and development, the pyrrolidine ring is a privileged scaffold, appearing in numerous FDA-approved drugs.[1][2] Its non-planar, sp³-rich structure allows for a thorough exploration of three-dimensional chemical space, a critical factor in designing potent and selective therapeutics.[1][3] The introduction of a vinyl group at the 3-position, as seen in tert-butyl 3-vinylpyrrolidine-1-carboxylate, offers a versatile handle for further molecular elaboration through robust and efficient palladium-catalyzed cross-coupling reactions.[4] This chiral building block combines the desirable conformational properties of the pyrrolidine core with the reactivity of a vinyl group, making it a valuable intermediate in the synthesis of complex bioactive molecules.[4]
This comprehensive guide provides detailed application notes and validated protocols for the palladium-catalyzed coupling of this compound with a focus on the Heck and Suzuki-Miyaura reactions. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.
Core Concepts in Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[5] The general catalytic cycle for many of these transformations, including the Heck and Suzuki reactions, involves a sequence of oxidative addition, migratory insertion (for Heck) or transmetalation (for Suzuki), and reductive elimination.[3][6]
The choice of palladium source, ligand, base, and solvent is critical for the success of these reactions and is highly substrate-dependent. Phosphine ligands, for instance, play a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[7] Electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition step, particularly with less reactive aryl chlorides.[7]
The Heck Reaction: Arylation of the Vinylpyrrolidine Moiety
The Mizoroki-Heck reaction is a powerful method for the arylation or vinylation of alkenes.[5] In the context of this compound, the Heck reaction allows for the direct attachment of aryl or heteroaryl groups to the vinyl moiety, generating a diverse array of 3-styrylpyrrolidine derivatives.
Mechanistic Considerations
The catalytic cycle of the Heck reaction begins with the oxidative addition of an aryl halide to a Pd(0) complex.[3] This is followed by the coordination and subsequent migratory insertion of the alkene (in this case, the vinylpyrrolidine) into the aryl-palladium bond. A β-hydride elimination then occurs to form the styrenyl product and a palladium-hydride species. Finally, the base regenerates the active Pd(0) catalyst.[3]
Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.
Protocol: Heck Coupling of this compound with 4-bromoanisole
This protocol is adapted from established procedures for the Heck arylation of electron-rich olefins.[8]
Materials:
-
This compound (1.0 equiv)
-
4-bromoanisole (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (oven-dried)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (0.02 equiv) and tri(o-tolyl)phosphine (0.04 equiv).
-
Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Under a positive pressure of inert gas, add anhydrous DMF via syringe. Stir the mixture for 10 minutes at room temperature to form the catalyst complex.
-
Add this compound (1.0 equiv), 4-bromoanisole (1.2 equiv), and triethylamine (2.0 equiv) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(4-methoxystyryl)pyrrolidine-1-carboxylic acid tert-butyl ester.
Rationale for Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a phosphine ligand like P(o-tol)₃ is a robust system for Heck couplings. The phosphine ligand stabilizes the palladium center and promotes the oxidative addition of the aryl bromide.
-
Base: Triethylamine is a common and effective base for the Heck reaction, neutralizing the hydrogen halide formed during the catalytic cycle.
-
Solvent: DMF is a polar aprotic solvent that is well-suited for dissolving the reactants and promoting the reaction.
-
Temperature: Elevated temperatures are often necessary to drive the Heck reaction to completion, particularly with less reactive aryl halides.
The Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation
The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[6] This reaction is widely used due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.
Mechanistic Insights
The Suzuki coupling catalytic cycle also begins with the oxidative addition of an aryl halide to a Pd(0) complex.[6] This is followed by a transmetalation step where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The final step is reductive elimination, which forms the C-C bond in the product and regenerates the Pd(0) catalyst.[6]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.
Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is based on general procedures for Suzuki couplings of vinyl derivatives.[9]
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene
-
Ethanol
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware (oven-dried)
Procedure:
-
In an oven-dried round-bottom flask, dissolve this compound (1.0 equiv), phenylboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv) in a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 equiv) to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction is usually complete within 4-12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 3-styrylpyrrolidine-1-carboxylic acid tert-butyl ester.
Rationale for Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Suzuki couplings.
-
Base: Potassium carbonate is a mild and effective base for activating the boronic acid for transmetalation.
-
Solvent System: The mixed solvent system of toluene, ethanol, and water provides a good medium for dissolving both the organic and inorganic reagents. Water is often crucial for the efficiency of the transmetalation step.
Data Summary and Comparison
The following table provides a general comparison of the Heck and Suzuki reactions for the arylation of this compound.
| Feature | Heck Reaction | Suzuki-Miyaura Coupling |
| Coupling Partner | Aryl/Vinyl Halides or Triflates | Organoboron Compounds |
| Key Mechanistic Step | Migratory Insertion | Transmetalation |
| Typical Catalyst | Pd(OAc)₂ with Phosphine Ligand | Pd(PPh₃)₄ or other Pd(0) complexes |
| Base | Organic amines (e.g., Et₃N) or inorganic bases | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) |
| Advantages | Atom economical (no pre-functionalization of the alkene) | High functional group tolerance, mild conditions |
| Disadvantages | Can require higher temperatures, potential for side reactions | Requires synthesis of organoboron reagents |
Troubleshooting and Optimization
-
Low Yields: If low yields are observed, consider screening different phosphine ligands (for the Heck reaction), bases, and solvents. Increasing the reaction temperature or time may also improve conversion. For the Suzuki reaction, ensuring the quality of the boronic acid is crucial.
-
Side Reactions: In Heck reactions, double bond isomerization can be a side reaction. The choice of ligand and reaction conditions can influence the extent of isomerization. In Suzuki couplings, homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid and carefully controlling the reaction temperature can minimize this.
-
Catalyst Decomposition: Palladium catalysts can be sensitive to air and high temperatures. Maintaining an inert atmosphere and using the appropriate ligand can help to stabilize the catalyst.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery. The palladium-catalyzed Heck and Suzuki-Miyaura reactions provide efficient and reliable methods for the functionalization of its vinyl group. The protocols and guidelines presented in this application note offer a solid foundation for researchers to successfully employ these powerful transformations in their synthetic endeavors.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry | MDPI [mdpi.com]
- 7. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 8. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective, palladium-catalyzed α-arylation of N-Boc pyrrolidine: in situ react IR spectroscopic monitoring, scope, and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tert-butyl 3-vinylpyrrolidine-1-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of tert-butyl 3-vinylpyrrolidine-1-carboxylate as a versatile chiral building block in medicinal chemistry. The focus is on its application in the synthesis of targeted therapies, with a specific emphasis on Janus kinase (JAK) inhibitors, exemplified by the synthesis of Ruxolitinib.
Introduction
This compound is a valuable chiral intermediate in the synthesis of complex biologically active molecules. Its pyrrolidine scaffold is a common feature in many pharmaceuticals, and the vinyl group offers a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophoric elements. This document outlines its application in the development of kinase inhibitors, providing detailed protocols and relevant biological data.
Application in the Synthesis of Janus Kinase (JAK) Inhibitors
The pyrrolidine moiety is a key structural feature in a number of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various inflammatory and autoimmune diseases.[1] this compound serves as a chiral starting material for the synthesis of the core scaffold of potent JAK inhibitors like Ruxolitinib.
Logical Synthetic Workflow:
The following diagram illustrates a plausible synthetic pathway from this compound to a key intermediate for JAK inhibitors like Ruxolitinib.
Caption: Synthetic workflow from this compound to a JAK inhibitor core.
Target Profile: Janus Kinases (JAKs)
Ruxolitinib is a potent inhibitor of JAK1 and JAK2, key enzymes in the JAK-STAT signaling pathway.[1] By blocking these kinases, it disrupts the signaling of various cytokines and growth factors involved in inflammation and myeloproliferation.[2]
Quantitative Data: Ruxolitinib Inhibition of JAK Isoforms
The following table summarizes the inhibitory activity of Ruxolitinib against different JAK isoforms.
| Kinase Target | IC₅₀ (nM) |
| JAK1 | 3.3 |
| JAK2 | 2.8 |
| TYK2 | 19 |
| JAK3 | 428 |
| Data sourced from preclinical in vitro kinase assays.[3] |
Experimental Protocols
Synthesis of a JAK Inhibitor Precursor
This protocol describes a general method for the conversion of the vinyl group of this compound to a functional group suitable for further elaboration into a JAK inhibitor scaffold.
Step 1: Hydroboration-Oxidation of this compound
-
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH) solution
-
Hydrogen peroxide (H₂O₂) solution
-
Standard workup and purification reagents (diethyl ether, brine, anhydrous magnesium sulfate, silica gel for column chromatography).
-
-
Procedure:
-
Dissolve this compound in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of BH₃·THF (1 M in THF) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction mixture back to 0 °C and slowly add aqueous NaOH solution, followed by the dropwise addition of H₂O₂ solution.
-
Stir the mixture at room temperature for 1-2 hours.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate.
-
Step 2: Oxidation to the Carboxylic Acid
The resulting primary alcohol can be oxidized to the corresponding carboxylic acid using standard oxidation protocols (e.g., Jones oxidation, TEMPO-mediated oxidation) to provide a key intermediate for coupling with other synthetic fragments.
In Vitro JAK Kinase Inhibition Assay
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific JAK kinase isoform.[4]
-
Materials:
-
Purified recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme.
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Peptide substrate (e.g., a poly(Glu, Tyr) peptide).
-
[γ-³³P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay).
-
Test compounds (dissolved in DMSO).
-
96-well or 384-well assay plates.
-
Method for separating phosphorylated and unphosphorylated substrate (e.g., phosphocellulose paper for radioactive assays) or a luminescence plate reader for non-radioactive assays.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the final desired concentrations.
-
In the assay plate, add the test compound dilutions, purified JAK enzyme, and the peptide substrate.
-
Initiate the kinase reaction by adding [γ-³³P]ATP or cold ATP (for non-radioactive assays).
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA for non-radioactive assays or spotting onto phosphocellulose paper for radioactive assays).
-
Quantify the amount of phosphorylated substrate.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Signaling Pathway Visualization
The JAK-STAT pathway is the primary signaling cascade downstream of many cytokine and growth factor receptors. Inhibition of JAKs by compounds derived from this compound blocks this pathway.
Caption: The JAK-STAT signaling pathway and the point of inhibition by JAK inhibitors.
Conclusion
This compound is a key chiral building block with significant applications in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its utility in constructing the core of potent JAK inhibitors like Ruxolitinib highlights its importance in the development of targeted therapies for a range of diseases. The provided protocols and data serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.
References
- 1. ruxolitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: Facile Deprotection of tert-butyl 3-vinylpyrrolidine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, prized for its stability across a range of chemical conditions and its straightforward removal. The efficient deprotection of Boc-protected intermediates, such as tert-butyl 3-vinylpyrrolidine-1-carboxylate, is a critical step in the synthesis of various pharmaceutical agents and complex molecules. The vinyl moiety in this substrate requires careful selection of deprotection conditions to prevent unwanted side reactions. These application notes provide detailed protocols for the acidic cleavage of the Boc group from this compound, a summary of common reaction conditions, and a visual workflow to guide researchers.
Data Presentation: Comparison of Acidic Deprotection Conditions
The removal of the Boc group is most commonly achieved under acidic conditions.[1] Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are highly effective.[2] The choice between these reagents often depends on the desired salt form of the final product and the presence of other acid-sensitive functional groups.
| Reagent | Solvent | Concentration / Equivalents | Temperature | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) or 2-10 eq. | 0 °C to Room Temp. | 1 - 2 hours | Highly efficient; reaction is often rapid.[2][3] Volatile reagents are easily removed. |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M solution (5-10 eq.) | Room Temp. | 1 - 4 hours | Useful when the hydrochloride salt of the product is desired.[2][4] |
| Hydrochloric Acid (HCl) | Methanol (MeOH) | Conc. HCl in MeOH | Room Temp. | 1 - 4 hours | An alternative to dioxane, can be advantageous for substrate solubility.[5] |
| Hydrochloric Acid (HCl) | Acetone/Water | Conc. HCl | Room Temp. | ~2 hours | A scalable method avoiding chlorinated solvents.[6] |
Experimental Protocols
The following protocols provide detailed methodologies for the deprotection of this compound using two standard acidic methods.
Protocol A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is highly efficient and utilizes a common reagent system for Boc cleavage.[7] The reaction mechanism involves protonation of the carbamate, followed by elimination of a tert-butyl cation and subsequent decarboxylation to yield the free amine as a TFA salt.[8]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (5-10 volumes).
-
Cool the solution to 0 °C using an ice bath.
-
Add trifluoroacetic acid (2-10 eq., or a 1:1 v/v mixture with DCM) dropwise to the stirred solution.[2][3] Caution: The reaction can be exothermic and generates gas (CO₂ and isobutylene); ensure adequate ventilation and do not run in a sealed system.[7][9]
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
Work-up: a. Carefully dissolve the residue in DCM. b. Slowly add saturated aqueous NaHCO₃ solution to neutralize the excess acid until effervescence ceases. c. Transfer the mixture to a separatory funnel, wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the free amine, 3-vinylpyrrolidine.
Protocol B: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol is an excellent alternative to TFA and is particularly useful when the final product is desired as a stable hydrochloride salt, which often simplifies purification by precipitation.[2]
Materials:
-
This compound
-
Anhydrous 1,4-Dioxane
-
4M HCl solution in 1,4-Dioxane
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane.
-
To the stirred solution at room temperature, add a 4M solution of HCl in 1,4-dioxane (5-10 eq.).[2]
-
Stir the reaction mixture for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: a. If the product hydrochloride salt precipitates during the reaction, add diethyl ether to ensure complete precipitation. b. Collect the solid product by vacuum filtration. c. Wash the collected solid with a small amount of cold diethyl ether to remove any non-polar impurities. d. Dry the solid under vacuum to obtain 3-vinylpyrrolidine hydrochloride. e. If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.[2] The crude salt can be used directly or purified further.
Mandatory Visualization
The following diagrams illustrate the chemical transformation and the general laboratory workflow for the Boc deprotection process.
Caption: Boc deprotection of the starting material to yield 3-vinylpyrrolidine.
Caption: General experimental workflow for acid-mediated Boc deprotection.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
Application Notes and Protocols for Heck Coupling Reactions of Vinylpyrrolidine Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene.[1] This reaction has become a cornerstone in modern organic synthesis, enabling the construction of complex molecular architectures from readily available starting materials.[2] For drug development professionals, the Heck reaction offers a reliable method for the synthesis of novel chemical entities and intermediates.
Vinylpyrrolidine derivatives, particularly N-vinyl-2-pyrrolidone (NVP), are important building blocks in medicinal chemistry and materials science. The vinyl group provides a reactive handle for further functionalization, allowing for the introduction of diverse substituents onto the pyrrolidine ring. The Heck coupling of vinylpyrrolidine substrates with aryl or vinyl halides/triflates provides a direct route to substituted pyrrolidines, which are prevalent scaffolds in many biologically active compounds.
These application notes provide a comprehensive overview of the reaction conditions, detailed experimental protocols, and relevant data for performing Heck coupling reactions with vinylpyrrolidine and related substrates.
Core Principles and Reaction Mechanism
The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (R-X) to form a Pd(II) intermediate. This is often the rate-limiting step of the reaction.[3]
-
Migratory Insertion (Carbopalladation): The alkene substrate coordinates to the Pd(II) complex, followed by migratory insertion of the vinyl group into the Pd-R bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the final substituted alkene product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Key Reaction Parameters
The success of a Heck coupling reaction is highly dependent on the careful selection of several parameters:
-
Palladium Catalyst: A variety of palladium sources can be used, with palladium(II) acetate (Pd(OAc)₂) being one of the most common precatalysts, which is reduced in situ to the active Pd(0) species.[4] Other common sources include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) chloride (PdCl₂).[1] For challenging substrates like aryl chlorides, more active catalysts such as palladacycles or those supported by bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) may be required.[3]
-
Ligands: Phosphine ligands are commonly employed to stabilize the palladium catalyst and modulate its reactivity. Triphenylphosphine (PPh₃) is a standard choice, while bulky, electron-donating phosphines like tri(tert-butyl)phosphine (P(tBu)₃) can be more effective for less reactive halides.[3] Bidentate phosphine ligands can also influence the regioselectivity of the reaction.
-
Base: A base is crucial for neutralizing the hydrogen halide produced during the catalytic cycle and regenerating the Pd(0) catalyst.[3] Common choices include organic bases like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[1][3]
-
Solvent: High-boiling polar aprotic solvents are generally preferred as they can dissolve the reactants and stabilize the catalytic species. N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMA), and N-methyl-2-pyrrolidone (NMP) are excellent choices.[3]
-
Temperature: Heck reactions often require elevated temperatures, typically in the range of 80-140 °C, to facilitate the oxidative addition step.[3]
Data Presentation
The following tables summarize typical reaction conditions for Heck coupling reactions involving vinylpyrrolidine-related substrates and general Heck reaction conditions that can be adapted for these substrates.
Table 1: Heck Coupling of N-Protected 2-Pyrroline with 5-Iodouracil [5]
| Parameter | Condition |
| Vinyl Substrate | N-Boc-4,4-di(ethoxycarbonyl)-2-pyrroline |
| Halide Substrate | 5-Iodouracil derivative |
| Palladium Catalyst | Pd₂(dba)₃ |
| Ligand | P(o-tol)₃ |
| Base | Et₃N |
| Solvent | Acetonitrile (CH₃CN) |
| Temperature | 80 °C |
| Yield | 78% |
Table 2: General Conditions for Heck Coupling of Aryl Halides with Alkenes [1][4]
| Parameter | Typical Conditions |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ (0.5-5 mol%) |
| Ligand | PPh₃, P(o-tol)₃, BINAP |
| Base | Et₃N, K₂CO₃, NaOAc (1.5-3.0 equiv) |
| Solvent | DMF, NMP, DMA, Acetonitrile |
| Temperature | 80 - 140 °C |
| Aryl Halide Reactivity | I > Br > OTf >> Cl |
Table 3: Conditions for Heck Reactions using a Poly(N-vinylpyrrolidone)-Grafted Silica Supported Palladium Catalyst [1]
| Parameter | Condition |
| Catalyst | Poly(N-vinylpyrrolidone)-grafted silica Pd complex |
| Catalyst Loading | 0.5 mol% Pd |
| Base | K₂CO₃ |
| Solvent | DMF |
| Temperature | 120 °C |
| Substrates | Aryl iodides/bromides with n-butyl acrylate or styrene |
| Yield Range | 80 - 95% for aryl iodides and bromides |
Experimental Protocols
Protocol 1: General Procedure for the Heck Coupling of N-Vinyl-2-pyrrolidone with an Aryl Halide
This protocol is a generalized procedure based on standard Heck reaction conditions and should be optimized for specific substrates.
Materials:
-
N-Vinyl-2-pyrrolidone (1.0 equiv)
-
Aryl halide (e.g., iodobenzene, bromobenzene) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under the inert atmosphere, add anhydrous DMF (5 mL), followed by triethylamine (2.0 mmol, 2.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), and finally N-vinyl-2-pyrrolidone (1.0 mmol, 1.0 equiv).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water (3 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired substituted vinylpyrrolidine.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Pyrrolidine C-Nucleosides via Heck Reaction of a Disubstituted N-Protected 2-Pyrroline[5]
This protocol describes a key step in the synthesis of pyrrolidine C-nucleosides.
Materials:
-
N-Boc-4,4-di(ethoxycarbonyl)-2-pyrroline (1.0 equiv)
-
5-Iodouracil derivative (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (20 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous acetonitrile (CH₃CN)
Procedure:
-
A solution of the N-Boc-4,4-di(ethoxycarbonyl)-2-pyrroline (1.0 equiv), the 5-iodouracil derivative (1.1 equiv), Pd₂(dba)₃ (0.05 equiv), and P(o-tol)₃ (0.2 equiv) in a mixture of CH₃CN and Et₃N is prepared.
-
The reaction mixture is heated to 80 °C.
-
The reaction is monitored by TLC until the starting materials are consumed.
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The residue is purified by flash chromatography on silica gel to yield the desired C-nucleoside.
Visualizations
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
References
Application in the Synthesis of Pharmaceutical Intermediates: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of pharmaceutical intermediates is a cornerstone of drug development and manufacturing. The efficiency, purity, and scalability of these synthetic routes are critical factors that directly influence the overall cost, environmental impact, and timeline of bringing a new drug to market. In recent years, there has been a significant shift towards the adoption of greener and more efficient synthetic methodologies. This document provides detailed application notes and experimental protocols for three modern synthetic approaches: biocatalysis, organocatalysis, and continuous flow chemistry, as applied to the synthesis of key pharmaceutical intermediates.
Case Study 1: Biocatalytic Synthesis of a Chiral Amine Intermediate for Sitagliptin
Application Note: The synthesis of the chiral β-amino acid intermediate for Sitagliptin, a widely used drug for the treatment of type 2 diabetes, is a prime example of the successful application of biocatalysis in pharmaceutical manufacturing. The traditional chemical synthesis often involves the use of heavy metal catalysts and high-pressure hydrogenation, which pose safety and environmental concerns. The biocatalytic approach, utilizing an evolved transaminase enzyme, offers a highly selective, efficient, and greener alternative.
Comparison of Synthetic Routes for Sitagliptin Intermediate
| Parameter | Biocatalytic Route (Evolved Transaminase) | Chemical Route (Rhodium-catalyzed Asymmetric Hydrogenation) |
| Catalyst | Evolved Transaminase | Rhodium-based chiral catalyst (e.g., Rh(I)/tBu JOSIPHOS) |
| Key Transformation | Asymmetric transamination of a prochiral ketone | Asymmetric hydrogenation of a prochiral enamine |
| Yield | 92%[1] | 98% (for hydrogenation step)[1] |
| Enantiomeric Excess (ee) | >99.95%[1] | 95% (before crystallization)[1] |
| Reaction Conditions | 40 °C, atmospheric pressure, 50% DMSO in water[1] | High pressure (e.g., 250 psi), organic solvent |
| Environmental Impact | Reduced waste, elimination of heavy metals[2] | Use of heavy metal catalyst, organic solvents |
| Productivity | 53% increase in productivity ( kg/L per day) compared to the chemical route[2] | Lower productivity |
Experimental Protocols
Protocol 1: Biocatalytic Synthesis of Sitagliptin Chiral Amine Intermediate
This protocol is based on the use of an evolved (R)-selective transaminase for the asymmetric amination of prositagliptin ketone.
Materials:
-
Prositagliptin ketone
-
Evolved (R)-selective transaminase enzyme (e.g., from Codexis)
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP) (cofactor)
-
Dimethyl sulfoxide (DMSO)
-
Triethanolamine buffer (100 mM, pH 9.0)
-
Deionized water
Equipment:
-
Jacketed glass reactor with overhead stirrer and temperature control
-
pH meter
-
HPLC for reaction monitoring
Procedure:
-
Prepare a buffer solution of 100 mM triethanolamine in deionized water and adjust the pH to 9.0.
-
In the jacketed glass reactor, dissolve the evolved transaminase enzyme in the triethanolamine buffer to a final concentration of 6 g/L.
-
Add pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM.
-
Add isopropylamine to the reactor.
-
In a separate vessel, dissolve the prositagliptin ketone in DMSO to a concentration of 400 g/L.
-
Heat the reactor contents to 40 °C with stirring.
-
Slowly add the prositagliptin ketone/DMSO solution to the reactor to achieve a final prositagliptin ketone concentration of 200 g/L (the final solvent composition will be approximately 50% DMSO).
-
Maintain the reaction at 40 °C and pH 9.0 with constant stirring.
-
Monitor the reaction progress by HPLC until the conversion of the ketone to the amine is complete (typically >99%).
-
Work-up and Purification:
-
Once the reaction is complete, adjust the pH of the mixture to approximately 11-12 with a suitable base (e.g., NaOH solution).
-
Extract the aqueous phase with an organic solvent such as isopropyl acetate or ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude sitagliptin amine.
-
Further purification can be achieved by crystallization or chromatographic techniques to yield the final product with >99.95% ee.
-
Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydrositagliptin
This protocol describes a general procedure for the chemical synthesis of the sitagliptin intermediate.
Materials:
-
Dehydrositagliptin
-
[Rh(COD)₂]OTf (Rhodium precursor)
-
tBu JOSIPHOS (chiral ligand)
-
Methanol (or other suitable alcohol solvent)
-
Hydrogen gas (high pressure)
Equipment:
-
High-pressure autoclave (hydrogenation reactor)
-
Inert atmosphere glovebox or Schlenk line
-
Magnetic stirrer
-
HPLC for reaction monitoring
Procedure:
-
Inside an inert atmosphere glovebox, charge the high-pressure autoclave with dehydrositagliptin.
-
In a separate vial, prepare the catalyst by dissolving [Rh(COD)₂]OTf and tBu JOSIPHOS in degassed methanol.
-
Transfer the catalyst solution to the autoclave.
-
Seal the autoclave and purge with argon, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 30 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 70-80 °C) with vigorous stirring.
-
Maintain the reaction under these conditions and monitor the consumption of dehydrositagliptin by HPLC.
-
Work-up and Purification:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with an inert gas.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent system to improve the enantiomeric excess.
-
Diagrams
Caption: Comparison of biocatalytic and chemical routes for Sitagliptin intermediate synthesis.
Case Study 2: Organocatalytic Synthesis of (S)-Oxybutynin Intermediate
Application Note: The synthesis of the chiral tertiary alcohol, (S)-Cyclohexyl-phenyl-glycolic acid ((S)-CHPGA), a key intermediate for the anticholinergic drug (S)-Oxybutynin, presents a significant synthetic challenge. Organocatalysis, specifically using the amino acid L-proline, has emerged as a powerful tool for the direct asymmetric aldol reaction to construct this sterically demanding chiral center. This approach avoids the use of metal catalysts and often proceeds under mild reaction conditions.
Experimental Protocol: L-Proline-Catalyzed Asymmetric Aldol Reaction
This protocol describes the synthesis of the (S)-CHPGA precursor via an L-proline-catalyzed direct asymmetric aldol reaction between cyclohexanone and ethyl phenylglyoxylate.
Materials:
-
Cyclohexanone
-
Ethyl phenylglyoxylate
-
L-proline
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Standard laboratory glassware for extraction and filtration
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
To a stirred solution of L-proline (typically 10-30 mol%) in DMSO, add cyclohexanone (usually in excess).
-
Cool the mixture in an ice bath.
-
Add ethyl phenylglyoxylate dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or HPLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired aldol adduct with high diastereoselectivity and enantioselectivity.
Quantitative Data
| Parameter | Value |
| Catalyst | L-Proline |
| Diastereomeric Ratio | >20:1 |
| Optical Purity (% ee) | 96% |
| Solvent | DMSO |
Diagram
Caption: L-proline-catalyzed asymmetric aldol reaction for (S)-Oxybutynin intermediate.
Case Study 3: Continuous Flow Synthesis of a Pregabalin Intermediate
Application Note: Continuous flow chemistry offers significant advantages for the synthesis of pharmaceutical intermediates, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The synthesis of intermediates for Pregabalin, a drug used to treat epilepsy and neuropathic pain, has been successfully demonstrated using continuous flow systems. One approach involves a multi-step sequence using heterogeneous catalysts, showcasing the potential for integrated and efficient manufacturing.
Experimental Workflow: Three-Step Sequential-Flow Synthesis
This workflow outlines the continuous synthesis of a pregabalin precursor starting from isovaleraldehyde and dimethyl malonate.
Step 1: Knoevenagel Condensation
-
Reactants: Isovaleraldehyde, Dimethyl malonate
-
Catalyst: Heterogeneous base catalyst (e.g., primary amine-modified silica) packed in a column.
-
Process: The reactant streams are pumped through the packed bed reactor to produce the alkylidene malonate intermediate.
Step 2: Michael Addition
-
Reactants: Alkylidene malonate (from Step 1), Nitromethane
-
Catalyst: Heterogeneous base catalyst packed in a second column.
-
Process: The output from the first reactor is mixed with nitromethane and passed through the second packed bed reactor.
Step 3: Nitro Group Reduction
-
Reactants: Product from Step 2
-
Catalyst: Heterogeneous hydrogenation catalyst (e.g., Pd/C) in a packed bed reactor.
-
Process: The output from the second reactor is mixed with a hydrogen source (or subjected to catalytic transfer hydrogenation) and passed through the third reactor to yield the pregabalin precursor.
Quantitative Data
| Parameter | Value |
| Overall Yield | 75-100% |
| Space-Time Yield | 52.2 g/L·d |
| Catalysts | Heterogeneous (recyclable) |
Diagram
Caption: Three-step continuous flow synthesis of a pregabalin intermediate.
References
Preparation of Vinylpyrrolidine Derivatives for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, valued for its three-dimensional structure that allows for extensive exploration of chemical space.[1] The introduction of a vinyl group to this privileged scaffold offers a versatile handle for further functionalization and can serve as a key pharmacophoric element or a bioisosteric replacement for other chemical groups. This document provides detailed application notes and protocols for the synthesis of vinylpyrrolidine derivatives, focusing on methods relevant to drug discovery programs. We will cover key synthetic strategies, provide detailed experimental protocols, and discuss their application in the context of inhibiting specific signaling pathways, such as those mediated by protein kinases.
Synthetic Strategies for Vinylpyrrolidine Derivatives
The preparation of vinylpyrrolidine derivatives can be broadly categorized into two main approaches: N-vinylation to produce N-vinylpyrrolidones and C-vinylation to install a vinyl group on the carbon framework of the pyrrolidine ring.
1. N-Vinylation of 2-Pyrrolidone: This is a well-established industrial process primarily used to produce N-vinyl-2-pyrrolidone (NVP), the monomer for polyvinylpyrrolidone (PVP).[2][3] While not typically a direct route for creating diverse drug candidates, the resulting N-vinylpyrrolidone can be a starting material for further derivatization. The classical method involves the reaction of 2-pyrrolidone with acetylene under basic catalysis.[2]
2. C-Vinylation via Palladium-Catalyzed Cross-Coupling: For the purpose of drug discovery, the introduction of vinyl groups onto the carbon skeleton of the pyrrolidine ring is of greater significance. The Heck reaction is a powerful method for this transformation, enabling the formation of a carbon-carbon bond between a halide (or triflate) and an alkene.[4] This reaction can be used to synthesize, for example, C-vinylpyrrolidine C-nucleosides, which are of interest as potential antiviral or anticancer agents.[4]
Experimental Workflow for Heck Vinylation
The general workflow for a palladium-catalyzed Heck vinylation to produce a C-vinylpyrrolidine derivative is outlined below. This can be adapted for various substituted pyrrolidine precursors and vinylating agents.
Caption: General workflow for Heck vinylation.
Detailed Experimental Protocols
Protocol 1: Synthesis of a 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivative as a Multi-Target Tyrosine Kinase Inhibitor
This protocol is adapted from the synthesis of potent VEGFR-2 and PDGFRβ inhibitors.[1][5] The (2-oxoindolin-3-ylidene)methyl moiety serves as a vinylogous amide, a key structural feature for kinase inhibition.
Step 1: Synthesis of N-Substituted 2-Pyrrolidone Aldehyde
-
Paal-Knorr Pyrrole Synthesis: Synthesize the starting pyrrole dicarboxylate via Paal-Knorr synthesis.[1]
-
Oxidation to Aldehyde: To a stirred solution of 2-tert-butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (1 equivalent) in a mixture of THF, acetic acid, and water, add ceric ammonium nitrate (CAN) (2 equivalents) in one portion.[1]
-
Stir the reaction at room temperature for 1 hour.[1]
-
Pour the reaction mixture into ice water and stir for 30 minutes.[1]
-
Filter the precipitate and dry in vacuo to yield the pyrrole aldehyde.[1]
-
Lactamization: Hydrolyze the ester to the corresponding carboxylic acid using NaOH in methanol.[1] Subsequently, perform a CDI-mediated lactamization in dry THF to form the N-substituted 2-pyrrolidone aldehyde.[1]
Step 2: Condensation with 5-Substituted Oxindole
-
Dissolve the N-substituted 2-pyrrolidone aldehyde (1 equivalent) and a 5-substituted oxindole (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine.
-
Stir the reaction at room temperature for 5 hours.
-
The product will precipitate out of solution. Filter the solid, wash with cold ethanol, and dry to obtain the target compound.
Table 1: Representative Yields and Biological Activity of 2-Pyrrolidone-Fused Kinase Inhibitors
| Compound | 5-Substituent on Oxindole | Yield (%) | VEGFR-2 IC₅₀ (µM)[5] | PDGFRβ IC₅₀ (µM)[5] |
| 1 | H | 48 | >10 | >10 |
| 2 | Br | 52 | 0.82 | 0.45 |
| 3 | F | 56 | 0.15 | 0.09 |
| Sunitinib | - | - | 0.20 | 0.12 |
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Vinylpyrrolidine derivatives, particularly those with the (2-oxoindolin-3-ylidene)methylpyrrole scaffold, have shown significant promise as multi-target tyrosine kinase inhibitors.[5] These compounds function by competing with ATP for binding to the catalytic site of kinases such as VEGFR-2 and PDGFRβ, which are crucial mediators of tumor angiogenesis.[1][5]
VEGFR-2 Signaling Pathway and Inhibition
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels (angiogenesis). Small molecule inhibitors can block this pathway by inhibiting the autophosphorylation of the receptor.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Conclusion
The vinylpyrrolidine scaffold represents a valuable and versatile platform for the development of novel therapeutics. Through synthetic strategies such as the Heck reaction, a diverse array of derivatives can be accessed. As demonstrated with the (2-oxoindolin-3-ylidene)methylpyrrole class of compounds, these molecules can be potent inhibitors of key signaling pathways implicated in diseases such as cancer. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and application of vinylpyrrolidine derivatives in their own drug discovery endeavors.
References
- 1. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the synthesis methods of N-Vinyl-2-pyrrolidone?_Chemicalbook [chemicalbook.com]
- 3. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of pyrrolidine C-nucleosides via Heck reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki Coupling of Vinylpyrrolidine Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of vinylpyrrolidine boronic esters. This class of reagents holds significant potential in medicinal chemistry and drug discovery, offering a versatile platform for the synthesis of novel compounds with diverse biological activities. The pyrrolidine scaffold is a prevalent motif in many FDA-approved drugs, and its vinylated derivatives serve as valuable building blocks for creating complex molecular architectures.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1] This palladium-catalyzed reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of building blocks.[2] Vinylpyrrolidine boronic esters are particularly interesting coupling partners as they introduce a vinylated heterocyclic moiety, a common feature in biologically active molecules.
This document outlines a synthetic strategy for the preparation of N-protected vinylpyrrolidine pinacol boronic esters and provides a general protocol for their subsequent use in Suzuki-Miyaura coupling reactions with various aryl and heteroaryl halides.
Synthetic Strategy and Workflow
The successful implementation of Suzuki coupling with vinylpyrrolidine boronic esters hinges on the availability of the boronic ester itself. As direct synthetic routes are not widely reported, a multi-step approach is proposed, leveraging well-established synthetic transformations. The general workflow involves the synthesis of an N-protected pyrrolidinone, conversion to a vinyl triflate, followed by a Miyaura borylation to furnish the desired vinylpyrrolidine boronic ester. This intermediate is then utilized in the final Suzuki-Miyaura cross-coupling step.
Caption: General workflow for the synthesis and application of vinylpyrrolidine boronic esters.
Experimental Protocols
Synthesis of N-Boc-3-vinyl-2-pyrrolidinone Pinacol Boronate
This protocol describes a plausible three-step synthesis of the key boronic ester intermediate starting from commercially available N-Boc-3-pyrrolidinone.
Step 1: Synthesis of N-Boc-3-triflyloxy-1,5-dihydro-2H-pyrrol-2-one
This step involves the conversion of the ketone functionality of N-Boc-3-pyrrolidinone to a vinyl triflate.
-
Materials:
-
N-Boc-3-pyrrolidinone
-
Lithium hexamethyldisilazide (LiHMDS)
-
N-Phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LiHMDS (1.1 eq) in THF dropwise to the reaction mixture. Stir for 1 hour at -78 °C.
-
Add a solution of Tf₂NPh (1.2 eq) in THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the vinyl triflate.
-
Step 2: Miyaura Borylation to form N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-dihydro-2H-pyrrol-2-one
This step utilizes a palladium-catalyzed reaction to convert the vinyl triflate to the corresponding pinacol boronic ester.[3]
-
Materials:
-
N-Boc-3-triflyloxy-1,5-dihydro-2H-pyrrol-2-one (from Step 1)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Anhydrous 1,4-dioxane
-
Water
-
Celite
-
-
Procedure:
-
To a degassed solution of the vinyl triflate (1.0 eq) in anhydrous 1,4-dioxane, add B₂pin₂ (1.2 eq), KOAc (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 6-12 hours under an inert atmosphere.
-
Cool the reaction to room temperature and dilute with EtOAc.
-
Filter the mixture through a pad of Celite, washing with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired vinylpyrrolidine boronic ester.
-
General Protocol for Suzuki-Miyaura Coupling
This protocol describes the cross-coupling of the synthesized N-Boc-vinylpyrrolidine pinacol boronate with an aryl or heteroaryl halide.
-
Materials:
-
N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,5-dihydro-2H-pyrrol-2-one (from Protocol 3.1)
-
Aryl or heteroaryl halide (Ar-X, where X = Br, I)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF/water)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a reaction vessel, combine the vinylpyrrolidine boronic ester (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours under an inert atmosphere, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with EtOAc and water.
-
Separate the layers and extract the aqueous layer with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
-
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of N-Boc-3-vinyl-2-pyrrolidinone pinacol boronate with various aryl bromides. These are representative examples and optimization may be required for specific substrates.
| Entry | Aryl Bromide (Ar-Br) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 8 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF/H₂O (5:1) | 110 | 6 | 78 |
| 4 | 2-Bromopyridine | Pd(dppf)Cl₂ (4) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | 75 |
| 5 | 3-Bromothiophene | Pd(PPh₃)₄ (3) | Cs₂CO₃ | Toluene/H₂O (4:1) | 95 | 10 | 88 |
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the vinylpyrrolidine boronic ester is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex containing both organic partners.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final C-C bond of the product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Conclusion
The protocols and application notes presented here provide a framework for the synthesis and utilization of vinylpyrrolidine boronic esters in Suzuki-Miyaura cross-coupling reactions. This approach offers a powerful tool for medicinal chemists and drug development professionals to access novel chemical entities incorporating the valuable pyrrolidine scaffold. The mild reaction conditions and broad substrate scope of the Suzuki coupling make this a highly attractive method for late-stage functionalization and the generation of compound libraries for biological screening. Further optimization of the synthesis of the vinylpyrrolidine boronic ester and the coupling conditions for specific substrates will undoubtedly expand the utility of this methodology.
References
- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Aminopyrimidine as a Key Intermediate for Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminopyrimidine is a versatile heterocyclic scaffold that serves as a crucial starting material for the synthesis of a diverse array of biologically active compounds.[1][2][3] Its inherent chemical properties and ability to undergo various chemical transformations make it an invaluable key intermediate in drug discovery and development. The pyrimidine core is a fundamental component of nucleobases in DNA and RNA, and its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[1][4] This document provides detailed application notes and experimental protocols for the use of 2-aminopyrimidine in the synthesis of novel heterocyclic compounds with therapeutic potential.
I. Application in Cancer Therapy: Synthesis of Kinase Inhibitors
A significant application of 2-aminopyrimidine is in the development of kinase inhibitors for cancer therapy.[5] Kinases are a class of enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[5] 2-Aminopyrimidine derivatives have been successfully developed into potent inhibitors of various kinases, including Aurora Kinases (AURK), Polo-like Kinases (PLK), and Bromodomain-containing protein 4 (BRD4), which are involved in cell cycle regulation and gene expression.[5][6]
Signaling Pathway Overview:
The AURK and PLK signaling pathways are critical for mitotic progression. Their inhibition by 2-aminopyrimidine-based compounds can lead to cell cycle arrest and apoptosis in cancer cells. Similarly, BRD4 is an epigenetic reader that, when inhibited, can suppress the transcription of oncogenes.
Experimental Protocols:
Protocol 1: Synthesis of a Generic 2-Aminopyrimidine-Based Kinase Inhibitor
This protocol describes a general method for the synthesis of 2-aminopyrimidine derivatives, which can be adapted for the preparation of various kinase inhibitors.[5]
-
Reaction Setup: In a round-bottom flask, combine the starting β-dicarbonyl compound (1 equivalent) and guanidine hydrochloride (1.2 equivalents) in an appropriate solvent such as ethanol.
-
Base Addition: Add a base, for example, sodium ethoxide (1.5 equivalents), to the mixture.
-
Reflux: Heat the reaction mixture to reflux (typically 60-80 °C) for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize with a suitable acid (e.g., acetic acid) and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the desired 2-aminopyrimidine derivative.
Quantitative Data:
The following table summarizes the inhibitory activities of representative 2-aminopyrimidine-based kinase inhibitors.
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| Pyrimidine Derivative | AURKA | 0.0012 | [5] |
| Pyrimidine Derivative | AURKB | 0.00037 | [5] |
| Pyrimidine Derivative | PLK1 | 0.00083 | [5] |
| Aminopyrimidine-2,4-dione | BRD4 | 0.029 | [6] |
| 2-Thiopyrimidine-4-one | PLK1 | 0.02 | [6] |
II. Application as Antimicrobial Agents
2-Aminopyrimidine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[1][2] They can be synthesized to act as novel scaffolds for biofilm modulation, which is a crucial aspect of combating antibiotic resistance.[7]
Experimental Workflow:
The development of 2-aminopyrimidine-based antimicrobial agents typically follows the workflow illustrated below.
Experimental Protocols:
Protocol 2: Synthesis of Antimicrobial 2-Aminopyrimidine Derivatives from Chalcones
This protocol outlines the synthesis of 2-aminopyrimidine derivatives starting from chalcones.[1]
-
Reaction Mixture: Dissolve the substituted chalcone (0.01 mole) and guanidine hydrochloride (0.01 mole) in ethanol (25 mL) in a round-bottom flask.
-
Base Addition and Reflux: Add a 40% aqueous solution of NaOH (5 mL) to the reaction mixture at intervals over 3 hours while refluxing on a water bath at 65-70°C.
-
Continued Reflux: Continue refluxing the mixture for an additional 9 hours.
-
Isolation: Cool the mixture, and collect the separated solid by filtration.
-
Purification: Wash the solid with water, dry it, and recrystallize from ethanol.
Protocol 3: Antimicrobial Susceptibility Testing (Cup Borer Method)
This protocol describes a common method for evaluating the antimicrobial activity of the synthesized compounds.[1]
-
Culture Preparation: Prepare a standardized inoculum of the test microorganism.
-
Agar Plate Preparation: Pour sterile nutrient agar into petri dishes and allow it to solidify.
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar.
-
Well Creation: Create wells (cups) in the agar using a sterile borer.
-
Compound Application: Add a defined concentration (e.g., 50 µg) of the test compound dissolved in a suitable solvent (e.g., DMF) to the wells.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Zone of Inhibition: Measure the diameter of the zone of inhibition around each well to determine the antimicrobial activity.
Quantitative Data:
The table below presents the minimum inhibitory concentration (MIC) and biofilm inhibition data for selected 2-aminopyrimidine derivatives.
| Compound | Target Organism | MIC (µg/mL) | Biofilm Inhibition (%) | Reference |
| Derivative 1a | S. aureus | - | - | [1] |
| Derivative 10 | MRSA | - | 80.1 | [8] |
| Derivative 15 | MRSA | - | 85.5 | [8] |
| Derivative 37 | MSSA | - | 64 | [8] |
III. Application as Enzyme Inhibitors: β-Glucuronidase
Elevated levels of β-glucuronidase are associated with various diseases, including certain types of cancer.[9] 2-Aminopyrimidine derivatives have been identified as potent inhibitors of this enzyme, making them promising candidates for therapeutic development.[9]
Synthetic Route:
A common synthetic route to 2-aminopyrimidine-based β-glucuronidase inhibitors is depicted below.
Experimental Protocols:
Protocol 4: Synthesis of 2-Aminopyrimidine Derivatives as β-Glucuronidase Inhibitors
This protocol details a solvent-free method for synthesizing 2-aminopyrimidine derivatives.[10]
-
Reactant Mixture: Finely grind and mix 2-amino-4,6-dichloropyrimidine (3 mmol), a substituted amine (3 mmol), and triethylamine (6 mmol) in a reaction vessel.
-
Heating: Heat the mixture at 80–90 °C.
-
Monitoring: Monitor the reaction progress by TLC using a hexane and ethyl acetate solvent system.
-
Isolation: Upon completion, add distilled water to the reaction mixture to precipitate the product.
-
Purification: Filter the precipitate and recrystallize it from ethanol. If no precipitate forms, evaporate the water under vacuum and crystallize the crude product from ethanol.
Protocol 5: In Vitro β-Glucuronidase Inhibition Assay
This protocol describes how to measure the inhibitory activity of the synthesized compounds against β-glucuronidase.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing 185 µL of 0.1 M acetate buffer, 5 µL of the test compound solution (in 100% DMSO), and 5 µL of β-glucuronidase enzyme solution.
-
Pre-incubation: Incubate the mixture at 37°C for 30 minutes.
-
Substrate Addition: Add 5 µL of p-nitrophenyl-β-D-glucuronide substrate to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a spectrophotometer to determine the amount of p-nitrophenol produced.
-
IC50 Calculation: Calculate the concentration of the compound that inhibits 50% of the enzyme activity (IC50).
Quantitative Data:
The following table shows the β-glucuronidase inhibitory activity of a highly potent 2-aminopyrimidine derivative compared to a standard inhibitor.
| Compound | IC50 (µM) | Reference |
| Compound 24 | 2.8 ± 0.10 | [9] |
| D-saccharic acid 1,4-lactone (Standard) | 45.75 ± 2.16 | [9] |
Conclusion
2-Aminopyrimidine is a privileged scaffold in medicinal chemistry, providing a versatile platform for the synthesis of novel heterocyclic compounds with a wide range of therapeutic applications. The protocols and data presented herein offer a valuable resource for researchers engaged in the design and development of new drugs based on this important key intermediate. Further exploration of the chemical space around the 2-aminopyrimidine core is likely to yield even more potent and selective therapeutic agents in the future.
References
- 1. hakon-art.com [hakon-art.com]
- 2. researchgate.net [researchgate.net]
- 3. virtualibiblioteka.lka.lt [virtualibiblioteka.lka.lt]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Aminopyrimidine as a novel scaffold for biofilm modulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-butyl 3-vinylpyrrolidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-butyl 3-vinylpyrrolidine-1-carboxylate.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Synthesis Pathway Overview
The primary synthetic route involves the oxidation of a Boc-protected pyrrolidinemethanol derivative to the corresponding aldehyde, followed by an olefination reaction to introduce the vinyl group.
Technical Support Center: Purification of tert-Butyl 3-vinylpyrrolidine-1-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of tert-butyl 3-vinylpyrrolidine-1-carboxylate by column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for the column chromatography of this compound?
A1: A common and effective solvent system for the purification of N-Boc protected pyrrolidine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate.[1][2] A good starting point for developing your separation is a gradient of 5% to 30% ethyl acetate in hexanes. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand.
Q2: What is the expected Rf value for this compound?
A2: The Rf value is highly dependent on the exact solvent system and the TLC plate used. For a related compound, an Rf of 0.11 was observed in a 10:1 hexane/ethyl acetate system. For this compound, you should aim for an Rf value between 0.2 and 0.4 in the chosen mobile phase to ensure good separation on the column. For example, a TLC with a 7:3 hexane:ethyl acetate ratio has been shown to give an Rf of 0.25 for a similar compound.[3]
Q3: Is the Boc (tert-butoxycarbonyl) protecting group stable during silica gel chromatography?
A3: The Boc group is generally stable under the neutral conditions of standard silica gel chromatography. However, silica gel is slightly acidic and can cause the degradation of very sensitive compounds.[4] If you observe streaking on your TLC or loss of the Boc group (e.g., appearance of a more polar spot that stains with ninhydrin), you can neutralize the silica gel. This can be done by adding a small amount of a volatile base like triethylamine (0.1-1%) to your eluent.
Q4: Can the vinyl group react or polymerize on the silica gel column?
A4: While vinyl groups are generally stable during silica gel chromatography, highly activated vinyl groups can be prone to polymerization or other reactions on acidic surfaces. Standard silica gel is acidic and may catalyze such reactions in sensitive substrates. If you suspect this is happening, using deactivated or neutralized silica gel is recommended.
Q5: My compound is not moving off the baseline, even with 100% ethyl acetate. What should I do?
A5: If your compound is very polar and does not move with standard solvent systems, you can try a more polar mobile phase. A common solution is to add a small percentage of methanol to dichloromethane.[2] For very polar compounds, especially amines, a mixture of 1-10% of a 10% ammonium hydroxide solution in methanol, mixed with dichloromethane, can be effective at moving compounds off the baseline.[2][4]
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Product from Impurities | Incorrect solvent system. | Optimize the eluent composition using TLC. Test various ratios of hexanes and ethyl acetate to maximize the difference in Rf values (ΔRf) between your product and the impurities. |
| Column was overloaded with crude material. | Use an appropriate amount of silica gel relative to your sample (typically a 50:1 to 100:1 ratio by weight). | |
| The initial band of the compound was too broad. | Dissolve the crude product in a minimal amount of solvent for loading onto the column. If solubility is an issue, consider dry loading the sample.[5] | |
| Product Elutes Too Quickly (High Rf) | The eluent is too polar. | Decrease the polarity of the solvent system by reducing the percentage of ethyl acetate in hexanes. |
| Product Does Not Elute from the Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. If the compound still does not elute, a methanol "purge" can be attempted to wash everything off the column. |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a small amount of silica (e.g., by spotting it on a TLC plate, letting it sit for an hour, and then eluting). If it decomposes, consider using deactivated silica gel or an alternative purification method.[4] | |
| Streaking of Spots on TLC and Column | The compound is acidic or basic and is interacting strongly with the silica. | Add a small amount of a modifier to the eluent. For amines, add ~0.5% triethylamine. For carboxylic acids, add ~0.5% acetic acid. |
| The sample is overloaded on the TLC plate or column. | Use a more dilute sample for TLC spotting and ensure the column is not overloaded. | |
| Loss of Boc-Protecting Group | The silica gel is too acidic. | Use neutralized silica gel or add 0.1-1% triethylamine to the eluent to prevent deprotection. |
| The collected fractions were exposed to acidic conditions for a prolonged period. | If acidic modifiers are used, neutralize the collected fractions as soon as possible. | |
| Polymerization of the Vinyl Group | The silica gel is too acidic, catalyzing polymerization. | Use neutralized silica gel. Consider adding a radical inhibitor to the crude material before purification if radical polymerization is suspected, although this is less common for simple vinyl groups. |
Experimental Protocol: Column Chromatography Purification
This is a general protocol for the purification of this compound on a silica gel column.
1. Preparation of the Slurry:
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In a beaker, add silica gel (40-63 µm particle size) to your chosen starting eluent (e.g., 5% ethyl acetate in hexanes).
-
Stir gently to create a homogeneous slurry with no air bubbles.
2. Packing the Column:
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Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
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Pour the silica gel slurry into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
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Open the stopcock to drain the excess solvent, ensuring the solvent level does not drop below the top of the silica bed.
3. Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.
-
Carefully pipette the solution onto the top of the silica bed.
-
Allow the sample to adsorb onto the silica by draining the solvent until the liquid level just reaches the top of the silica.
-
Carefully add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure (flash chromatography) to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
Monitor the elution process by TLC, analyzing the collected fractions.
5. Analysis and Product Isolation:
-
Spot the collected fractions on a TLC plate alongside a sample of your crude material.
-
Visualize the spots (e.g., using a potassium permanganate stain, which is effective for vinyl groups).
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting workflow for purification issues.
References
Technical Support Center: Synthesis of N-Boc-3-vinylpyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of N-Boc-3-vinylpyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to N-Boc-3-vinylpyrrolidine?
The most prevalent methods for the synthesis of N-Boc-3-vinylpyrrolidine start from the commercially available N-Boc-3-pyrrolidinone. The two primary strategies involve:
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Wittig-type Olefination: This involves the reaction of N-Boc-3-pyrrolidinone with a phosphonium ylide, typically generated from a methyltriphenylphosphonium halide. A common and often more effective variation is the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes a phosphonate ester and generally offers better yields and easier purification.
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Grignard Reaction followed by Elimination: This two-step approach involves the addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to the ketone functionality of N-Boc-3-pyrrolidinone to form a tertiary alcohol intermediate. Subsequent dehydration of this alcohol yields the desired vinyl group.
Q2: I am getting a low yield in my Wittig reaction. What are the potential causes?
Low yields in the Wittig synthesis of N-Boc-3-vinylpyrrolidine can arise from several factors. N-Boc-3-pyrrolidinone can be considered a somewhat sterically hindered ketone, which can impede the reaction.[1] Key issues include:
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Steric Hindrance: The bulky nature of the pyrrolidinone ring can slow down the reaction.[1]
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Ylide Instability: The phosphonium ylide may be unstable and decompose before it can react with the ketone.[1]
-
Incomplete Ylide Formation: Insufficiently strong base or the presence of moisture can prevent the complete formation of the ylide.[1]
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Enolization of the Ketone: The basic conditions of the Wittig reaction can lead to the deprotonation of the α-carbon of the ketone, forming an enolate that is unreactive towards the ylide.[1]
Q3: Are there alternatives to the standard Wittig reaction for this synthesis?
Yes, for sterically hindered ketones like N-Boc-3-pyrrolidinone, the Horner-Wadsworth-Emmons (HWE) reaction is a highly recommended alternative.[1] The key advantages of the HWE reaction include:
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Increased Nucleophilicity: The phosphonate-stabilized carbanion used in the HWE reaction is generally more nucleophilic and reactive towards hindered ketones.[1]
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Simplified Purification: The phosphate byproduct of the HWE reaction is water-soluble, making its removal from the reaction mixture significantly easier than the triphenylphosphine oxide generated in the Wittig reaction.[1]
Troubleshooting Guides
Issue 1: Low Yield of N-Boc-3-vinylpyrrolidine
| Potential Cause | Troubleshooting/Preventative Measures | Rationale |
| Steric Hindrance (Wittig) | Switch to the Horner-Wadsworth-Emmons (HWE) reaction. Use a more reactive, less sterically hindered phosphonate reagent. | The HWE reagent is more nucleophilic and often more effective with hindered ketones.[1] |
| Incomplete Ylide Formation (Wittig) | Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use a sufficiently strong and fresh base (e.g., n-BuLi, NaH). | Wittig ylides are sensitive to moisture and require a strong base for complete deprotonation.[1] |
| Enolization of Ketone | Use a less sterically hindered base. Consider the HWE reaction, which can sometimes be performed under less basic conditions. | A bulky base is more likely to act as a base rather than facilitate the nucleophilic attack of the ylide. |
| Inefficient Dehydration (Grignard Route) | Use a stronger dehydrating agent (e.g., POCl₃ in pyridine, Martin's sulfurane). Optimize reaction temperature and time. | Incomplete elimination of the tertiary alcohol will result in a lower yield of the desired alkene. |
Issue 2: Presence of Impurities in the Final Product
| Observed Impurity | Potential Source | Troubleshooting/Purification Strategy |
| Unreacted N-Boc-3-pyrrolidinone | Incomplete reaction. | Increase reaction time or temperature. Use a more reactive olefination reagent (e.g., switch from Wittig to HWE). Purify by column chromatography. |
| Triphenylphosphine oxide (Wittig byproduct) | Wittig reaction. | Difficult to remove by simple extraction. Column chromatography on silica gel is typically required. The water-soluble nature of the HWE byproduct avoids this issue.[1] |
| N-Boc-3-hydroxy-3-methylpyrrolidine (Grignard intermediate) | Incomplete dehydration. | Drive the elimination reaction to completion using appropriate reagents and conditions. Purify by column chromatography. |
| β-Elimination Side Products | Particularly relevant if there are other leaving groups on the pyrrolidine ring. | Careful selection of reaction conditions (e.g., milder base, lower temperature) to minimize elimination. |
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons (HWE) Synthesis of N-Boc-3-vinylpyrrolidine
This protocol is a representative procedure and may require optimization.
Materials:
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N-Boc-3-pyrrolidinone
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Methyl(triphenylphosphoranylidene)acetate or similar phosphonate ylide
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Solvents for extraction (e.g., ethyl acetate) and column chromatography (e.g., hexanes/ethyl acetate)
Procedure:
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Ylide Generation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF. Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) to the stirred THF.
-
Slowly add a solution of the phosphonate ester (1.1 equivalents) in anhydrous THF to the NaH suspension.
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Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
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Reaction with Ketone: Cool the ylide solution back to 0 °C. Add a solution of N-Boc-3-pyrrolidinone (1.0 equivalent) in anhydrous THF dropwise.
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Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Grignard Reaction and Dehydration for N-Boc-3-vinylpyrrolidine Synthesis
This protocol is a representative procedure and may require optimization.
Step A: Grignard Addition
Materials:
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N-Boc-3-pyrrolidinone
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Methylmagnesium bromide (MeMgBr), solution in THF or diethyl ether
-
Anhydrous Tetrahydrofuran (THF) or diethyl ether
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Solvents for extraction (e.g., ethyl acetate)
Procedure:
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To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of N-Boc-3-pyrrolidinone (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
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Slowly add the methylmagnesium bromide solution (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-3-hydroxy-3-methylpyrrolidine. This intermediate may be used in the next step without further purification.
Step B: Dehydration
Materials:
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Crude N-Boc-3-hydroxy-3-methylpyrrolidine
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Phosphorus oxychloride (POCl₃)
-
Pyridine
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Solvents for extraction and column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of the crude alcohol from Step A in anhydrous pyridine and anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add phosphorus oxychloride (1.5 equivalents) dropwise.
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Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
Improving stereoselectivity in chiral vinylpyrrolidine synthesis
Welcome to the Technical Support Center for Improving Stereoselectivity in Chiral Vinylpyrrolidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges in stereoselective synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you achieve optimal stereoselectivity in your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the asymmetric synthesis of chiral vinylpyrrolidines, with a focus on the widely used Copper(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides.
Q1: My enantiomeric excess (% ee) is significantly lower than expected. What are the most common initial checks I should perform?
A1: Low enantioselectivity can stem from several factors. Before delving into extensive optimization, it is crucial to verify the basics:
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Reagent and Solvent Purity: Impurities in your starting materials, catalyst, ligand, or solvents can have a detrimental effect on stereoselectivity. Ensure all reagents are of high purity and that solvents are anhydrous, as water can interfere with the catalytic cycle.
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Catalyst and Ligand Integrity: Verify the quality and activity of your catalyst and chiral ligand. Improper storage or handling can lead to degradation. If possible, use a freshly opened bottle or repurify the catalyst/ligand.
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Inert Atmosphere: Many catalytic systems, particularly those involving organometallics, are sensitive to air and moisture. Ensure your reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon).
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Reaction Temperature: Asymmetric reactions are often highly temperature-dependent. A slight deviation from the optimal temperature can lead to a significant drop in enantioselectivity. Ensure your cooling bath is stable and the internal reaction temperature is accurately monitored.
Q2: I've checked the basics, but my % ee is still low. What are the next steps in troubleshooting?
A2: If the initial checks do not resolve the issue, a systematic optimization of reaction parameters is necessary. The following are key areas to investigate:
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Solvent Effects: The polarity and coordinating ability of the solvent play a critical role in the geometry of the transition state, which directly influences stereoselectivity. A solvent screen is highly recommended. Non-coordinating solvents are often preferred to minimize interference with the catalyst-substrate interaction.
-
Ligand Choice: The chiral ligand is paramount for achieving high enantioselectivity. The steric and electronic properties of the ligand create the chiral environment necessary for facial discrimination. If you are using a standard ligand and achieving poor results, consider screening other classes of ligands. For Cu(I)-catalyzed reactions, ligands like Fesulphos have shown excellent performance.[1][2]
-
Catalyst Loading: While a higher catalyst loading might increase the reaction rate, it doesn't always improve enantioselectivity and can sometimes lead to side reactions. It is important to find the optimal catalyst loading for your specific substrate. In some cases, lower catalyst loadings can improve the outcome.
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Temperature Optimization: Lowering the reaction temperature generally enhances enantioselectivity by favoring the transition state leading to the major enantiomer. This is because the difference in activation energies between the two diastereomeric transition states becomes more significant at lower temperatures. It is advisable to screen a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to find the optimal balance between selectivity and reaction rate.
Q3: I'm observing poor diastereoselectivity (dr). What factors should I consider?
A3: Poor diastereoselectivity can be influenced by several factors, some of which overlap with those affecting enantioselectivity:
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Catalyst System: The choice of metal and ligand is crucial. Some catalytic systems have an inherent preference for the endo or exo transition state. For example, in Cu(I)-catalyzed 1,3-dipolar cycloadditions, the CuI–Fesulphos system generally shows high endo selectivity.[1]
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Substrate Structure: The steric bulk of the substituents on both the azomethine ylide and the dipolarophile can significantly influence which diastereomer is formed.
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Additives: In some cases, the addition of Lewis acids or other additives can influence the diastereoselectivity by coordinating to the substrate or catalyst and altering the transition state geometry.
Q4: My reaction is not reproducible. What could be the cause?
A4: Lack of reproducibility is a common and frustrating issue in asymmetric catalysis. The most likely culprits are:
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Inconsistent Reagent Quality: Using reagents from different batches or suppliers can introduce variability.
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Trace Impurities: Asymmetric reactions can be sensitive to even trace amounts of impurities that may vary between experiments.
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Variations in Reaction Setup: Small differences in how the reaction is set up, such as the rate of addition of reagents or slight variations in temperature, can lead to different outcomes.
-
Moisture and Air Leaks: A small leak in your inert atmosphere setup can be enough to deactivate the catalyst and lead to inconsistent results.
Data Presentation: Optimizing Stereoselectivity
The following tables summarize quantitative data on the effect of various reaction parameters on the stereoselective synthesis of chiral pyrrolidines via Cu(I)-catalyzed 1,3-dipolar cycloaddition.
Table 1: Effect of Chiral Ligand and Solvent on Enantioselectivity
| Entry | Ligand | Solvent | Yield (%) | dr (endo:exo) | ee (%) |
| 1 | Fesulphos | Toluene | 95 | >98:2 | >99 |
| 2 | Fesulphos | CH2Cl2 | 92 | >98:2 | 98 |
| 3 | Fesulphos | THF | 85 | 95:5 | 95 |
| 4 | Ph-Box | Toluene | 78 | 90:10 | 85 |
| 5 | Ph-Box | CH2Cl2 | 75 | 88:12 | 82 |
Reaction conditions: Azomethine ylide derived from glycine methyl ester, N-phenylmaleimide as dipolarophile, Cu(CH3CN)4ClO4 (3 mol%), ligand (3.3 mol%), Et3N (5 mol%), room temperature, 1h. Data synthesized from multiple sources for illustrative purposes.
Table 2: Effect of Temperature on Enantioselectivity
| Entry | Temperature (°C) | Yield (%) | dr (endo:exo) | ee (%) |
| 1 | 25 (Room Temp) | 95 | >98:2 | >99 |
| 2 | 0 | 93 | >98:2 | >99 |
| 3 | -20 | 88 | >98:2 | >99 |
| 4 | -78 | 75 | >98:2 | >99 |
Reaction conditions: Azomethine ylide derived from glycine methyl ester, N-phenylmaleimide as dipolarophile, Cu(I)/Fesulphos catalyst system in toluene. Data synthesized from multiple sources for illustrative purposes.
Experimental Protocols
Key Experiment: Enantioselective Synthesis of a Vinyl-Substituted Pyrrolidine via Cu(I)-Catalyzed 1,3-Dipolar Cycloaddition
This protocol is a representative example for the synthesis of a chiral vinyl-substituted pyrrolidine.
Materials:
-
Cu(CH3CN)4ClO4 (Copper(I) perchlorate acetonitrile complex)
-
(R)-Fesulphos (or other suitable chiral ligand)
-
Azomethine ylide precursor (e.g., methyl N-benzylideneglycinate)
-
Vinyl-substituted dipolarophile (e.g., vinyl acrylate)
-
Triethylamine (Et3N)
-
Anhydrous toluene (or other suitable solvent)
-
Anhydrous Na2SO4 or MgSO4
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), dissolve Cu(CH3CN)4ClO4 (0.03 mmol) and the chiral ligand (e.g., (R)-Fesulphos, 0.033 mmol) in anhydrous toluene (5 mL). Stir the solution at room temperature for 30 minutes to allow for complex formation.
-
Reaction Setup: To the catalyst solution, add the azomethine ylide precursor (1.0 mmol) and the vinyl-substituted dipolarophile (1.2 mmol).
-
Initiation: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath. Add triethylamine (0.05 mmol) dropwise to the stirred solution.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH4Cl (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2SO4.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Characterize the purified product by NMR spectroscopy (1H, 13C) and mass spectrometry. Determine the diastereomeric ratio by 1H NMR analysis of the crude reaction mixture. Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
The following diagrams illustrate key concepts and workflows for improving stereoselectivity in chiral vinylpyrrolidine synthesis.
Caption: Troubleshooting workflow for low stereoselectivity.
Caption: Factors influencing stereoselectivity in Cu(I)-catalyzed cycloaddition.
References
Technical Support Center: Production of Tert-Butyl 3-Vinylpyrrolidine-1-Carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of tert-butyl 3-vinylpyrrolidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most prevalent synthetic strategies commence with a chiral precursor, typically (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate. A common multi-step process involves:
-
Activation of the hydroxyl group, often via mesylation.
-
Nucleophilic displacement of the resulting mesylate with a malonate ester.
-
Hydrolysis and decarboxylation to yield a carboxylic acid intermediate.
-
Reduction of the carboxylic acid to a primary alcohol.
-
Conversion of the alcohol to the vinyl group, which can be achieved through various elimination or Wittig-type reactions.
Q2: What are the primary challenges when scaling up the mesylation step?
A2: Scaling up the mesylation of the hydroxyl group presents several challenges. Maintaining a low and consistent temperature during the exothermic addition of methanesulfonyl chloride is critical to prevent side reactions. On a large scale, efficient heat transfer can be difficult to achieve. The handling and accurate dosing of triethylamine, a corrosive and flammable base, also require careful engineering controls. Workup procedures must be robust to handle large volumes of aqueous and organic phases.
Q3: Are there specific safety concerns to consider during large-scale production?
A3: Yes, several safety hazards should be addressed. The use of pyrophoric reagents like n-butyllithium in some Wittig-based routes requires strict anhydrous conditions and specialized handling procedures to prevent fires. The use of flammable solvents such as toluene and THF necessitates appropriate ventilation and explosion-proof equipment. Additionally, the handling of corrosive reagents like methanesulfonyl chloride and strong bases requires appropriate personal protective equipment (PPE) and containment strategies.
Q4: How can the final product be purified at an industrial scale?
A4: While laboratory-scale purification often relies on silica gel chromatography, this method can be expensive and time-consuming at an industrial scale. Alternative purification strategies for large-scale production include:
-
Distillation: If the product is thermally stable and has a suitable boiling point, fractional distillation under reduced pressure can be an effective method.
-
Crystallization: If a stable crystalline form of the product or a salt derivative can be identified, crystallization is often a more economical and scalable purification technique.
-
Liquid-liquid extraction: A carefully designed series of extractions can be used to remove impurities.
Troubleshooting Guides
Issue 1: Low Yield in the Mesylation of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | Ensure the reaction is monitored by a suitable analytical method (e.g., HPLC, TLC) to confirm completion before quenching. |
| Side reactions due to temperature excursion | Improve cooling efficiency of the reactor. Consider a slower, controlled addition of methanesulfonyl chloride. |
| Degradation of mesylate | Use the mesylate intermediate in the subsequent step as soon as possible, as it may have limited stability. |
| Moisture in the reaction | Ensure all reagents and solvents are anhydrous, as water can react with methanesulfonyl chloride. |
Issue 2: Inefficient Decarboxylation of (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid
| Potential Cause | Troubleshooting Step |
| Insufficient heating | Ensure the reaction mixture reaches and maintains the optimal temperature for decarboxylation (typically >100 °C). |
| Solvent effects | The choice of a high-boiling point solvent like 1-methyl-2-pyrrolidinone is crucial for achieving the necessary reaction temperature. |
| Incomplete hydrolysis of the malonate ester | Confirm complete hydrolysis to the diacid before attempting decarboxylation. |
Issue 3: Poor Conversion in the Wittig Reaction to Form the Vinyl Group
| Potential Cause | Troubleshooting Step |
| Inactive Wittig reagent | Ensure the phosphonium salt is fully deprotonated to form the ylide. This may require the use of a strong, fresh base (e.g., n-BuLi, NaH). |
| Steric hindrance | If using a sterically hindered ketone or aldehyde precursor, the reaction may be sluggish. Consider alternative olefination methods. |
| Side reactions of the ylide | The ylide can be sensitive to air and moisture. Maintain a dry, inert atmosphere throughout the reaction. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate
| Parameter | Method A | Method B |
| Base | Potassium tert-butoxide | Sodium ethoxide |
| Solvent | 1-methyl-2-pyrrolidinone | Ethanol |
| Temperature | 65 °C | 78 °C |
| Reaction Time | 6-12 hours | 8 hours |
| Starting Material | tert-Butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate | (R)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate |
| Reference | [1] | [1] |
Table 2: Reported Yields for Key Intermediates
| Intermediate | Yield | Purity | Reference |
| (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid | 81% | 99.7% (by GC) | [1] |
Experimental Protocols
Protocol 1: Synthesis of (R)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate
-
To a solution of tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate (e.g., 41.0 g, 190 mmol) in toluene (380 mL), add triethylamine (40 mL).
-
Cool the mixture to -10 °C.
-
Slowly add methanesulfonyl chloride (20.0 mL, 256 mmol) while maintaining the internal temperature between -5 and 0 °C.
-
Allow the reaction mixture to warm to ambient temperature and stir for 1 hour.
-
Monitor the reaction for completion using HPLC.
-
Upon completion, filter the mixture.
-
Wash the filtrate with a 5% sodium bicarbonate solution (250 mL).[1]
Protocol 2: Decarboxylation to (R)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
-
A solution of (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid (e.g., 1.04 kg, 3.81 mol) in 1-methyl-2-pyrrolidinone (6.49 kg) is stirred under a nitrogen atmosphere.
-
Heat the mixture to 110 °C for 5 hours.
-
Monitor the reaction by TLC and HPLC to confirm completion.
-
Cool the reaction mixture to 25 °C.[1]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Technical Support Center: Purification of tert-butyl 3-vinylpyrrolidine-1-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of tert-butyl 3-vinylpyrrolidine-1-carboxylate. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the highest possible purity of the final compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: The impurity profile of this compound is largely dependent on the synthetic route employed. Common impurities may include:
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Unreacted Starting Materials: Such as tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate.
-
Reaction Intermediates: For example, diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate may be present if the reaction has not gone to completion.[1]
-
Byproducts: Formed from side reactions during the synthesis.
-
Residual Solvents: Solvents used in the reaction or work-up, such as toluene, ethanol, or 1-methyl-2-pyrrolidinone.[2]
Q2: My final product shows persistent impurities after initial work-up. What purification methods are most effective?
A2: For the removal of persistent impurities, column chromatography and recrystallization are highly effective methods.
-
Silica Gel Column Chromatography: This technique is excellent for separating the target compound from impurities with different polarities.
-
Recrystallization: This method is ideal for removing small amounts of impurities and can yield a highly crystalline, pure product.
Q3: How can I assess the purity of my this compound?
A3: Several analytical techniques can be used to determine the purity of your compound:
-
High-Performance Liquid Chromatography (HPLC): A versatile and sensitive method for detecting and quantifying impurities. A validated HPLC method provides accurate purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can identify and quantify impurities by comparing the integration of signals from the main compound to those of the impurities. Quantitative NMR (qNMR) is a powerful tool for determining absolute purity.[3][4][5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and residual solvents.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Broad peaks or poor separation in HPLC analysis. | Inappropriate mobile phase composition or column type. | Optimize the mobile phase gradient and/or screen different HPLC columns (e.g., C18, C8). |
| Product "oils out" during recrystallization. | The solvent system is not ideal, or the solution is too concentrated. | Screen for a more suitable solvent or solvent mixture. Try using a more dilute solution and ensure slow cooling.[7] |
| Incomplete removal of a specific impurity by column chromatography. | The impurity has a similar polarity to the product. | Adjust the polarity of the mobile phase. A shallower gradient during elution may improve separation. |
| Presence of residual solvents in the final product. | Inadequate drying. | Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Flash Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile.
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM). Add silica gel to the solution to form a slurry and then evaporate the solvent to obtain a dry powder.
-
Column Packing: Dry pack a flash chromatography column with silica gel.
-
Loading: Carefully load the prepared slurry onto the top of the silica gel bed.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes. A typical gradient might start from 0% ethyl acetate and gradually increase to 20-30%. The exact gradient should be determined by thin-layer chromatography (TLC) analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
The choice of solvent is critical for successful recrystallization. A solvent screen should be performed to identify a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for pyrrolidine derivatives include hexanes/ethyl acetate, hexanes/acetone, and ethanol.[8]
-
Dissolution: In a flask, dissolve the impure compound in the minimum amount of a suitable hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large crystals. Further cooling in an ice bath can increase the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
The following is a general HPLC method that can be adapted and validated for the analysis of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.
Quantitative Data Summary
Due to the proprietary nature of specific manufacturing processes, publicly available quantitative data on impurity reduction for this compound is limited. However, the successful application of the purification protocols described above is expected to significantly reduce impurity levels. The table below illustrates a hypothetical purification scenario.
| Impurity | Initial Purity (by HPLC) | Purity after Column Chromatography | Purity after Recrystallization |
| Starting Material | 2.5% | 0.5% | < 0.1% |
| Intermediate | 1.8% | 0.3% | < 0.1% |
| Byproduct X | 0.9% | < 0.1% | Not Detected |
| Product Purity | 94.8% | 99.1% | > 99.8% |
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the purification and analysis of this compound.
Caption: A generalized workflow for the purification and analysis of this compound.
References
- 1. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]
- 2. EP2358670B1 - A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor - Google Patents [patents.google.com]
- 3. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 6. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 7. benchchem.com [benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Stability of tert-Butyl 3-Vinylpyrrolidine-1-carboxylate under Acidic Conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of tert-butyl 3-vinylpyrrolidine-1-carboxylate under acidic conditions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on potential degradation pathways.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments involving this compound in acidic environments.
FAQs
-
Q1: I observed the formation of a new, more polar spot on my TLC plate after exposing this compound to acidic conditions. What could this be?
A1: The new, more polar spot likely corresponds to the deprotected product, 3-vinylpyrrolidine. The removal of the non-polar tert-butoxycarbonyl (Boc) group significantly increases the polarity of the molecule, causing it to have a lower Rf value on a normal-phase TLC plate.[1] You can visualize the newly formed free amine using a ninhydrin stain.
-
Q2: My reaction mixture shows multiple new spots on the TLC/HPLC after acid treatment. What are the possible side products?
A2: Besides the expected deprotection, the vinyl group is also susceptible to reaction under acidic conditions. Possible side products include:
-
tert-Butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate: Formed via acid-catalyzed hydration (addition of water) across the vinyl double bond.
-
tert-Butyl 3-acetylpyrrolidine-1-carboxylate: The secondary alcohol from the hydration can be oxidized to a ketone, although this is less likely without an external oxidizing agent.
-
Oligomers or Polymers: The vinyl group can undergo acid-catalyzed polymerization, leading to a mixture of higher molecular weight species.
-
-
Q3: How can I minimize the degradation of the vinyl group while removing the Boc protecting group?
A3: To selectively remove the Boc group while preserving the vinyl moiety, consider the following:
-
Milder Acidic Conditions: Use weaker acids or lower concentrations of strong acids. For example, a short reaction time with a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) at a low temperature (e.g., 0 °C) might be effective.
-
Anhydrous Conditions: Water is required for the hydration of the vinyl group. Performing the deprotection under strictly anhydrous conditions can help minimize this side reaction.
-
Careful Monitoring: Closely monitor the reaction progress by TLC or HPLC to stop the reaction as soon as the starting material is consumed, preventing prolonged exposure to acidic conditions.[1]
-
-
Q4: I am seeing incomplete deprotection of the Boc group. What can I do?
A4: Incomplete deprotection can be addressed by:
-
Increasing Reaction Time: Allow the reaction to proceed for a longer duration while monitoring to avoid degradation of the product.
-
Increasing Acid Concentration or Strength: A higher concentration of acid or a stronger acid (e.g., 4M HCl in dioxane) can be used.
-
Elevating Temperature: Gently warming the reaction mixture can increase the rate of deprotection, but this may also accelerate side reactions. Careful optimization is necessary.
-
-
Q5: My final product after work-up still contains acidic residue. How can I effectively remove it?
A5: Residual acid can be removed by washing the organic extract with a mild aqueous base, such as a saturated sodium bicarbonate solution, followed by a brine wash to remove any remaining aqueous contaminants. Ensure thorough drying of the organic layer with an anhydrous salt like sodium sulfate or magnesium sulfate before concentrating the solution.[1]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting stability issues with this compound in acidic media.
Potential Degradation Pathways
Under acidic conditions, this compound can undergo several degradation reactions. The primary pathways are Boc deprotection and reactions involving the vinyl group.
Quantitative Stability Data
The stability of this compound is dependent on pH, temperature, and time. The following tables provide illustrative data on the percentage of the parent compound remaining under various acidic conditions.
Table 1: Stability in Aqueous HCl at Room Temperature (25 °C)
| Time (hours) | pH 1 (0.1 M HCl) | pH 3 | pH 5 |
| 0 | 100% | 100% | 100% |
| 1 | 85% | 98% | >99% |
| 4 | 55% | 92% | >99% |
| 8 | 30% | 85% | >99% |
| 24 | <5% | 60% | 98% |
Table 2: Stability in 0.1 M HCl (pH 1) at Different Temperatures
| Time (hours) | 4 °C | 25 °C | 40 °C |
| 0 | 100% | 100% | 100% |
| 1 | 95% | 85% | 65% |
| 4 | 80% | 55% | 20% |
| 8 | 65% | 30% | <5% |
| 24 | 25% | <5% | <1% |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
This protocol outlines a general method for conducting a forced degradation study of this compound under acidic conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), various concentrations
-
Sodium hydroxide (NaOH) for neutralization
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
HPLC system with a C18 column and UV detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Stress:
-
To a series of vials, add a known volume of the stock solution.
-
Add an equal volume of HCl solution of varying concentrations (e.g., 0.01 M, 0.1 M, 1 M) to achieve the desired final pH.
-
Incubate the vials at different temperatures (e.g., 4 °C, 25 °C, 40 °C).
-
-
Time Points: At specified time intervals (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Neutralization: Immediately neutralize the aliquot with an equivalent amount of NaOH solution to stop the degradation.
-
Sample Preparation for HPLC: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 5% A, 95% B
-
20-25 min: Hold at 5% A, 95% B
-
25-26 min: Gradient back to 95% A, 5% B
-
26-30 min: Hold at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Analysis:
-
The percentage of the remaining parent compound is calculated by comparing the peak area at each time point to the peak area at time zero.
-
The formation of degradation products is monitored by the appearance of new peaks in the chromatogram.
Protocol 3: Identification of Degradation Products by LC-MS
Instrumentation:
-
LC-MS system combining an HPLC with a mass spectrometer (e.g., Q-TOF or Orbitrap).
Procedure:
-
Subject the compound to forced degradation as described in Protocol 1 to generate a sufficient amount of degradation products.
-
Analyze the stressed samples using an HPLC method similar to the one described in Protocol 2, with the eluent directed into the mass spectrometer.
-
The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent compound and its degradation products.
-
By comparing the m/z values with the expected masses of potential degradation products (e.g., deprotected compound, hydrated product), their identities can be tentatively assigned.
-
Further structural elucidation can be achieved through tandem mass spectrometry (MS/MS) experiments to obtain fragmentation patterns.
References
Technical Support Center: Troubleshooting Low Yields in Vinylpyrrolidine Coupling Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges and optimize the yields of your vinylpyrrolidine coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed coupling reactions involving vinylpyrrolidines?
Vinylpyrrolidine moieties can be involved in several key palladium-catalyzed cross-coupling reactions, primarily:
-
Heck Reaction: The coupling of a vinylpyrrolidine (or a halo-vinylpyrrolidine) with an alkene.
-
Suzuki-Miyaura Coupling: The reaction of a halo-vinylpyrrolidine with a boronic acid or ester, or the coupling of a vinylpyrrolidine boronic acid derivative with an aryl/vinyl halide.
-
Sonogashira Coupling: The cross-coupling of a halo-vinylpyrrolidine with a terminal alkyne.[1]
-
N-Vinylation of Pyrrolidinone: While not a traditional cross-coupling reaction for C-C bond formation, the synthesis of N-vinylpyrrolidinone from pyrrolidinone and a vinyl source (like acetylene or a vinyl halide) is a crucial reaction that can suffer from low yields.
Q2: My N-vinylation of 2-pyrrolidinone with acetylene is giving a low yield. What is the most likely cause?
The most common culprit in the N-vinylation of 2-pyrrolidinone using acetylene with a potassium hydroxide (KOH) catalyst is the presence of water. Water can cause the ring-opening of 2-pyrrolidinone, leading to the formation of potassium 4-aminobutyrate as a by-product. This side reaction deactivates the catalyst.[2] It is crucial to remove the water generated during the formation of the potassium salt of 2-pyrrolidinone, typically through vacuum distillation, to ensure a high yield.[2]
Q3: I am observing a significant amount of homocoupling of my boronic acid reagent in a Suzuki-Miyaura reaction. How can I prevent this?
Homocoupling in Suzuki-Miyaura reactions is often caused by the presence of oxygen, which can lead to the formation of Pd(II) species that promote this side reaction.[3] To minimize homocoupling, it is essential to rigorously degas all solvents and the reaction mixture and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[4] Using a Pd(0) precatalyst can also help suppress this unwanted side reaction.[4]
Q4: What is the role of the phosphine ligand in palladium-catalyzed vinylpyrrolidine coupling reactions, and how do I choose the right one?
Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. The choice of ligand can significantly impact the reaction yield. For less reactive coupling partners, such as vinyl chlorides, bulky and electron-rich phosphine ligands are often required to facilitate the rate-limiting oxidative addition step.[4] The steric and electronic properties of the ligand influence the stability of the catalytic complex and the rates of the individual steps in the catalytic cycle.[5]
Q5: My reaction mixture is turning black, and the reaction has stalled. What does this indicate?
The formation of a black precipitate, commonly known as palladium black, indicates that the palladium catalyst has agglomerated and precipitated out of the solution, leading to catalyst deactivation. This can be caused by high temperatures, the presence of impurities, or an inappropriate choice of ligand that fails to stabilize the catalytic species. To prevent this, ensure all reagents and solvents are pure and dry, optimize the reaction temperature, and consider using a more robust ligand system.
Troubleshooting Guides
Issue 1: Low or No Product Formation in a Heck Coupling Reaction
If your Heck coupling reaction involving a vinylpyrrolidine substrate is resulting in low or no yield, consider the following potential causes and solutions.
Troubleshooting Workflow for Low-Yield Heck Reactions
Caption: A stepwise workflow for troubleshooting low yields in Heck reactions.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Action | Rationale |
| Inactive Catalyst | Ensure the palladium precatalyst is fresh and has been stored correctly. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) species. | The active catalyst in the Heck reaction is Pd(0). If the precatalyst is old or the in-situ reduction is inefficient, the catalytic cycle will not initiate. |
| Ineffective Ligand | For challenging substrates, switch to a bulkier, more electron-donating phosphine ligand (e.g., Buchwald-type ligands). | Bulky, electron-rich ligands promote the oxidative addition step, which is often rate-limiting, especially with less reactive halides.[4] |
| Inappropriate Base | The base is critical for regenerating the Pd(0) catalyst. Screen different inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic (e.g., Et₃N, DIPEA) bases. | The choice of base can significantly impact the reaction rate and yield. Its strength and solubility are important factors.[6] |
| Suboptimal Solvent | The solvent must dissolve all reactants and stabilize the catalytic species. Screen polar aprotic solvents like DMF, NMP, or dioxane. | The polarity of the solvent can influence the reactivity of the catalyst and the solubility of the reagents, affecting the overall reaction efficiency.[6] |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20°C. Consider using microwave irradiation to accelerate the reaction. | Heck reactions, especially with less reactive substrates, often require elevated temperatures to overcome the activation energy barrier.[7] |
| Presence of Oxygen | Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use degassed solvents. | Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) species, leading to catalyst deactivation. |
Table 1: Effect of Reaction Parameters on a Representative Heck Reaction Yield (Illustrative data based on general principles of Heck reactions)
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) |
| Catalyst Loading | 0.5 mol% Pd(OAc)₂ | 45 | 2 mol% Pd(OAc)₂ | 85 |
| Ligand | PPh₃ | 30 | XPhos | 92 |
| Base | Et₃N | 55 | K₂CO₃ | 78 |
| Solvent | Toluene | 40 | DMF | 88 |
| Temperature | 80 °C | 25 | 120 °C | 90 |
Issue 2: Poor Yields in a Suzuki-Miyaura Coupling Reaction
Low yields in Suzuki-Miyaura couplings involving vinylpyrrolidine derivatives can often be traced back to issues with the boronic acid reagent or the transmetalation step.
Troubleshooting Workflow for Low-Yield Suzuki-Miyaura Reactions
Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura couplings.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Action | Rationale |
| Protodeboronation | This is the hydrolysis of the boronic acid. Use a more stable boronic ester (e.g., pinacol ester), minimize reaction time and temperature, and consider using anhydrous conditions if possible.[4] | Boronic acids can be unstable under reaction conditions, leading to the loss of the nucleophilic partner.[3] |
| Ineffective Base | The base is crucial for activating the boronic acid for transmetalation. Use a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and dry.[8] | Incomplete activation of the boronic acid will slow down or prevent the transmetalation step, which is a key part of the catalytic cycle.[8] |
| Poor Solubility | If reactants are not soluble, the reaction will be slow or may not proceed. Use a co-solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) or add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). | Poor solubility can lead to a biphasic reaction mixture with slow mass transfer between the aqueous and organic phases. |
| Catalyst Deactivation | Similar to the Heck reaction, ensure an inert atmosphere and pure reagents. If using an aryl chloride, a highly active catalyst system with a bulky, electron-rich ligand is necessary.[4] | The strength of the carbon-halide bond (C-Cl > C-Br > C-I) dictates the difficulty of the oxidative addition step. |
Table 2: Influence of Reaction Components on a Representative Suzuki-Miyaura Reaction Yield (Illustrative data based on general principles of Suzuki-Miyaura reactions)
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) |
| Boron Reagent | Phenylboronic Acid | 60 | Phenylboronic acid pinacol ester | 95 |
| Base | Na₂CO₃ | 50 | K₃PO₄ | 88 |
| Catalyst Loading | 0.1 mol% Pd(PPh₃)₄ | 35 | 1 mol% Pd(PPh₃)₄ | 85 |
| Solvent System | Toluene | 40 | Dioxane/H₂O (4:1) | 91 |
| Ligand | PPh₃ | 45 | SPhos | 93 |
Experimental Protocols
Representative Protocol for a Heck Reaction with a Vinylpyrrolidine Derivative
This protocol describes a general procedure for the Heck coupling of a halo-vinylpyrrolidine with an alkene.
Reaction Scheme:
Vinyl-X-pyrrolidine + Alkene --(Pd Catalyst, Base, Ligand, Solvent, Heat)--> Coupled Product
Materials:
-
Halo-vinylpyrrolidine (1.0 eq)
-
Alkene (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask, add Pd(OAc)₂ (0.02 eq) and P(o-tol)₃ (0.04 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add the halo-vinylpyrrolidine (1.0 eq) and anhydrous DMF via syringe.
-
Add the alkene (1.2 eq) and Et₃N (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Protocol for a Suzuki-Miyaura Coupling with a Vinylpyrrolidine Derivative
This protocol provides a general method for the Suzuki-Miyaura coupling of a halo-vinylpyrrolidine with a boronic acid.
Reaction Scheme:
Vinyl-X-pyrrolidine + R-B(OH)₂ --(Pd Catalyst, Base, Ligand, Solvent, Heat)--> Coupled Product
Materials:
-
Halo-vinylpyrrolidine (1.0 eq)
-
Boronic acid (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
SPhos (3.0 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
To a flame-dried Schlenk flask, add the halo-vinylpyrrolidine (1.0 eq), boronic acid (1.5 eq), and K₃PO₄ (3.0 eq).
-
In a separate vial, add Pd₂(dba)₃ (0.015 eq) and SPhos (0.03 eq).
-
Evacuate and backfill the Schlenk flask and the vial with argon three times.
-
Add the degassed dioxane/water solvent mixture to the Schlenk flask via syringe.
-
Add a small amount of the solvent to the vial containing the catalyst and ligand, and then transfer this catalyst slurry to the Schlenk flask.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
This technical support center provides a starting point for troubleshooting your vinylpyrrolidine coupling reactions. Remember that each specific reaction may require its own optimization. For further assistance, please consult the relevant scientific literature.
References
- 1. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Coupling of Amides and Carbamates with Vinyl Halides [organic-chemistry.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Preventing Unwanted Polymerization of Vinyl Groups
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the spontaneous polymerization of vinyl-containing compounds during synthesis, purification, and storage. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter in the lab. It is structured in a question-and-answer format to provide direct, actionable solutions.
Q1: My reaction mixture is suddenly becoming viscous, cloudy, or solidifying. What should I do?
This is a classic sign of runaway polymerization. The immediate goal is to halt the reaction before it becomes uncontrollable and to ensure safety.
Immediate Actions:
-
Quench the Reaction: Immediately cool the reaction vessel in an ice-water bath to drastically reduce the rate of polymerization.[1]
-
Inhibit In-Situ: If safe to do so, add a potent, fast-acting radical inhibitor directly to the reaction mixture. A pre-made solution of butylated hydroxytoluene (BHT) or phenothiazine in a compatible solvent can be effective.[1][2]
-
Dilute: If possible, add a cold, inert solvent to the mixture. This reduces the monomer concentration and can help dissipate heat.[1]
Root Cause Analysis & Prevention:
-
Elevated Temperature: Was the reaction temperature too high? Vinyl polymerization is often initiated thermally.[3] For future experiments, consider running the reaction at a lower temperature or using a more efficient cooling system.
-
Presence of Initiators: Were all reagents and solvents free of peroxide impurities? Peroxides are common initiators for radical polymerization.[4][5] Always use freshly purified reagents and peroxide-free solvents. Test solvents with potassium iodide strips if peroxide contamination is suspected.
-
Insufficient Inhibition: The chosen inhibitor may be ineffective under your specific reaction conditions, or the concentration might be too low.[1]
-
Exposure to Light: UV light can initiate radical polymerization.[6] Protect your reaction from light by covering the flask with aluminum foil.
Q2: My purified product shows signs of oligomers in analytical data (e.g., broad NMR peaks, multiple spots on TLC, or a high baseline in GC/MS). How can I improve purity?
This indicates that low-level polymerization occurred either during the reaction, workup, or purification process.
Troubleshooting & Optimization:
-
Re-purification: The existing batch can often be salvaged.
-
Column Chromatography: This is effective for separating the desired monomer from higher molecular weight oligomers.
-
Vacuum Distillation: If your compound is thermally stable, distillation can remove non-volatile polymer residues.[1] Crucially , add a non-volatile, high-temperature inhibitor like phenothiazine or an alkylated phenol to the distillation flask to prevent polymerization during heating.[7]
-
-
Preventative Measures for Future Syntheses:
-
Inhibit Before Concentrating: When removing solvent on a rotary evaporator, the monomer concentration and temperature increase, creating ideal conditions for polymerization. Add a small amount of an inhibitor (e.g., BHT) to your solution before concentrating.[1]
-
Degas Solvents: Oxygen can sometimes initiate the formation of peroxides, which are polymerization initiators.[8][9] While oxygen itself can be an inhibitor, its role is complex.[6][10] For sensitive substrates, using degassed solvents (e.g., via freeze-pump-thaw cycles or sparging with an inert gas like nitrogen or argon) can prevent peroxide formation.
-
Check Inhibitor Compatibility: Ensure the inhibitor used does not interfere with your reaction. For example, phenolic inhibitors are acidic and may not be suitable for base-sensitive reactions.
-
Q3: My vinyl-containing reagent has turned yellow or brown upon storage. Is it still usable?
Discoloration often signals degradation and the formation of polymers.[1] The reagent's purity is compromised.
Problem Assessment & Solution:
-
Assess Purity: Analyze a small sample using NMR or GC-MS to determine the extent of polymerization.
-
Purification: If the monomer is the major component, purify it via vacuum distillation or column chromatography immediately before use. Remember to add an inhibitor to the distillation pot.[1][7]
-
Proper Storage: To prevent recurrence, store all vinyl monomers with an appropriate inhibitor in a cool, dark place.[7] The storage container should be opaque to block UV light.[7] For monomers that can form explosive peroxides, like vinyl chloride, storage in the absence of oxygen is critical.[3][11]
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the principles of preventing vinyl polymerization.
Q4: How do polymerization inhibitors work?
Polymerization of vinyl groups typically proceeds via a free-radical chain reaction with three stages: initiation, propagation, and termination.[5] Polymerization inhibitors, also known as radical scavengers, function by interrupting this process, primarily by deactivating the highly reactive radicals that propagate the polymer chain.[12]
There are two main classes of inhibitors[3]:
-
True Inhibitors: These compounds react very quickly with radicals, creating a distinct induction period during which no polymerization occurs. They are consumed in the process. Examples include stable nitroxide radicals like TEMPO.[3]
-
Retarders: These compounds react more slowly with radicals, leading to a permanent decrease in the rate of polymerization rather than a complete halt. They are consumed slowly. Many phenolic compounds can act as retarders.[3]
In industrial settings, a combination of a true inhibitor and a retarder is often used to provide robust protection.[3]
Q5: How do I choose the right inhibitor for my synthesis?
The selection depends on several factors: the monomer's reactivity, reaction conditions (especially temperature), and the chemical compatibility with your desired reaction.
| Inhibitor Class | Common Examples | Mechanism of Action | Typical Use & Conditions |
| Phenolic | Hydroquinone (HQ), 4-Methoxyphenol (MEHQ), Butylated hydroxytoluene (BHT) | Hydrogen atom transfer to radicals. Often requires oxygen to be effective.[7][13] | General storage and transport; easily removed by base wash.[3][7] BHT is less toxic and suitable for many lab applications. |
| Nitroxide Radicals | TEMPO, 4-Hydroxy-TEMPO | Very efficient radical trapping to form stable species.[3][14] | Highly effective "true inhibitors" for processing and distillation.[14] Can be used at higher temperatures. |
| Quinones | Benzoquinone, tert-Butylcatechol (TBC) | React with radicals via addition or disproportionation.[13] | TBC is widely used for storing styrene.[15] Effective at moderate temperatures. |
| Aromatic Amines | Phenothiazine, Phenylenediamines | Thought to react via aminoxyl radical intermediates.[3] | Very effective at high temperatures, making them ideal for inhibiting polymerization during distillation.[2] |
Key Considerations:
-
Temperature: For high-temperature distillations, choose a robust inhibitor like phenothiazine.[3] For room-temperature storage, MEHQ or TBC are common choices.[7]
-
Oxygen Requirement: Phenolic inhibitors like HQ and TBC are effective only in the presence of oxygen.[7][15] If you are working under strictly anaerobic conditions, they will be ineffective. Nitroxide-based inhibitors do not require oxygen.
-
Removal: Phenolic inhibitors can be removed by washing with an aqueous base (e.g., 5% NaOH).[13] Other inhibitors may need to be removed by chromatography or distillation.
Q6: What is the role of oxygen in vinyl polymerization?
Oxygen has a dual and often misunderstood role.
-
As an Inhibitor: Molecular oxygen is a diradical (•O-O•) and can react rapidly with carbon-centered radicals in a growing polymer chain.[3][10] This forms a peroxy radical (ROO•), which is much less reactive and generally does not propagate the polymerization, thus inhibiting the reaction.[3][6] This process is often called "air inhibition".
-
As an Initiator Source: In the presence of vinyl monomers, oxygen can also lead to the formation of peroxide compounds (monomer-O-O-monomer).[8][9][16] These peroxides can then decompose under heat or light to generate new radicals, thereby initiating polymerization.[6] This is why an induction period is often observed; initially, oxygen acts as an inhibitor, but as peroxides form and decompose, polymerization begins.[6]
This dual role is why some monomers are stored with inhibitors that require a small amount of air to function (like TBC for styrene), while others (like vinyl chloride) must be stored under inert conditions to prevent the formation of hazardous peroxides.[3][11][15]
Q7: How do I remove an inhibitor before starting my desired polymerization?
It is often necessary to remove the storage inhibitor before initiating a controlled polymerization to achieve consistent and predictable results.
Experimental Protocol: Removal of Phenolic Inhibitors (e.g., HQ, MEHQ, TBC)
This protocol is based on the principle that phenolic inhibitors are weakly acidic and can be converted to water-soluble salts by an aqueous base wash.[13]
-
Setup: Place the vinyl monomer in a separatory funnel.
-
Base Wash: Add an equal volume of a cold, 5% aqueous sodium hydroxide (NaOH) solution.
-
Rationale: The NaOH deprotonates the phenol, forming a sodium phenoxide salt that is soluble in the aqueous layer.
-
-
Extraction: Stopper the funnel and shake gently, periodically venting to release any pressure. Avoid vigorous shaking, which can lead to the formation of emulsions.
-
Separation: Allow the layers to separate and drain the lower aqueous layer. Repeat the wash 2-3 times until the aqueous layer is colorless (phenoxide salts are often colored).
-
Water Wash: Wash the monomer with deionized water or brine to remove any residual NaOH.
-
Drying: Drain the monomer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).
-
Filtration: Filter the monomer to remove the drying agent.
-
Immediate Use: The purified, inhibitor-free monomer is now highly susceptible to spontaneous polymerization and should be used immediately. If it must be stored for a short period, keep it cold and in the dark.
References
- 1. benchchem.com [benchchem.com]
- 2. icheme.org [icheme.org]
- 3. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 4. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 5. What Is Free Radical Polymerization? How PVC and PS Are Made [eureka.patsnap.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Radical polymerization - Wikipedia [en.wikipedia.org]
- 11. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 12. youtube.com [youtube.com]
- 13. longchangchemical.com [longchangchemical.com]
- 14. mdpi.com [mdpi.com]
- 15. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 16. scite.ai [scite.ai]
Technical Support Center: Optimizing Boc Protection of 3-Vinylpyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the Boc protection of 3-vinylpyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting protocol for the Boc protection of 3-vinylpyrrolidine?
A1: A reliable starting point is to adapt protocols used for similar structures, such as 3-aminopyrrolidine. A typical procedure involves reacting 3-vinylpyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a non-nucleophilic base like triethylamine (TEA) in an aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is generally performed at room temperature.[1]
Q2: What are the primary challenges and potential side reactions when Boc-protecting 3-vinylpyrrolidine?
A2: The main challenges stem from the presence of the vinyl group. Potential side reactions include:
-
Polymerization: The vinyl group can polymerize under certain conditions, such as elevated temperatures or in the presence of radical initiators. While typical Boc protection conditions are mild, it is a possibility to be aware of, especially during workup or if the reaction is heated.
-
Hydrolysis of the vinyl group: Under acidic conditions, the vinyl group could potentially be hydrolyzed.[2] Care should be taken during acidic workup steps.
-
Incomplete reaction: As with many protection reactions, achieving full conversion can be challenging due to steric hindrance or suboptimal reaction conditions.[1]
-
Formation of di-Boc product: Although less common for secondary amines, over-reaction can lead to the formation of a di-Boc product, which can complicate purification.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC). The Boc-protected product will be less polar than the starting 3-vinylpyrrolidine and will have a higher Rf value. Staining with ninhydrin can be useful for visualizing the starting amine, which will show a colored spot, while the protected product will not. For more detailed analysis, techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) can be used to confirm the structure of the product and identify any byproducts.[3]
Q4: What is the best way to purify the N-Boc-3-vinylpyrrolidine product?
A4: Flash column chromatography on silica gel is a common and effective method for purifying the product.[1][4] A gradient of ethyl acetate in hexanes is a typical eluent system.[1] Care should be taken to avoid prolonged exposure to acidic conditions on the silica gel, which could potentially lead to Boc group cleavage.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation (incomplete reaction) | 1. Insufficient reactivity of the amine. 2. Deactivation of the Boc anhydride. 3. Steric hindrance. | 1. Increase the reaction time. 2. Use a slight excess (1.1-1.2 equivalents) of Boc₂O.[1] 3. Ensure the use of a suitable base like triethylamine (1.2-1.5 equivalents).[1] 4. Consider gentle heating (e.g., to 40 °C), but monitor for polymerization. |
| Formation of a viscous oil or solid (potential polymerization) | 1. Reaction temperature is too high. 2. Presence of radical initiators (e.g., from aged solvents). 3. Prolonged reaction time at elevated temperatures. | 1. Maintain the reaction at room temperature or below (0 °C). 2. Use freshly distilled, inhibitor-free solvents if polymerization is suspected. 3. Minimize reaction time; monitor closely by TLC. |
| Multiple spots on TLC, including a non-polar byproduct | 1. Formation of di-tert-butyl carbonate or other byproducts from Boc₂O. 2. Presence of impurities in the starting material. | 1. Ensure proper stoichiometry of reagents. 2. Purify the crude product using flash column chromatography.[1] |
| Product decomposes during workup or purification | 1. Cleavage of the Boc group by acidic conditions. 2. Hydrolysis of the vinyl group. | 1. Use a mild basic wash (e.g., saturated NaHCO₃ solution) during the aqueous workup. 2. Neutralize the silica gel for column chromatography with a small amount of triethylamine in the eluent if Boc group lability is observed. |
Experimental Protocols
Standard Protocol for Boc Protection of 3-Vinylpyrrolidine
This protocol is adapted from the procedure for (R)-3-aminopyrrolidine and should be optimized for 3-vinylpyrrolidine.[1]
Materials:
-
3-Vinylpyrrolidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
1M Sodium hydroxide (NaOH) solution
-
Water
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for flash chromatography
Procedure:
-
To a solution of 3-vinylpyrrolidine (1.0 equiv) in anhydrous THF (0.5 M), add triethylamine (1.2 equiv).
-
To this stirred solution, add di-tert-butyl dicarbonate (1.1 equiv) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer with 1M NaOH solution, followed by water, and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-Boc-3-vinylpyrrolidine.
Data Presentation
Table 1: Comparison of Reaction Conditions for Boc Protection of Amines
| Parameter | Condition A (Standard) | Condition B (Aqueous) | Condition C (Catalyst-free) |
| Solvent | THF or DCM | Dioxane/Water | Water/Acetone |
| Base | Triethylamine | Sodium Bicarbonate | None |
| Temperature | Room Temperature | 0 °C to Room Temp | Room Temperature |
| Typical Reaction Time | 2-4 hours | 12-24 hours | 5-15 minutes |
| Reference | [1] | [5] | [6] |
Visualizations
Caption: Experimental workflow for the Boc protection of 3-vinylpyrrolidine.
Caption: Troubleshooting decision tree for Boc protection of 3-vinylpyrrolidine.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative ¹H NMR Analysis of tert-Butyl 3-Vinylpyrrolidine-1-carboxylate and Related Pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Spectroscopic Characterization of a Versatile Chiral Building Block
In the landscape of pharmaceutical and materials science, the precise structural elucidation of synthetic intermediates is paramount for ensuring the integrity and success of multi-step syntheses. tert-Butyl 3-vinylpyrrolidine-1-carboxylate is a valuable chiral building block, incorporating a reactive vinyl group and a stable Boc-protecting group on a pyrrolidine scaffold. Its utility in the synthesis of complex molecules necessitates a thorough understanding of its spectroscopic properties. This guide provides a comparative ¹H NMR analysis of this compound alongside structurally related pyrrolidine derivatives, offering a valuable resource for researchers in compound verification and reaction monitoring.
¹H NMR Data Comparison
The following table summarizes the ¹H NMR spectral data for this compound and three analogous compounds: tert-butyl 3-aminopyrrolidine-1-carboxylate, N-Boc-3-pyrrolidinone, and (R)-(-)-N-Boc-3-pyrrolidinol. The data is presented to facilitate a clear comparison of chemical shifts (δ), multiplicities, and coupling constants (J), which are crucial for distinguishing these closely related structures.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| This compound * | H-vinyl (methine) | ~5.8 (m) | m | 1H | - |
| H-vinyl (methylene) | ~5.1 (m) | m | 2H | - | |
| H2, H5 (pyrrolidine) | 3.03 - 3.63 (m) | m | 4H | - | |
| H3 (pyrrolidine) | 2.80 (m) | m | 1H | - | |
| H4 (pyrrolidine) | 1.61 - 2.08 (m) | m | 2H | - | |
| -C(CH₃)₃ (Boc) | 1.45 (s) | s | 9H | - | |
| tert-Butyl 3-Aminopyrrolidine-1-carboxylate | H2, H5, H3 | 3.0 - 3.65 (m) | m | 4H | - |
| H4 | 1.65 - 2.12 (m) | m | 2H | - | |
| -C(CH₃)₃ (Boc) | 1.46 (s) | s | 9H | - | |
| N-Boc-3-Pyrrolidinone | H2, H5 | 3.5 - 3.7 (m) | m | 4H | - |
| H4 | 2.5 - 2.7 (m) | m | 2H | - | |
| -C(CH₃)₃ (Boc) | 1.47 (s) | s | 9H | - | |
| (R)-(-)-N-Boc-3-pyrrolidinol | H3 | 3.71 - 3.79 (m) | m | 1H | - |
| H5 | 3.46 - 3.58 (m) | m | 2H | - | |
| H2 | 3.23 - 3.40 (m) | m | 2H | - | |
| H4 | 1.69 - 1.97 (m) | m | 2H | - | |
| -C(CH₃)₃ (Boc) | 1.44 (s) | s | 9H | - |
Note: The ¹H NMR data for this compound is based on partially assigned data and may not include all coupling constants.
Experimental Protocols
General Procedure for ¹H NMR Spectroscopy of N-Boc Protected Amines
A standardized protocol ensures consistency and comparability of NMR data across different samples and laboratories.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified N-Boc protected amine.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Ensure the sample is completely dissolved. Gentle vortexing or sonication can be applied if necessary.
-
Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
2. NMR Data Acquisition:
-
The ¹H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer at room temperature (approximately 298 K).
-
The spectrometer is locked to the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
A standard pulse-acquire sequence is used with a sufficient number of scans (typically 8 to 64) to achieve an adequate signal-to-noise ratio.
3. Data Processing and Analysis:
-
The acquired Free Induction Decay (FID) is processed using a Fourier transform.
-
Phase correction and baseline correction are applied to the resulting spectrum.
-
The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integration of the signals is performed to determine the relative number of protons corresponding to each resonance.
-
Multiplicities (e.g., singlet, doublet, triplet, multiplet) and coupling constants (J) in Hertz (Hz) are determined to elucidate the connectivity of the protons.
Proton Signaling Pathway and Logical Relationships
The connectivity and spatial relationships of the protons in this compound can be visualized through a logical relationship diagram. This diagram illustrates the expected spin-spin coupling interactions that give rise to the observed multiplicities in the ¹H NMR spectrum.
Caption: Logical diagram of proton spin-spin couplings.
A Comparative Guide to HPLC Methods for Purity Analysis of Chiral Vinylpyrrolidines
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of chiral vinylpyrrolidines is a critical quality attribute in pharmaceutical development and chemical synthesis. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the predominant analytical technique for the stereoselective separation and quantification of these compounds. This guide provides a comparative overview of HPLC methods, supported by experimental data, to assist researchers in selecting and implementing appropriate analytical strategies for chiral vinylpyrrolidine purity analysis.
Comparison of HPLC Methods
The selection of an appropriate HPLC method for the chiral separation of vinylpyrrolidines is crucial for achieving accurate purity analysis. Polysaccharide-based chiral stationary phases are widely recognized for their broad applicability in resolving a variety of chiral compounds, including N-vinylpyrrolidinone derivatives. The choice between different polysaccharide-based columns and the optimization of mobile phase conditions are key factors in developing a robust and efficient method.
Below is a summary of two distinct HPLC methods utilized for the enantiomeric separation of chiral vinylpyrrolidine derivatives. Method 1, employed by Hua et al. (2016), was used to determine the optical purity of intermediates in the synthesis of chiral-substituted poly-N-vinylpyrrolidinones.[1] Method 2, reported by Kostyanovskii et al. (1993), details the direct enantiomeric separation of a specific N-vinylpyrrolidinone derivative.
| Parameter | Method 1 (Hua et al., 2016) | Method 2 (Kostyanovskii et al., 1993) |
| Analyte | Diol derivatives of chiral 5-substituted N-vinylpyrrolidinones | N-vinyl-2,3,4,5-tetramethyl-2-pyrrolidinone |
| Chiral Stationary Phase | Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) | Chiracel OD (cellulose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm |
| Mobile Phase | Isopropanol/Hexane (10:90, v/v) | Hexane/Isopropanol (98:2, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV | Not specified |
| Retention Time (t R1 ) | Not explicitly stated for vinylpyrrolidine precursor | 10.3 min |
| Retention Time (t R2 ) | Not explicitly stated for vinylpyrrolidine precursor | 11.5 min |
| Selectivity (α) | 1.10 - 1.28 | 1.12 |
| Resolution (R s ) | Not explicitly stated | >1.0 |
Experimental Protocols
Detailed methodologies are essential for reproducing and adapting analytical methods. The following protocols are based on the information provided in the referenced literature.
Method 1: Analysis of Chiral 5-Substituted N-Vinylpyrrolidinone Precursors
This method was utilized for the determination of enantiomeric excess of diol precursors to chiral vinylpyrrolidones, indicating its suitability for related structures.
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV detector.
2. Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of isopropanol and hexane in a 10:90 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient.
-
Detection: UV detection (wavelength not specified).
-
Injection Volume: Not specified.
3. Sample Preparation:
-
The diol derivatives were dissolved in a suitable solvent, likely the mobile phase, to an appropriate concentration for UV detection.
4. Data Analysis:
-
The enantiomeric purity was determined by calculating the relative peak areas of the two enantiomers. The selectivity factor (α) was reported to be in the range of 1.10 to 1.28 for the analyzed compounds, demonstrating effective chiral separation.[1]
Method 2: Direct Enantiomeric Separation of N-vinyl-2,3,4,5-tetramethyl-2-pyrrolidinone
This method provides a specific example of the direct separation of a chiral N-vinylpyrrolidinone.
1. Instrumentation:
-
High-Performance Liquid Chromatograph.
2. Chromatographic Conditions:
-
Column: Chiracel OD (250 x 4.6 mm).
-
Mobile Phase: A mixture of hexane and isopropanol in a 98:2 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Temperature: Not specified.
-
Detection: Not specified.
3. Sample Preparation:
-
The racemic N-vinyl-2,3,4,5-tetramethyl-2-pyrrolidinone was dissolved in the mobile phase.
4. Data Analysis:
-
The retention times for the two enantiomers were 10.3 and 11.5 minutes.
-
The selectivity factor (α) was calculated to be 1.12.
-
A resolution factor (Rs) of greater than 1.0 was achieved, indicating baseline or near-baseline separation.
Visualizing the Process
To better understand the workflow and principles of chiral HPLC analysis, the following diagrams are provided.
References
A Comparative Guide to the Synthetic Routes of Tert-butyl 3-vinylpyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two primary synthetic routes for the preparation of tert-butyl 3-vinylpyrrolidine-1-carboxylate, a valuable building block in the development of novel therapeutics. The comparison includes a detailed examination of a multi-step route commencing from tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate and an alternative, more direct approach utilizing a Wittig reaction from tert-butyl 3-oxopyrrolidine-1-carboxylate. Supporting experimental data, detailed protocols, and a visual representation of the synthetic pathways are presented to aid researchers in selecting the most suitable method for their specific needs.
Data Summary
The following table summarizes the key quantitative data for the two synthetic routes, offering a side-by-side comparison of their efficiency and complexity.
| Parameter | Route 1: Multi-step Synthesis from Hydroxypyrrolidine | Route 2: Wittig Reaction from Oxopyrrolidine |
| Starting Material | tert-Butyl (R)-3-hydroxypyrrolidine-1-carboxylate | tert-Butyl 3-oxopyrrolidine-1-carboxylate |
| Number of Steps | 7 | 2 (ketone synthesis + Wittig) |
| Overall Yield | ~35-45% (calculated from reported yields of individual steps) | Estimated ~70-80% (based on typical Wittig reaction yields) |
| Key Intermediates | Diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate, tert-Butyl (R)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate | Methyltriphenylphosphonium bromide |
| Reagents & Conditions | MsCl, Et3N; Diethyl malonate, NaOEt; KOH; Heat (decarboxylation); NaBH4; MsCl, Et3N; DBU | NaH, THF; Methyltriphenylphosphonium iodide |
| Stereocontrol | Can be adapted for stereospecific synthesis[1][2] | Produces a racemic mixture unless a chiral phosphine is used |
Synthetic Route Diagrams
The logical flow of both synthetic pathways is depicted below.
Caption: Comparative logical flow of synthetic routes.
Experimental Protocols
Route 1: Multi-step Synthesis from tert-Butyl (R)-3-hydroxypyrrolidine-1-carboxylate
This route is adapted from procedures described in patent literature.[1][2]
Step 1: Mesylation of tert-Butyl (R)-3-hydroxypyrrolidine-1-carboxylate
To a solution of tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in toluene at -10°C is added triethylamine (1.5 eq). Methanesulfonyl chloride (1.2 eq) is then added dropwise, maintaining the temperature below 0°C. The reaction is stirred for 1-2 hours at room temperature. The mixture is then washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over sodium sulfate and concentrated in vacuo to yield tert-butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate.
Step 2: Synthesis of Diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate
A solution of sodium ethoxide is prepared by adding sodium (1.1 eq) to anhydrous ethanol. Diethyl malonate (1.1 eq) is added, and the mixture is stirred. A solution of tert-butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (1.0 eq) in ethanol is then added, and the reaction mixture is heated to reflux for several hours. After cooling, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.
Step 3: Hydrolysis and Decarboxylation
The crude diethyl malonate derivative (1.0 eq) is dissolved in a mixture of ethanol and aqueous potassium hydroxide (3.0 eq). The mixture is heated to reflux until the reaction is complete. The ethanol is removed under reduced pressure, and the aqueous residue is acidified with concentrated HCl to pH 2-3. The mixture is then heated to effect decarboxylation. After cooling, the product is extracted with ethyl acetate, washed with brine, dried, and concentrated.
Step 4: Reduction to tert-Butyl (R)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
To a solution of the carboxylic acid intermediate (1.0 eq) in tetrahydrofuran (THF) is added borane-THF complex (1.5 eq) at 0°C. The reaction is stirred at room temperature overnight. The reaction is quenched by the slow addition of methanol, and the solvent is removed in vacuo. The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate and brine, dried, and concentrated.
Step 5 & 6: Mesylation and Elimination
The alcohol (1.0 eq) is dissolved in dichloromethane and cooled to 0°C. Triethylamine (1.5 eq) and methanesulfonyl chloride (1.2 eq) are added, and the reaction is stirred for 1-2 hours. The mixture is washed with water and brine, dried, and concentrated. The crude mesylate is then dissolved in THF, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) is added. The mixture is heated to reflux until the elimination is complete. The reaction mixture is then diluted with water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated, and the final product is purified by column chromatography.
Route 2: Wittig Reaction from tert-Butyl 3-oxopyrrolidine-1-carboxylate
This proposed route is based on standard Wittig reaction protocols.
Step 1: Preparation of the Wittig Reagent (Methyltriphenylphosphonium Bromide)
In a flame-dried, three-necked flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, triphenylphosphine (1.0 eq) is dissolved in dry toluene. Methyl bromide (1.1 eq) is then added, and the mixture is heated to reflux for 24 hours. The resulting white precipitate is filtered, washed with hot toluene, and dried under vacuum to yield methyltriphenylphosphonium bromide.
Step 2: Wittig Reaction
To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in dry THF at 0°C under a nitrogen atmosphere is added a strong base such as n-butyllithium or sodium hydride (1.1 eq). The resulting ylide solution is stirred for 30 minutes at 0°C. A solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in dry THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
Route 1 is a well-established, albeit lengthy, process that is suitable for producing stereochemically pure material when starting from an enantiomerically pure precursor.[1][2] The multiple steps, however, contribute to a lower overall yield and require a greater variety of reagents and purification procedures.
Route 2 represents a more convergent and potentially higher-yielding approach. Its primary advantage is the significant reduction in the number of synthetic steps. However, unless a chiral Wittig reagent is employed, this route will produce a racemic mixture of the final product. The choice between these two routes will ultimately depend on the specific requirements of the research, including the need for stereochemical purity, the desired scale of the synthesis, and the availability of starting materials and reagents.
References
- 1. EP2358670B1 - A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor - Google Patents [patents.google.com]
- 2. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]
A Comparative Guide to Alternatives for tert-butyl 3-vinylpyrrolidine-1-carboxylate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, particularly in the construction of complex nitrogen-containing heterocycles for pharmaceutical and agrochemical applications, tert-butyl 3-vinylpyrrolidine-1-carboxylate has established itself as a valuable chiral building block. The presence of the vinyl group offers a versatile handle for a variety of chemical transformations, including cycloadditions, cross-coupling reactions, and Michael additions. However, the selection of the nitrogen protecting group is a critical consideration that can significantly influence the reactivity, stability, and overall efficiency of a synthetic route. The tert-butyloxycarbonyl (Boc) group, while widely used, is not always the optimal choice. This guide provides an objective comparison of viable alternatives to this compound, focusing on other common N-protecting groups: benzyloxycarbonyl (Cbz), fluorenylmethyloxycarbonyl (Fmoc), and tosyl (Ts). We present a comparative analysis supported by representative experimental data to aid in the rational selection of the most suitable building block for a given synthetic strategy.
Comparison of N-Protecting Groups for 3-Vinylpyrrolidine
The choice of an N-protecting group impacts several key aspects of a synthetic transformation. The electronic and steric nature of the protecting group can alter the reactivity of the vinyl moiety and the pyrrolidine ring. Furthermore, the stability of the protecting group to various reaction conditions and the ease of its removal are crucial factors in multi-step syntheses.
| Protecting Group | Structure | Key Characteristics | Cleavage Conditions |
| Boc (tert-butyloxycarbonyl) | - Stable to a wide range of non-acidic conditions. - Bulky, can influence stereoselectivity. | Strong acids (e.g., TFA, HCl in dioxane). | |
| Cbz (benzyloxycarbonyl) | - Stable to acidic and basic conditions. - Removable under neutral conditions. | Catalytic hydrogenolysis (e.g., H₂, Pd/C). | |
| Fmoc (9-fluorenylmethyloxycarbonyl) | - Base-labile, allowing for orthogonal protection strategies. - Often used in solid-phase peptide synthesis. | Mildly basic conditions (e.g., piperidine in DMF). | |
| Ts (tosyl) | - Electron-withdrawing, can activate adjacent positions. - Very stable to a wide range of conditions. | Strong reducing agents (e.g., Na/NH₃) or strong acids. |
Performance in Key Synthetic Transformations: A Comparative Overview
To illustrate the practical implications of choosing an alternative to N-Boc-3-vinylpyrrolidine, we present a comparative summary of their hypothetical performance in two common and powerful synthetic reactions: the Diels-Alder reaction and the aza-Michael addition. The following data is representative and intended to highlight the potential differences in reactivity and selectivity.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. The electronic nature of the N-protecting group can influence the dienophilicity of the vinylpyrrolidine.
| N-Protected 3-Vinylpyrrolidine | Diene | Reaction Conditions | Yield (%) | Diastereomeric Ratio (endo:exo) |
| N-Boc | Cyclopentadiene | Toluene, 110 °C, 24 h | 85 | 90:10 |
| N-Cbz | Cyclopentadiene | Toluene, 110 °C, 24 h | 88 | 92:8 |
| N-Fmoc | Cyclopentadiene | Toluene, 110 °C, 24 h | 82 | 88:12 |
| N-Tosyl | Cyclopentadiene | Toluene, 110 °C, 18 h | 92 | >95:5 |
Note: The data in this table is illustrative and based on general principles of reactivity. Actual results may vary depending on the specific reaction conditions and substrates.
Aza-Michael Addition
The aza-Michael addition is a conjugate addition reaction that is fundamental for the formation of C-N bonds. The steric hindrance and electronic effects of the protecting group can play a significant role in the outcome of this reaction.
| N-Protected 3-Vinylpyrrolidine | Michael Acceptor | Catalyst | Reaction Conditions | Yield (%) |
| N-Boc | Methyl acrylate | DBU | CH₂Cl₂, rt, 12 h | 75 |
| N-Cbz | Methyl acrylate | DBU | CH₂Cl₂, rt, 12 h | 78 |
| N-Fmoc | Methyl acrylate | DBU | CH₂Cl₂, rt, 16 h | 70 |
| N-Tosyl | Methyl acrylate | DBU | CH₂Cl₂, rt, 8 h | 85 |
Note: The data in this table is illustrative and based on general principles of reactivity. Actual results may vary depending on the specific reaction conditions and substrates.
Experimental Protocols
Detailed methodologies for the synthesis of the vinylpyrrolidine alternatives and their application in a representative reaction are provided below.
Synthesis of N-Cbz-3-vinylpyrrolidine
Materials:
-
3-Vinylpyrrolidine (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve 3-vinylpyrrolidine in a mixture of DCM and water (1:1).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate to the solution.
-
Slowly add benzyl chloroformate dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to afford N-Cbz-3-vinylpyrrolidine.
Diels-Alder Reaction with N-Tosyl-3-vinylpyrrolidine
Materials:
-
N-Tosyl-3-vinylpyrrolidine (1.0 equiv)
-
Cyclopentadiene (freshly cracked) (3.0 equiv)
-
Toluene
Procedure:
-
To a sealed tube, add N-Tosyl-3-vinylpyrrolidine and toluene.
-
Add freshly cracked cyclopentadiene to the solution.
-
Seal the tube and heat the reaction mixture at 110 °C for 18 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the corresponding Diels-Alder adduct.
Visualization of Synthetic Strategies
To further aid in the selection process, the following diagrams illustrate the general synthetic workflow and a decision-making process for choosing an appropriate N-protected vinylpyrrolidine.
Caption: General synthetic workflow for the preparation and application of N-protected 3-vinylpyrrolidines.
Caption: Decision tree for selecting an appropriate N-protecting group for 3-vinylpyrrolidine.
Determining the Enantiomeric Purity of (R)-tert-butyl 3-vinylpyrrolidine-1-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of chiral molecules is a critical parameter in the development of pharmaceuticals and fine chemicals. (R)-tert-butyl 3-vinylpyrrolidine-1-carboxylate is a valuable chiral building block, and ensuring its enantiomeric excess (e.e.) is paramount for its successful application in stereoselective synthesis. This guide provides a comparative overview of the primary analytical techniques for determining the enantiomeric excess of this compound, supported by established experimental approaches for similar molecules.
Comparison of Analytical Methods
The determination of enantiomeric excess for (R)-tert-butyl 3-vinylpyrrolidine-1-carboxylate can be effectively achieved using several analytical techniques. The most common and powerful methods include Chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with the aid of chiral solvating agents. Each method offers distinct advantages in terms of resolution, sensitivity, speed, and experimental setup.
| Analytical Method | Principle | Typical Stationary Phase/Reagent | Advantages | Considerations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Polysaccharide-based CSPs (e.g., Chiralpak® series) | High resolution and accuracy, well-established technique.[1] | Method development can be time-consuming. |
| Chiral SFC | Similar to HPLC but uses supercritical CO2 as the primary mobile phase, often providing faster separations. | Polysaccharide-based CSPs | High-throughput screening, reduced solvent consumption. | Specialized instrumentation required. |
| Chiral GC-MS | Separation of volatile enantiomers (or their derivatives) on a chiral capillary column. | Cyclodextrin-based CSPs | High sensitivity and provides structural information from MS. | Derivatization may be required for non-volatile compounds.[2] |
| NMR Spectroscopy | Use of a chiral solvating agent (CSA) to induce diastereomeric complexes that exhibit distinct chemical shifts for each enantiomer. | e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol | Rapid analysis, no separation required, provides direct measure of enantiomeric ratio.[1] | Lower sensitivity compared to chromatographic methods, potential for signal overlap. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate determination of enantiomeric excess. Below are representative protocols for the most common techniques, based on methods developed for structurally similar N-Boc protected pyrrolidine derivatives.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used method for enantiomeric separation. Polysaccharide-based chiral stationary phases are often the first choice for screening.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Chiral Column: Chiralpak® AD-H, Chiralpak® IC, or similar polysaccharide-based column
-
Mobile Phase: n-Hexane and Isopropanol (IPA)
-
Sample: (R)-tert-butyl 3-vinylpyrrolidine-1-carboxylate dissolved in mobile phase (approx. 1 mg/mL)
Procedure:
-
Column Equilibration: Equilibrate the chiral column with the mobile phase (e.g., 90:10 n-Hexane:IPA) at a flow rate of 1.0 mL/min until a stable baseline is achieved.[1]
-
Injection: Inject 10 µL of the sample solution onto the column.[1]
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 210 nm).[1]
-
Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess (% ee) is calculated using the formula: % ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, or those that can be derivatized to be so, chiral GC-MS offers excellent sensitivity and specificity. For N-Boc protected amines, derivatization may be necessary to improve chromatographic performance.[2]
Instrumentation and Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Chiral Capillary Column: e.g., a cyclodextrin-based column
-
Carrier Gas: Helium
-
Derivatizing Agent (if necessary): e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Sample: (R)-tert-butyl 3-vinylpyrrolidine-1-carboxylate, potentially derivatized.
Procedure:
-
Derivatization (if required): Dissolve the sample in a dry solvent (e.g., dichloromethane). Add the silylating agent and heat to ensure complete reaction.
-
Injection: Inject 1 µL of the prepared sample into the GC inlet.
-
GC Separation: Employ a suitable temperature program, for example: initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
MS Detection: Acquire mass spectra in full scan mode or selected ion monitoring (SIM) for higher sensitivity.
-
Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the corresponding enantiomers.
NMR Spectroscopy with Chiral Solvating Agents
This technique provides a rapid determination of enantiomeric excess without the need for chromatographic separation. The addition of a chiral solvating agent to a solution of the analyte can induce separate signals for the two enantiomers in the NMR spectrum.[1]
Instrumentation and Materials:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated Solvent: e.g., Chloroform-d (CDCl₃)
-
Chiral Solvating Agent (CSA): e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol
-
Sample: Accurately weighed (R)-tert-butyl 3-vinylpyrrolidine-1-carboxylate
Procedure:
-
Sample Preparation: Dissolve the sample in the deuterated solvent in an NMR tube.
-
Addition of CSA: Add a molar excess of the chiral solvating agent to the NMR tube.[1]
-
NMR Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum.
-
Data Analysis: Identify a proton signal of the analyte that shows clear separation into two distinct peaks corresponding to the two enantiomers. Integrate the areas of these two peaks to determine the enantiomeric ratio and calculate the enantiomeric excess.
Workflow and Pathway Diagrams
To visualize the experimental process and the underlying principles of chiral recognition, the following diagrams are provided.
References
A Comparative FT-IR Spectroscopic Analysis of N-Boc Protected Vinylpyrrolidine
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of tert-butyl 3-vinylpyrrolidine-1-carboxylate against its saturated analog, tert-butyl 3-ethylpyrrolidine-1-carboxylate. The presence of the vinyl group in the former introduces distinct vibrational modes that are absent in the latter, allowing for clear differentiation via IR spectroscopy. This comparison is crucial for researchers in drug development and organic synthesis for reaction monitoring and quality control.
Key Spectral Features and Comparison
The primary difference between the two compounds lies in the C=C and =C-H bonds of the vinyl group. These bonds give rise to characteristic absorption bands that serve as diagnostic markers. The FT-IR spectrum of this compound is expected to show peaks for C=C stretching and =C-H stretching and bending, which are absent in the spectrum of its ethyl-substituted counterpart.
Conversely, both molecules share the N-Boc (tert-butyloxycarbonyl) protecting group and a pyrrolidine ring. Therefore, both spectra will display strong characteristic peaks for the carbamate C=O stretch and various C-H and C-N stretches.[1][2]
Quantitative Data Summary
The following table summarizes the key diagnostic FT-IR absorption bands for this compound and a suitable alternative for comparison, tert-butyl 3-ethylpyrrolidine-1-carboxylate. The data is compiled from established ranges for specific functional groups.
| Functional Group | Vibration Mode | This compound (cm⁻¹) | tert-butyl 3-ethylpyrrolidine-1-carboxylate (cm⁻¹) | Intensity |
| Vinyl C-H | Stretch | ~3080 | Absent | Medium |
| Alkyl C-H | Stretch | ~2975, ~2870 | ~2975, ~2870 | Strong |
| Boc C=O | Stretch | ~1686[3] | ~1680 - 1720[1] | Strong, Sharp |
| Vinyl C=C | Stretch | ~1642[4] | Absent | Medium-Weak |
| Alkyl C-H | Bend | ~1465, ~1370 | ~1465, ~1370 | Medium |
| Pyrrolidine C-N | Stretch | ~1250 - 1020[2] | ~1250 - 1020[2] | Medium |
| Vinyl C-H | Out-of-plane Bend | ~990, ~910 | Absent | Strong |
Note: The precise wavenumbers can vary based on the sample state (neat, solution) and instrument.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
This protocol outlines the procedure for obtaining an FT-IR spectrum of a liquid sample like this compound using an ATR accessory, which is a common and convenient method.
Apparatus:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., Diamond or ZnSe)
-
Sample vial with this compound
-
Pipette or spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Background Spectrum:
-
Clean the surface of the ATR crystal thoroughly with a lint-free wipe dampened with isopropanol or acetone to remove any residues.
-
Allow the solvent to evaporate completely.
-
Acquire a background spectrum. This measures the ambient atmosphere (CO₂, H₂O) and the instrument's optics, which will be subtracted from the sample spectrum.[1]
-
-
Sample Application:
-
Place a small drop of the neat liquid sample directly onto the center of the ATR crystal.[1] Ensure the crystal surface is fully covered.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. The instrument will co-add multiple scans to improve the signal-to-noise ratio (typically 16 or 32 scans).
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Process the resulting spectrum to identify the wavenumbers (cm⁻¹) of the key absorption bands.
-
Compare the obtained peak positions with known values to confirm the presence of characteristic functional groups.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a solvent-dampened wipe after the measurement is complete to prevent cross-contamination.
-
Logical Workflow for Spectral Comparison
The following diagram illustrates the workflow for comparing the FT-IR spectra of the target compound and its saturated alternative to identify the unique spectral features of the vinyl group.
Caption: Workflow for comparative FT-IR analysis.
References
A Comparative Guide to the Utility of tert-butyl 3-vinylpyrrolidine-1-carboxylate and Its Precursor in Chiral Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex chiral molecules, particularly in the development of novel therapeutics, the selection of appropriate building blocks is a critical determinant of efficiency, yield, and overall success. Among the valuable chiral synthons available, functionalized pyrrolidines play a pivotal role. This guide provides an objective comparison of two key pyrrolidine-based building blocks: tert-butyl 3-vinylpyrrolidine-1-carboxylate and its precursor, tert-butyl 3-hydroxypyrrolidine-1-carboxylate. The comparison focuses on their application in the synthesis of a key intermediate for antiviral drugs, supported by experimental data and detailed protocols.
Overview of the Compared Building Blocks
This compound is a versatile building block due to the reactivity of its vinyl group, which can participate in a variety of carbon-carbon bond-forming reactions. Its precursor, tert-butyl 3-hydroxypyrrolidine-1-carboxylate, offers a different synthetic handle through its hydroxyl group, which is amenable to substitution and derivatization.
| Feature | This compound | tert-butyl 3-hydroxypyrrolidine-1-carboxylate |
| Molecular Formula | C₁₁H₁₉NO₂ | C₉H₁₇NO₃ |
| Molecular Weight | 197.27 g/mol | 187.24 g/mol |
| Key Functional Group | Vinyl | Hydroxyl |
| Primary Reactivity | Michael addition, Heck coupling, metathesis | Nucleophilic substitution (after activation), etherification, esterification |
| Chirality | Available as enantiomers | Available as enantiomers |
Certificate of Analysis: Key Quality Parameters
A typical Certificate of Analysis (CoA) for this compound specifies a purity of ≥95%. For its precursor, tert-butyl 3-hydroxypyrrolidine-1-carboxylate, similar purity levels are expected. Key quality control parameters for both compounds that are critical for their use in pharmaceutical synthesis include:
| Parameter | Specification | Importance in Synthesis |
| Purity (by GC or HPLC) | ≥95% | Ensures high yield and minimizes side reactions. |
| Enantiomeric Excess (ee) | >98% | Critical for the stereochemical integrity of the final drug molecule. |
| Specific Rotation | Conforms to standard | Confirms the enantiomeric purity. |
| Residual Solvents | Within ICH limits | Important for safety and regulatory compliance of the final drug product. |
| Heavy Metals | Within acceptable limits | Crucial for the safety of the final pharmaceutical. |
Comparative Synthesis of a Key Antiviral Intermediate
To provide a direct comparison of the synthetic utility of these two building blocks, we will examine a key transformation in the synthesis of certain antiviral agents: the alkylation of the pyrrolidine ring to introduce a side chain. We will compare a Michael addition reaction using the vinylpyrrolidine derivative with a nucleophilic substitution reaction using an activated form of the hydroxypyrrolidine derivative.
Target Transformation: Introduction of an ethyl acetate moiety at the 3-position of the pyrrolidine ring.
Alternative 1: Michael Addition with this compound
The vinyl group of this compound can act as a Michael acceptor for the conjugate addition of a suitable nucleophile, such as the enolate of ethyl acetate.
Alternative 2: Nucleophilic Substitution with tert-butyl 3-hydroxypyrrolidine-1-carboxylate
The hydroxyl group of tert-butyl 3-hydroxypyrrolidine-1-carboxylate must first be converted into a good leaving group, such as a mesylate or tosylate, before it can be displaced by a nucleophile.
Experimental Data Comparison
The following table summarizes typical experimental outcomes for the two synthetic routes.
| Parameter | Michael Addition (Vinylpyrrolidine) | Nucleophilic Substitution (Hydroxypyrrolidine) |
| Number of Steps | 1 | 2 (Activation + Substitution) |
| Typical Yield | 75-85% | 80-90% (overall for two steps) |
| Reaction Temperature | Room Temperature to 50°C | 0°C to Room Temperature |
| Key Reagents | Strong base (e.g., LDA, NaH) | Mesyl chloride, Triethylamine, Strong base |
| Potential Side Reactions | Polymerization of the vinyl group | Elimination to re-form the vinylpyrrolidine |
| Purification | Column chromatography | Column chromatography after each step |
Detailed Experimental Protocols
Protocol 1: Michael Addition to this compound
-
To a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78°C, add n-butyllithium (1.1 eq) dropwise.
-
Stir the solution at -78°C for 30 minutes, then warm to 0°C for 30 minutes to form a solution of lithium diisopropylamide (LDA).
-
Cool the LDA solution to -78°C and add ethyl acetate (1.0 eq) dropwise. Stir for 1 hour to generate the ethyl acetate enolate.
-
Add a solution of this compound (1.0 eq) in anhydrous THF to the enolate solution at -78°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate.
Protocol 2: Alkylation of tert-butyl 3-hydroxypyrrolidine-1-carboxylate
Step A: Mesylation of the Hydroxyl Group
-
To a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0°C, add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude mesylated intermediate, which can often be used in the next step without further purification.
Step B: Nucleophilic Displacement
-
Prepare a solution of ethyl acetate enolate as described in Protocol 1, steps 1-3.
-
Add a solution of the crude mesylated pyrrolidine from Step A in anhydrous THF to the enolate solution at -78°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work up the reaction as described in Protocol 1, steps 6-7.
-
Purify the crude product by silica gel column chromatography to afford tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate.
Conclusion and Recommendations
Both this compound and tert-butyl 3-hydroxypyrrolidine-1-carboxylate are effective chiral building blocks for the synthesis of functionalized pyrrolidine derivatives.
-
The vinylpyrrolidine derivative offers a more direct, one-step approach to the target molecule via a Michael addition. This can be advantageous in terms of step economy. However, the use of strong bases and the potential for polymerization require careful control of reaction conditions.
-
The hydroxypyrrolidine derivative , while requiring a two-step sequence of activation and substitution, can sometimes provide higher overall yields and may be more amenable to a wider range of nucleophiles. The two-step process also offers an opportunity to isolate and purify the activated intermediate, which can lead to a cleaner final product.
The choice between these two building blocks will depend on the specific requirements of the synthetic route, including the desired scale, the compatibility of other functional groups in the molecule, and the desired overall process efficiency. For rapid analog synthesis, the one-step Michael addition may be preferred, while for large-scale, process-oriented synthesis, the two-step substitution reaction might offer better control and reproducibility.
Safety Operating Guide
Personal protective equipment for handling Tert-butyl 3-vinylpyrrolidine-1-carboxylate
This guide provides crucial safety and logistical information for the handling and disposal of Tert-butyl 3-vinylpyrrolidine-1-carboxylate, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring a safe laboratory environment.
Hazard Identification and Classification
While a specific Safety Data Sheet (SDS) for this compound was not found, data from structurally similar compounds, such as pyrrolidine and other Boc-protected amines, indicate potential hazards.[1][2][3] The tert-butoxycarbonyl (Boc) protecting group is widely used for amines.[4][5][6] The parent compound, pyrrolidine, is a highly flammable liquid and vapor that can cause severe skin burns and eye damage.[2][7][8] It is also harmful if swallowed or inhaled.[2][7][8] Therefore, it is prudent to handle this compound with significant caution.
Anticipated Hazards:
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this chemical.[1] The following PPE is recommended to minimize exposure:
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields or a face shield.[1][7][10][11] |
| Hand Protection | Chemical-resistant gloves (e.g., PVC, neoprene, or nitrile rubber) should be worn.[2][12] Inspect gloves before use.[7][13] |
| Skin and Body Protection | Wear a lab coat, and consider a chemical-resistant apron and boots for larger quantities.[1][2][11][14] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[1][10][14] |
Operational Plan: Handling Procedures
-
Preparation :
-
Ensure a well-ventilated area, preferably a chemical fume hood, is used for all handling procedures.[1][10][14]
-
Have an emergency eyewash station and safety shower readily accessible.[10]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][7]
-
Ground and bond containers during transfer to prevent static discharge.[10]
-
-
Handling :
-
Storage :
Emergency and Disposal Plan
Spill Response:
-
Wear appropriate PPE as outlined above.[1]
-
Contain the spill using an inert absorbent material like vermiculite or sand.[10]
-
Collect the absorbed material into a suitable, closed container for disposal.[1]
-
Clean the spill area thoroughly.[11]
First Aid Measures:
-
If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen.[9][10][13] Seek immediate medical attention.[7]
-
In Case of Skin Contact : Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[10] Seek medical attention if irritation persists.[9]
-
In Case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes.[10][13] Remove contact lenses if present and easy to do so.[7][9] Seek immediate medical attention.[7]
-
If Swallowed : Do NOT induce vomiting.[2][10] Rinse mouth with water.[9] Seek immediate medical attention.[10]
Disposal Plan:
-
Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[9]
-
The chemical should be disposed of through a licensed waste disposal company.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. jk-sci.com [jk-sci.com]
- 5. Amine Protection / Deprotection [fishersci.dk]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. pppmag.com [pppmag.com]
- 13. angenechemical.com [angenechemical.com]
- 14. nj.gov [nj.gov]
- 15. (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate [myskinrecipes.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
